7-Bromoquinoline-4-carboxylic acid
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
属性
IUPAC Name |
7-bromoquinoline-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-6-1-2-7-8(10(13)14)3-4-12-9(7)5-6/h1-5H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFXOUMGHUOZED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60594218 | |
| Record name | 7-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
31009-04-8 | |
| Record name | 7-Bromoquinoline-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60594218 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Bromoquinoline-4-carboxylic acid
This technical guide provides a comprehensive overview of 7-Bromoquinoline-4-carboxylic acid, tailored for researchers, scientists, and professionals in drug development. The document details the molecule's physicochemical properties, synthesis protocols, and potential biological significance, supported by experimental workflows and conceptual pathway diagrams.
Physicochemical Properties of this compound
This compound is an organic compound frequently utilized in chemical synthesis.[1] Its core structure is a quinoline (B57606) ring, a bicyclic aromatic heterocycle, substituted with a bromine atom at the 7th position and a carboxylic acid group at the 4th position. The quantitative data for this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C10H6BrNO2 | [1][2] |
| Molecular Weight | 252.06 g/mol | [2] |
| Monoisotopic Mass | 250.95819 Da | [3] |
| CAS Number | 31009-04-8 | [1][4] |
| IUPAC Name | This compound | [1] |
| SMILES | C1=CC2=C(C=C1Br)C=CN=C2C(=O)O | [5] |
| InChIKey | ZIFXOUMGHUOZED-UHFFFAOYSA-N | [5] |
| Predicted XlogP | 2.5 | [3] |
Synthesis Protocols
The synthesis of quinoline-4-carboxylic acids is classically achieved through reactions such as the Doebner and Pfitzinger reactions.[6] The Pfitzinger reaction, which involves the condensation of an isatin (B1672199) derivative with a carbonyl compound in the presence of a base, is a common route.[7]
Pfitzinger Reaction for this compound
A plausible synthesis for this compound involves the reaction of 6-bromoisatin (B21408) with pyruvic acid in a basic medium. A specific protocol is outlined in a patent for the synthesis of a related compound, which can be adapted for this purpose.[2]
Materials and Reagents:
-
6-Bromoisatin
-
Pyruvic acid
-
15% Sodium Hydroxide (NaOH) solution
-
Concentrated Hydrochloric Acid (HCl)
-
Water
Experimental Procedure:
-
Reaction Setup: A mixture of 6-bromoisatin, 15% NaOH solution, and pyruvic acid is prepared in a suitable reaction vessel.[2]
-
Heating: The mixture is heated to 100 °C for a period of 3 hours.[2] This step facilitates the initial condensation and formation of 7-bromoquinoline-2,4-dicarboxylic acid.[2]
-
Decarboxylation: After the initial reaction, nitrobenzene is added to the mixture, which then undergoes a decarboxylation step to yield this compound.[2]
-
Workup and Isolation:
Reaction Mechanism: The Pfitzinger reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin (or its derivative), opening the ring to form a keto-acid intermediate.[8] This intermediate then condenses with the carbonyl group of pyruvic acid. Subsequent intramolecular cyclization and dehydration lead to the formation of the quinoline ring structure.[8]
Caption: Pfitzinger reaction for the synthesis of this compound.
Biological Context and Potential Mechanisms of Action
While specific signaling pathways for this compound are not extensively documented, the broader class of quinoline-4-carboxylic acids has been evaluated for various biological activities. These include antimicrobial, antifungal, antiproliferative, and anti-inflammatory properties.[9][10]
One of the notable mechanisms of action for some quinoline-4-carboxylic acid derivatives is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH).[11][12] DHODH is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for cell proliferation.[12] Inhibition of this enzyme leads to pyrimidine depletion, which can halt the cell cycle, particularly in rapidly dividing cells like cancer cells.[12] The carboxylic acid moiety of these compounds is often crucial for their activity, as it can form important interactions, such as a salt bridge, within the enzyme's active site.[12]
Given this precedent, a hypothetical mechanism of action for this compound could involve the inhibition of DHODH, thereby disrupting pyrimidine synthesis and impacting cell proliferation. This makes it a compound of interest for further investigation in oncology and immunology.
Caption: Conceptual diagram of DHODH inhibition by this compound.
Experimental Workflow: Synthesis to Characterization
The overall process for producing and verifying this compound for research purposes follows a standard chemistry workflow. This involves synthesis, purification, and subsequent characterization to confirm the identity and purity of the compound.
Caption: General experimental workflow for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 3. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 4. This compound 97% | CAS: 31009-04-8 | AChemBlock [achemblock.com]
- 5. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 6. researchgate.net [researchgate.net]
- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide to the Physical Properties of 7-Bromoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known and predicted physical properties of 7-Bromoquinoline-4-carboxylic acid, a key building block in synthetic and medicinal chemistry. This document synthesizes available data to facilitate its use in research and development, with a focus on quantitative data, experimental protocols, and structural information.
Core Physical Properties
This compound is a heterocyclic compound with the molecular formula C10H6BrNO2. Its structure, featuring a quinoline (B57606) core substituted with a bromine atom and a carboxylic acid group, dictates its chemical reactivity and physical characteristics. While extensive experimental data for this specific compound is not widely published, a combination of data from suppliers, computational predictions, and information on analogous compounds allows for a detailed characterization.
| Property | Value | Source |
| Molecular Formula | C10H6BrNO2 | Multiple Sources[1][2] |
| Molecular Weight | 252.07 g/mol | Multiple Sources[3][4] |
| IUPAC Name | This compound | AChemBlock[3] |
| CAS Number | 31009-04-8 | AChemBlock[3] |
| Appearance | White to yellow powder or crystals (Predicted) | Sigma-Aldrich |
| Melting Point | Not experimentally determined in available literature. | |
| Boiling Point | Not experimentally determined in available literature. | |
| Solubility | Soluble in DMSO and DMF (based on related compounds). Sparingly soluble in water and ethanol (B145695) (predicted). | General knowledge |
| pKa | Not experimentally determined in available literature. | |
| Predicted XlogP | 2.5 | PubChem[1][5] |
Structural and Spectroscopic Data
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals corresponding to the protons on the quinoline ring system are expected in the aromatic region (typically δ 7.0-9.0 ppm). The bromine substituent will influence the chemical shifts and coupling patterns of the adjacent protons.
-
Carboxylic Acid Proton: A broad singlet characteristic of a carboxylic acid proton is anticipated, typically downfield (δ 10-13 ppm).
Expected ¹³C NMR Spectral Features:
-
Carbonyl Carbon: The carboxylic acid carbonyl carbon is expected to resonate in the range of δ 160-180 ppm.
-
Aromatic Carbons: The carbons of the quinoline ring will appear in the aromatic region (δ 110-150 ppm). The carbon attached to the bromine atom will show a characteristic shift.
Experimental Protocols
Detailed experimental protocols for the determination of the physical properties of this compound are not available in the searched literature. However, standard methodologies for organic compounds can be applied.
Melting Point Determination
The melting point of a solid organic compound can be determined using a melting point apparatus or a Thiele tube.
Caption: A general workflow for the qualitative determination of solubility.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, the safety precautions for the closely related compound, 7-Bromo-4-hydroxyquinoline-3-carboxylic acid, provide guidance. It is expected to be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5]
Recommended Handling Procedures:
-
Use in a well-ventilated area or under a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust.
-
Wash hands thoroughly after handling.
Logical Relationship of Physical Properties
The physical properties of this compound are interconnected and influence its behavior in chemical and biological systems.
Caption: Interrelationship of the physical properties of this compound.
References
- 1. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 3. This compound 97% | CAS: 31009-04-8 | AChemBlock [achemblock.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
Spectroscopic Profile of 7-Bromoquinoline-4-carboxylic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 7-bromoquinoline-4-carboxylic acid, a key intermediate in various synthetic applications. Due to the limited availability of public experimental spectra for this specific compound, this document presents predicted mass spectrometry data and expected trends in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy based on its chemical structure and data from analogous compounds. This guide also outlines standardized experimental protocols for acquiring such spectroscopic data.
Molecular Structure and Properties
-
IUPAC Name: this compound
-
CAS Number: 31009-04-8
-
Molecular Formula: C₁₀H₆BrNO₂
-
Molecular Weight: 252.07 g/mol
Mass Spectrometry Data
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of this compound. This data is crucial for the identification and confirmation of the compound in complex mixtures.
| Adduct Ion | Predicted m/z |
| [M+H]⁺ | 251.96547 |
| [M+Na]⁺ | 273.94741 |
| [M-H]⁻ | 249.95091 |
| [M+NH₄]⁺ | 268.99201 |
| [M+K]⁺ | 289.92135 |
| [M]⁺ | 250.95764 |
| [M]⁻ | 250.95874 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons of the quinoline (B57606) ring system and the acidic proton of the carboxylic acid group.
Expected Chemical Shifts (δ) in ppm:
| Proton | Expected Chemical Shift (ppm) | Multiplicity |
| H2 | 8.8 - 9.0 | d |
| H3 | 7.5 - 7.7 | d |
| H5 | 8.1 - 8.3 | d |
| H6 | 7.6 - 7.8 | dd |
| H8 | 8.4 - 8.6 | d |
| COOH | 12.0 - 14.0 | br s |
Note: The exact chemical shifts and coupling constants are dependent on the solvent used and the concentration of the sample.
¹³C NMR Spectroscopy
The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
Expected Chemical Shifts (δ) in ppm:
| Carbon | Expected Chemical Shift (ppm) |
| C2 | 150 - 152 |
| C3 | 122 - 124 |
| C4 | 145 - 147 |
| C4a | 148 - 150 |
| C5 | 128 - 130 |
| C6 | 130 - 132 |
| C7 | 120 - 122 |
| C8 | 135 - 137 |
| C8a | 125 - 127 |
| COOH | 165 - 170 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid and the aromatic quinoline ring.
Expected Characteristic IR Absorptions:
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad |
| C=O (Carboxylic acid) | 1680-1710 | Strong |
| C=C (Aromatic) | 1500-1600 | Medium-Strong |
| C-O (Carboxylic acid) | 1210-1320 | Strong |
| C-Br | 500-600 | Medium |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data.
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a spectral width of approximately 16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 250 ppm) is required. A longer acquisition time and a greater number of scans are typically necessary due to the low natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Data Acquisition: Infuse the sample solution into the ion source. Acquire the mass spectrum in both positive and negative ion modes over a suitable mass range (e.g., m/z 100-500).
-
Data Analysis: Identify the molecular ion peak and other characteristic fragment ions.
IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the compound with dry potassium bromide and pressing it into a thin disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Workflow for Spectroscopic Analysis
The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.
Caption: General workflow for the synthesis, purification, and spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Synthesis of 7-Bromoquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical document provides a comprehensive guide to the synthesis of 7-Bromoquinoline-4-carboxylic acid, a valuable building block in medicinal chemistry and drug development. While the direct synthesis from 6-bromoisatin (B21408) via the Pfitzinger reaction is a theoretically plausible route, a thorough review of published literature did not yield a detailed, reproducible experimental protocol. Therefore, this guide presents a well-documented and robust alternative: the Doebner reaction, utilizing 3-bromoaniline (B18343), pyruvic acid, and benzaldehyde (B42025) as starting materials. This method offers a reliable pathway to the target molecule, supported by clear experimental procedures and characterization data. This guide includes a detailed experimental protocol, tabulated quantitative data for key reaction parameters and product specifications, and a visual representation of the experimental workflow to aid in laboratory implementation.
Introduction
Quinoline-4-carboxylic acids are a critical class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including antibacterial, antiviral, and antitumor properties. The specific analogue, this compound, serves as a key intermediate in the synthesis of various bioactive molecules and pharmaceutical agents. The strategic placement of the bromine atom at the 7-position offers a versatile handle for further chemical modifications and structure-activity relationship (SAR) studies.
The synthesis of quinoline-4-carboxylic acids can be achieved through several named reactions, most notably the Pfitzinger and Doebner reactions. The Pfitzinger reaction involves the condensation of an isatin (B1672199) derivative with a carbonyl compound containing an α-methylene group in the presence of a base. While this approach was initially considered for the synthesis from 6-bromoisatin, a lack of specific and detailed experimental protocols in the available scientific literature necessitated the exploration of a more established and reproducible method.
This guide focuses on the Doebner reaction, a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid. This reaction provides a direct and efficient route to substituted quinoline-4-carboxylic acids. The selection of 3-bromoaniline as the starting material directs the cyclization to yield the desired 7-bromo substituted product.
Synthetic Pathway: The Doebner Reaction
The Doebner reaction provides a convergent and reliable method for the synthesis of 2-substituted quinoline-4-carboxylic acids. The reaction proceeds via the condensation of an aromatic amine (3-bromoaniline), an aldehyde (benzaldehyde), and pyruvic acid.
The proposed reaction mechanism is believed to initiate with the formation of a Schiff base from the reaction of 3-bromoaniline and benzaldehyde. Concurrently, pyruvic acid can undergo an aldol-type condensation with benzaldehyde. The Schiff base then reacts with the enolate of pyruvic acid, or the adduct from the aldol (B89426) condensation, in a Michael-type addition. Subsequent intramolecular cyclization onto the aromatic ring, followed by dehydration and oxidation, leads to the formation of the aromatic quinoline (B57606) ring system. The use of 3-bromoaniline as the aniline component directs the cyclization to favor the formation of the 7-bromo-substituted quinoline.
Caption: Logical relationship of the Doebner reaction for the synthesis of 7-Bromo-2-phenylquinoline-4-carboxylic acid.
Experimental Protocol
This section provides a detailed experimental protocol for the synthesis of 7-Bromo-2-phenylquinoline-4-carboxylic acid via the Doebner reaction.
Materials:
-
3-Bromoaniline
-
Benzaldehyde
-
Pyruvic acid
-
Ethanol (B145695) (95%)
-
Concentrated Hydrochloric Acid
-
Sodium Hydroxide
-
Activated Charcoal
-
Distilled water
Equipment:
-
Round-bottom flask with reflux condenser
-
Heating mantle with magnetic stirrer
-
Buchner funnel and filter flask
-
Beakers and graduated cylinders
-
pH meter or pH paper
-
Melting point apparatus
-
NMR spectrometer
-
IR spectrometer
-
Mass spectrometer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-bromoaniline (1.0 equivalent), benzaldehyde (1.0 equivalent), and pyruvic acid (1.1 equivalents) in ethanol (95%).
-
Reaction Initiation: Slowly add concentrated hydrochloric acid catalyst to the mixture while stirring.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate of the crude product should form.
-
Isolation: Isolate the crude product by vacuum filtration and wash with cold ethanol.
-
Purification:
-
Dissolve the crude product in a dilute aqueous solution of sodium hydroxide.
-
Treat the solution with activated charcoal to decolorize, and then filter.
-
Acidify the filtrate with a suitable acid (e.g., acetic acid or dilute hydrochloric acid) to precipitate the purified 7-Bromo-2-phenylquinoline-4-carboxylic acid.
-
Collect the purified product by vacuum filtration, wash with distilled water, and dry under vacuum.
-
-
Characterization: Determine the melting point of the purified product and characterize its structure using ¹H NMR, ¹³C NMR, IR, and mass spectrometry.
An In-depth Technical Guide on 7-Bromoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoquinoline-4-carboxylic acid is a halogenated derivative of the quinoline (B57606) carboxylic acid scaffold, a core structure in numerous biologically active compounds. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and known biological activities, with a focus on data relevant to researchers in drug discovery and development. While specific experimental data for this particular analog is limited in publicly available literature, this guide consolidates the existing information and provides context based on the activities of structurally related quinoline derivatives.
Chemical Properties and Data
This compound is an organic compound characterized by a quinoline ring system substituted with a bromine atom at the 7-position and a carboxylic acid group at the 4-position.[1][2][3][4][5] Its chemical structure and properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | This compound | [5] |
| Molecular Formula | C₁₀H₆BrNO₂ | [1][4][5] |
| Molecular Weight | 252.07 g/mol | [5] |
| CAS Number | 31009-04-8 | [5] |
| Canonical SMILES | C1=CC2=C(C=C1Br)C(=CN=C2)C(=O)O | [2] |
| Physical Description | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available |
Synthesis of this compound
Proposed Synthesis Workflow (Doebner Reaction)
The Doebner reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid. For the synthesis of this compound, 3-bromoaniline (B18343) would be the appropriate starting aniline.
General Experimental Protocol Considerations
-
Reactants: 3-Bromoaniline, a suitable aldehyde (e.g., formaldehyde (B43269) or a precursor), and pyruvic acid.
-
Solvent: Typically a protic solvent like ethanol.
-
Catalyst: Often carried out under acidic conditions.
-
Reaction Conditions: The mixture is typically heated under reflux for several hours.
-
Work-up: The product is usually isolated by filtration after cooling the reaction mixture and can be purified by recrystallization.
It is important to note that reaction conditions, such as temperature, reaction time, and the choice of aldehyde and catalyst, would need to be optimized to achieve a good yield of the desired product.
Biological Activity and Potential Applications
While specific biological studies on this compound are scarce, the broader class of quinoline carboxylic acid derivatives has been extensively investigated and shown to possess a wide range of pharmacological activities. This suggests that the 7-bromo analog could be a valuable scaffold for the development of new therapeutic agents.
Potential as an Anti-inflammatory Agent
Substituted quinoline carboxylic acids have demonstrated anti-inflammatory properties. The proposed mechanism for some of these compounds involves the downregulation of T-cell function, distinguishing them from traditional nonsteroidal anti-inflammatory drugs (NSAIDs) that primarily target cyclooxygenase enzymes.
Potential as an Anticancer Agent
Derivatives of quinoline-4-carboxylic acid have been investigated as inhibitors of various enzymes involved in cancer progression, such as dihydroorotate (B8406146) dehydrogenase (DHODH).[8] Inhibition of DHODH can lead to pyrimidine (B1678525) depletion and cell cycle arrest. The general structure of this compound makes it a candidate for investigation as a potential enzyme inhibitor in cancer-related pathways.
Potential as an Antimicrobial Agent
The quinoline scaffold is a well-known pharmacophore in antimicrobial drugs. While no specific antimicrobial data for this compound was found, related compounds have shown activity against various bacterial and fungal strains. The presence of the bromine atom could potentially enhance its antimicrobial properties.
Experimental Protocols for Biological Evaluation
To assess the biological activity of this compound, a series of standard in vitro assays would be required. The following are examples of relevant experimental protocols.
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic effect of the compound on various cell lines.
-
Methodology:
-
Plate cells (e.g., cancer cell lines and normal cell lines) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound.
-
Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
Assess cell viability using a suitable assay, such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.
-
Calculate the IC₅₀ (half-maximal inhibitory concentration) value.
-
Anti-inflammatory Activity Assay
-
Objective: To evaluate the anti-inflammatory potential of the compound.
-
Methodology (LPS-induced nitric oxide production in RAW 264.7 macrophages):
-
Culture RAW 264.7 macrophage cells in appropriate media.
-
Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours of incubation, measure the amount of nitric oxide (NO) produced in the cell culture supernatant using the Griess reagent.
-
A reduction in NO production compared to the LPS-only control would indicate anti-inflammatory activity.
-
Antimicrobial Susceptibility Testing
-
Objective: To determine the minimum inhibitory concentration (MIC) of the compound against various microorganisms.
-
Methodology (Broth Microdilution Method):
-
Prepare a serial dilution of this compound in a suitable broth medium in a 96-well plate.
-
Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli).
-
Incubate the plate under appropriate conditions (temperature and time).
-
The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism.
-
Conclusion
This compound represents a chemical entity with significant potential for further investigation in the field of drug discovery. Based on the known biological activities of the quinoline carboxylic acid scaffold, this compound warrants exploration for its anti-inflammatory, anticancer, and antimicrobial properties. The synthesis of this compound can likely be achieved through established methods such as the Doebner reaction. Future research should focus on the detailed biological evaluation of this compound using the experimental protocols outlined in this guide to elucidate its specific mechanisms of action and potential therapeutic applications. The generation of robust quantitative data will be crucial for advancing the understanding of this promising molecule.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 3. This compound | C10H6BrNO2 | CID 18475615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 5. This compound 97% | CAS: 31009-04-8 | AChemBlock [achemblock.com]
- 6. researchgate.net [researchgate.net]
- 7. revues.imist.ma [revues.imist.ma]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
The Multifaceted Biological Activities of Quinoline Carboxylic Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The quinoline (B57606) ring system, a bicyclic heterocycle, is a privileged scaffold in medicinal chemistry, forming the core of numerous synthetic and natural compounds with a broad spectrum of pharmacological activities.[1] Among the various derivatives, quinoline carboxylic acids have garnered significant attention due to their diverse biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1] This technical guide provides an in-depth exploration of the biological activities of quinoline carboxylic acids, focusing on their mechanisms of action, quantitative biological data, and the experimental protocols used for their evaluation.
Anticancer Activity
Quinoline carboxylic acid derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a variety of cancer cell lines through multiple mechanisms.[2][3] These mechanisms primarily include the inhibition of key enzymes involved in cancer cell proliferation and survival, induction of apoptosis, and cell cycle arrest.[2][4]
Mechanism of Action: Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)
A primary and well-documented mechanism of the anticancer activity of quinoline carboxylic acids is the inhibition of dihydroorotate dehydrogenase (DHODH).[5] DHODH is a crucial enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1][5] Rapidly proliferating cancer cells have a high demand for nucleotides, making them particularly vulnerable to the inhibition of this pathway.[1] By inhibiting DHODH, quinoline carboxylic acids deplete the intracellular pyrimidine pool, leading to cell cycle arrest, primarily at the S-phase, and subsequent inhibition of tumor growth.[1]
Brequinar, a notable example of a quinoline carboxylic acid derivative, is a potent inhibitor of DHODH.[6] Structure-activity relationship (SAR) studies have identified three critical regions for the inhibitory activity of quinoline carboxylic acid analogs against DHODH: a bulky hydrophobic substituent at the C(2) position, a carboxylic acid group at the C(4) position, and appropriate substitutions on the benzo portion of the quinoline ring.[6]
Other Anticancer Mechanisms
Beyond DHODH inhibition, quinoline carboxylic acids exert their anticancer effects through various other mechanisms:
-
DNA Intercalation and Topoisomerase Inhibition : Some quinoline derivatives can intercalate into DNA, interfering with DNA replication and transcription, ultimately leading to programmed cell death (apoptosis).[4][7] They can also target topoisomerase enzymes, which are crucial for managing DNA topology during replication.[4]
-
Tubulin Polymerization Inhibition : Certain indole-quinoline hybrids have been shown to inhibit tubulin polymerization, a critical process for mitotic spindle formation during cell division.[4] This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and induces apoptosis.[4]
-
Kinase Inhibition : Quinoline derivatives have been reported to inhibit various kinases involved in cancer cell signaling pathways. For example, some derivatives act as Pim-1 kinase inhibitors, a serine/threonine kinase that controls apoptosis and cellular metabolism and is often upregulated in human malignancies.[4] Others have shown inhibitory activity against protein kinase CK2.[8]
Quantitative Data: Anticancer Activity
The following table summarizes the in vitro anticancer activity of selected quinoline carboxylic acid derivatives against various cancer cell lines, presented as IC50 values (the concentration required to inhibit the growth of 50% of cells).
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid (3j) | MCF-7 (Breast) | 82.9% reduction in cellular growth | [7] |
| Indole quinoline hybrid (1) | K562 (Leukemia) | 5-11 | [4] |
| Indole quinoline hybrid (2) | K562 (Leukemia) | 5-11 | [4] |
| Quinoline-2-carboxylic acid | MCF7 (Breast) | Significant cytotoxicity | [9][10] |
| Quinoline-4-carboxylic acid | MCF7 (Breast) | Significant cytotoxicity | [9][10] |
| Quinoline-3-carboxylic acid | MCF7 (Breast) | Significant cytotoxicity | [9][10] |
| 1,2-dihydro-2-oxo-4-quinoline carboxylic acid | MCF7 (Breast) | Significant cytotoxicity | [9][10] |
| Kynurenic acid (hydrate) | MCF7 (Breast) | Significant cytotoxicity | [9][10] |
| Quinoline-2-carboxylic acid | HELA (Cervical) | Significant cytotoxicity | [9][10] |
| 2,4-disubstituted quinoline-3-carboxylic acid (2f) | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition | [11] |
| 2,4-disubstituted quinoline-3-carboxylic acid (2l) | MCF-7 (Breast), K562 (Leukemia) | Micromolar inhibition | [11] |
Antimicrobial Activity
Quinoline carboxylic acids, particularly the fluoroquinolones, are well-established antibacterial agents. Their antimicrobial spectrum also extends to antifungal and antiprotozoal activities.
Mechanism of Action: Inhibition of Bacterial DNA Gyrase
The primary antibacterial mechanism of many quinoline derivatives is the inhibition of bacterial DNA gyrase, a type II topoisomerase.[1] This enzyme is essential for bacterial DNA replication, transcription, and repair.[1] DNA gyrase introduces negative supercoils into the bacterial chromosome, a process necessary for the initiation of replication. By forming a stable complex with the enzyme-DNA intermediate, quinoline carboxylic acids trap the gyrase, leading to a cessation of DNA replication and ultimately bacterial cell death.[1]
Quantitative Data: Antimicrobial Activity
The following table summarizes the in vitro antimicrobial activity of selected quinoline carboxylic acid derivatives against various microorganisms, presented as Minimum Inhibitory Concentration (MIC) in µg/mL or inhibition zone in mm.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Inhibition Zone (mm) | Reference |
| [2,3′-Biquinoline]-4-carboxylic acid analog (4) | E. coli | - | 13.7 ± 0.58 | [12] |
| [2,3′-Biquinoline]-4-carboxylic acid analog (9) | E. coli | - | 16.0 ± 1.7 | [12] |
| [2,3′-Biquinoline]-4-carboxylic acid analog (10) | E. coli | - | 20.7 ± 1.5 | [12] |
| Quinoline-2-carboxylic acid derivative (E11) | S. aureus | Strong inhibitory activity | - | [13] |
| Quinoline-2-carboxylic acid derivative (E17) | S. aureus | Strong inhibitory activity | - | [13] |
| Quinolinequinone (QQ2) | Clinically resistant Staphylococcus spp. | 1.22–9.76 | - | [14] |
| Quinolinequinone (QQ6) | Clinically resistant Staphylococcus spp. | 2.44–9.76 | - | [14] |
Anti-inflammatory Activity
Several quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[9][15] Their mechanisms of action are often distinct from those of nonsteroidal anti-inflammatory drugs (NSAIDs).[15]
Mechanism of Action
The anti-inflammatory effects of certain quinoline carboxylic acids are attributed to the downregulation of T-cell function.[15] Some derivatives have also been shown to inhibit the production of pro-inflammatory mediators.[2] For instance, quinoline-4-carboxylic acid has been observed to exert anti-inflammatory effects in lipopolysaccharide (LPS)-induced inflammation in RAW264.7 mouse macrophages.[9][10] It is speculated that this may occur through the inhibition of the NF-κB signaling pathway.[10]
Antiviral Activity
The antiviral potential of quinoline carboxylic acids has been increasingly recognized, with some derivatives showing broad-spectrum activity against various RNA and DNA viruses.[5][16]
Mechanism of Action: Host-Targeting Inhibition of DHODH
A key mechanism for the antiviral activity of many quinoline carboxylic acid derivatives is the inhibition of the host enzyme dihydroorotate dehydrogenase (DHODH).[2][5][16] Viruses are highly dependent on the host cell's machinery for their replication. By targeting a host enzyme essential for pyrimidine biosynthesis, these compounds can effectively inhibit viral replication with a potentially lower risk of developing viral resistance compared to drugs that target viral proteins.[5][17] Inhibition of DHODH leads to a depletion of the nucleotide pool required for viral DNA and RNA synthesis.[2][16]
Experimental Protocols
Synthesis of Quinoline Carboxylic Acids
A common method for the synthesis of quinoline-4-carboxylic acids is the Doebner reaction, which involves a three-component reaction of an aniline (B41778), an aldehyde, and pyruvic acid.[18]
General Procedure for Doebner Reaction:
-
A mixture of the substituted aniline (1 mmol), substituted benzaldehyde (B42025) (1 mmol), and pyruvic acid (1.2 mmol) is prepared in a suitable solvent such as ethanol (B145695).
-
The reaction mixture is refluxed for a specified period (e.g., 3-4 hours).
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with a cold solvent (e.g., ethanol or diethyl ether), and dried to yield the crude product.
-
The crude product can be further purified by recrystallization from an appropriate solvent.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The cells are then treated with various concentrations of the test quinoline carboxylic acid derivatives for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the colored formazan solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth (e.g., Mueller-Hinton broth) to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Serial Dilution of Compound: The quinoline carboxylic acid derivative is serially diluted in the broth in a 96-well microtiter plate to obtain a range of concentrations.
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth with inoculum, no compound) and a negative control (broth only) are included.
-
Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Conclusion
Quinoline carboxylic acids represent a versatile and highly promising class of compounds with a wide array of biological activities. Their efficacy as anticancer, antimicrobial, anti-inflammatory, and antiviral agents, often mediated by well-defined mechanisms of action such as the inhibition of DHODH and DNA gyrase, underscores their therapeutic potential. The continued exploration of the structure-activity relationships and the development of novel synthetic methodologies will undoubtedly lead to the discovery of new and more potent quinoline carboxylic acid-based drugs to address a range of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 4. ijmphs.com [ijmphs.com]
- 5. SAR-Based Optimization of a 4-Quinoline Carboxylic Acid Analogue with Potent Antiviral Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. ajchem-a.com [ajchem-a.com]
- 14. Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antiinflammatory and antiarthritic properties of a substituted quinoline carboxylic acid: CL 306,293 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. tandfonline.com [tandfonline.com]
7-Bromoquinoline-4-carboxylic Acid: A Versatile Scaffold for Drug Discovery and Materials Science
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
7-Bromoquinoline-4-carboxylic acid has emerged as a pivotal building block in modern organic synthesis, offering a versatile platform for the development of novel therapeutic agents and advanced functional materials. Its unique structural features, comprising a quinoline (B57606) core, a reactive bromine atom, and a carboxylic acid handle, enable a wide array of chemical modifications. This guide provides a comprehensive overview of the synthetic utility of this compound, detailing key reactions, experimental protocols, and the biological significance of its derivatives, with a particular focus on their role as enzyme inhibitors.
Introduction
The quinoline scaffold is a prominent heterocycle in medicinal chemistry, found in numerous natural products and synthetic drugs. The introduction of a bromine atom at the 7-position and a carboxylic acid at the 4-position of the quinoline ring system endows this compound with exceptional versatility as a synthetic intermediate. The bromine atom serves as a handle for various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl, alkyl, and amino substituents. The carboxylic acid moiety provides a site for amide bond formation, esterification, or can act as a key pharmacophoric element, for instance, by mimicking a phosphate (B84403) group to interact with biological targets.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆BrNO₂ | --INVALID-LINK-- |
| Molecular Weight | 252.07 g/mol | --INVALID-LINK-- |
| Appearance | White to off-white solid | Commercially available |
| Melting Point | >300 °C | Commercially available |
| Solubility | Soluble in DMSO and DMF | Commercially available |
Synthesis of this compound
The synthesis of the quinoline-4-carboxylic acid core can be achieved through classic named reactions such as the Doebner-von Miller reaction or the Pfitzinger reaction. These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds or isatins with carbonyl compounds, respectively. For the synthesis of this compound, a common starting material would be 3-bromoaniline.
Synthetic Transformations of this compound
The reactivity of the bromine and carboxylic acid functionalities allows for a multitude of synthetic transformations, making this compound a valuable building block. Key reactions include palladium-catalyzed cross-coupling reactions at the 7-position and modifications of the carboxylic acid group.
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds.
The Suzuki coupling reaction facilitates the formation of a C-C bond between the quinoline core and a variety of aryl or heteroaryl groups.
Caption: Suzuki coupling of this compound.
The Sonogashira coupling enables the introduction of alkyne moieties at the 7-position, which can serve as versatile handles for further transformations.
Caption: Sonogashira coupling of this compound.
The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide range of 7-aminoquinoline (B1265446) derivatives.
Caption: Buchwald-Hartwig amination of this compound.
Modification of the Carboxylic Acid Group
The carboxylic acid at the 4-position is readily converted into esters, amides, and other derivatives using standard organic chemistry techniques. This allows for the fine-tuning of physicochemical properties such as solubility and cell permeability, as well as for the introduction of additional pharmacophoric features.
Experimental Protocols
The following are representative experimental protocols for the key transformations of this compound.
General Suzuki Coupling Protocol
To a solution of this compound (1.0 equiv) in a suitable solvent such as a mixture of dioxane and water are added the corresponding arylboronic acid (1.2-1.5 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 equiv), and a base, for instance, K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv). The reaction mixture is degassed and heated under an inert atmosphere until the starting material is consumed, as monitored by TLC or LC-MS. After cooling to room temperature, the mixture is worked up by extraction and purified by column chromatography to afford the desired 7-aryl-quinoline-4-carboxylic acid.
General Sonogashira Coupling Protocol
In a reaction vessel, this compound (1.0 equiv), a terminal alkyne (1.2-1.5 equiv), a palladium catalyst such as PdCl₂(PPh₃)₂ (0.02-0.05 equiv), and a copper(I) co-catalyst like CuI (0.05-0.1 equiv) are dissolved in a suitable solvent, for example, a mixture of THF and triethylamine. The mixture is degassed and stirred at an appropriate temperature under an inert atmosphere. Upon completion, the reaction is quenched, and the product is isolated and purified by standard methods to yield the 7-alkynyl-quinoline-4-carboxylic acid.
General Buchwald-Hartwig Amination Protocol
A mixture of this compound (1.0 equiv), the desired amine (1.1-1.5 equiv), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02-0.05 equiv), a suitable phosphine (B1218219) ligand (e.g., Xantphos or BINAP, 0.04-0.1 equiv), and a base such as NaOtBu or Cs₂CO₃ (1.5-2.5 equiv) is prepared in an anhydrous, aprotic solvent like toluene (B28343) or dioxane. The reaction is heated under an inert atmosphere until completion. The crude product is then purified by chromatography to give the 7-amino-quinoline-4-carboxylic acid derivative.
Applications in Drug Discovery: Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH)
Derivatives of quinoline-4-carboxylic acid have been extensively investigated as inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1][2] Inhibition of DHODH leads to the depletion of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting cell proliferation.[1] This mechanism of action makes DHODH an attractive target for the development of anticancer and antiviral agents.[1]
Quantitative Structure-Activity Relationship (SAR)
A number of 7-substituted quinoline-4-carboxylic acid derivatives have been synthesized and evaluated for their DHODH inhibitory activity. The data in Table 2 highlights the potent activity of several analogs.
| Compound | R Group at 7-position | DHODH IC₅₀ (nM) | Reference |
| 1 | 4-fluorophenyl | 43.5 ± 2.5 | [1] |
| 2 | 3-pyridyl | 26.2 ± 1.8 | [1] |
| 3 | 4-pyridyl | 9.71 ± 1.4 | [1] |
| 4 | 2-pyridyl | >10,000 | [1] |
| 5 | 4-(trifluoromethyl)phenyl | 31.6 ± 3.1 | [1] |
Signaling Pathway
The inhibition of DHODH by quinoline-4-carboxylic acid derivatives disrupts the pyrimidine biosynthesis pathway, leading to a reduction in the cellular pool of pyrimidines. This, in turn, affects DNA and RNA synthesis, ultimately leading to cell cycle arrest and inhibition of cell proliferation.
Caption: Inhibition of the de novo pyrimidine biosynthesis pathway by 7-substituted quinoline-4-carboxylic acid derivatives.
Conclusion
This compound is a highly valuable and versatile building block in organic synthesis. Its amenability to a wide range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions, provides access to a diverse array of derivatives with significant potential in drug discovery and materials science. The demonstrated efficacy of its derivatives as potent inhibitors of DHODH underscores the importance of this scaffold in the development of novel therapeutics. This guide provides a foundational understanding of the synthesis, reactivity, and applications of this compound, intended to facilitate further research and innovation in the field.
References
- 1. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Scaffold: Unlocking the Potential of 7-Bromoquinoline-4-carboxylic Acid in Medicinal Chemistry
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The quinoline (B57606) ring system is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets. Within this class of compounds, 7-Bromoquinoline-4-carboxylic acid has emerged as a particularly valuable and versatile starting material for the synthesis of novel therapeutic agents. Its strategic bromine substitution at the 7-position provides a reactive handle for a variety of cross-coupling reactions, enabling extensive structural diversification. Coupled with the inherent biological relevance of the quinoline-4-carboxylic acid core, this molecule serves as a powerful platform for the development of potent and selective inhibitors of key enzymes implicated in cancer, viral infections, and other diseases. This technical guide provides an in-depth overview of the applications of this compound in medicinal chemistry, focusing on its use in the development of inhibitors for Dihydroorotate (B8406146) Dehydrogenase (DHODH) and Sirtuin 3 (SIRT3).
Synthetic Utility of this compound
This compound is a readily available building block that offers multiple avenues for chemical modification. The two primary sites for derivatization are the carboxylic acid at the 4-position and the bromo group at the 7-position.
-
Modification of the Carboxylic Acid: The carboxylic acid moiety can be readily converted into a wide array of functional groups, most notably amides and esters. This is a crucial step in modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules. Amide coupling reactions with various amines are commonly employed to introduce diverse substituents that can form key interactions with the target protein.
-
Functionalization at the 7-Position: The bromine atom at the 7-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide range of aryl and heteroaryl groups, significantly expanding the chemical space that can be explored from this starting material. This strategic functionalization is often key to enhancing potency and selectivity for the target enzyme.
Application in the Development of Dihydroorotate Dehydrogenase (DHODH) Inhibitors
Dihydroorotate Dehydrogenase (DHODH) is a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the proliferation of rapidly dividing cells, including cancer cells and viruses.[1] Inhibition of DHODH depletes the cellular pool of pyrimidines, leading to cell cycle arrest and inhibition of cell growth.[1] The quinoline-4-carboxylic acid scaffold has been identified as a potent pharmacophore for DHODH inhibition.[1][2]
Mechanism of Action and Signaling Pathway
DHODH catalyzes the oxidation of dihydroorotate to orotate, a critical step in the synthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidines.[3] By inhibiting DHODH, quinoline-4-carboxylic acid derivatives disrupt this pathway, leading to a reduction in the nucleotides required for DNA and RNA synthesis. This mechanism is particularly effective in cancer cells and virus-infected cells, which have a high demand for pyrimidines.[1][4]
Quantitative Data for DHODH Inhibitors
The following table summarizes the inhibitory activity of representative quinoline-4-carboxylic acid derivatives against human DHODH (hDHODH).
| Compound ID | R Group at 7-position | IC₅₀ (nM) for hDHODH | Reference |
| Brequinar | H | 5.2 | [5] |
| Analog 41 | Substituted Phenyl | 9.71 ± 1.4 | [1][2] |
| Analog 43 | Substituted Phenyl | 26.2 ± 1.8 | [1][2] |
| hDHODH-IN-5 | Not Specified | 910 | [5] |
| BAY 2402234 | Not Specified | 1.2 | [6] |
| ASLAN003 | Not Specified | 35 | [5] |
Experimental Protocol: DHODH Enzyme Inhibition Assay
The inhibitory activity of compounds against DHODH can be determined using a spectrophotometric assay that monitors the reduction of a dye.[6][7][8]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotate (DHO)
-
Decylubiquinone
-
2,6-dichloroindophenol (DCIP)
-
Test compounds dissolved in DMSO
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing assay buffer, DHO, and decylubiquinone.
-
In a 96-well plate, add the test compound at various concentrations. Include a DMSO vehicle control.
-
Add the recombinant DHODH enzyme to each well and incubate for a pre-determined time (e.g., 30 minutes) at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the DCIP solution to each well.
-
Immediately measure the decrease in absorbance at 600 nm over time using a microplate reader in kinetic mode. The rate of DCIP reduction is proportional to DHODH activity.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Application in the Development of Sirtuin 3 (SIRT3) Inhibitors
Sirtuin 3 (SIRT3) is a major mitochondrial NAD⁺-dependent deacetylase that plays a crucial role in regulating mitochondrial function and cellular metabolism.[1] Its dysregulation has been implicated in various cancers, making it an attractive target for therapeutic intervention.[9] Derivatives of quinoline-4-carboxylic acid have been identified as potent inhibitors of SIRT3.
Mechanism of Action and Signaling Pathway
SIRT3 deacetylates and activates a number of mitochondrial enzymes involved in the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and oxidative phosphorylation.[1] It also plays a role in reducing oxidative stress by deacetylating and activating antioxidant enzymes like superoxide (B77818) dismutase 2 (SOD2).[1] In some cancers, SIRT3 acts as a tumor suppressor by promoting efficient oxidative metabolism and reducing reactive oxygen species (ROS).[10] However, in other contexts, it can promote tumor growth. The inhibition of SIRT3 by quinoline-4-carboxylic acid derivatives can modulate these metabolic pathways and impact cancer cell survival. A key mechanism involves the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF1α), a transcription factor that promotes glycolysis, when SIRT3 is inhibited.[10]
Quantitative Data for SIRT3 Inhibitors
The following table presents the inhibitory activity of representative 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives against SIRT3.
| Compound ID | R Group on Amide | IC₅₀ (µM) for SIRT3 | Selectivity vs SIRT1 (IC₅₀ µM) | Selectivity vs SIRT2 (IC₅₀ µM) | Reference |
| P6 | 4-(dimethylamino)phenyl | 7.2 | 32.6 | 33.5 | [11] |
| S18 | 4-fluorophenyl | 0.53 | >100 | >100 | [12] |
| S26 | 4-chlorophenyl | 1.86 | >100 | >100 | [12] |
| S27 | 4-bromophenyl | 5.06 | >100 | >100 | [12] |
| T5 | 3,4-difluorophenyl | 2.88 | >100 | >100 | [12] |
Experimental Protocol: SIRT3 Fluorogenic Assay
The activity of SIRT3 and the potency of its inhibitors can be measured using a fluorogenic assay.[13][14][15]
Materials:
-
Recombinant human SIRT3 enzyme
-
SIRT3 Assay Buffer
-
Fluorogenic SIRT3 substrate (e.g., a peptide containing an acetylated lysine (B10760008) residue linked to a fluorophore and a quencher)
-
NAD⁺
-
Developer solution
-
Test compounds dissolved in DMSO
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
In a black 96-well plate, add the SIRT3 assay buffer, fluorogenic substrate, and NAD⁺ to each well.
-
Add the test compound at various concentrations. Include a DMSO vehicle control.
-
Initiate the reaction by adding the recombinant SIRT3 enzyme to each well.
-
Incubate the plate at 37°C for a specified period (e.g., 45-60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the developer solution.
-
Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion and Future Perspectives
This compound stands out as a highly valuable and adaptable scaffold in modern medicinal chemistry. Its synthetic tractability allows for the creation of large and diverse compound libraries, which are essential for structure-activity relationship (SAR) studies. The successful development of potent DHODH and SIRT3 inhibitors based on this core structure underscores its potential in oncology and virology. Future research will likely focus on further optimizing the pharmacokinetic properties of these derivatives to enhance their clinical translatability. Moreover, the exploration of this versatile scaffold against other emerging biological targets holds significant promise for the discovery of new therapeutic agents to address unmet medical needs. The strategic use of this compound will undoubtedly continue to fuel innovation in drug discovery and development.
References
- 1. Metabolic regulation by SIRT3: implications for tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The Role and Therapeutic Perspectives of Sirtuin 3 in Cancer Metabolism Reprogramming, Metastasis, and Chemoresistance [frontiersin.org]
- 3. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 4. Dihydroorotate dehydrogenase inhibition activates STING pathway and pyroptosis to enhance NK cell-dependent tumor immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. abmole.com [abmole.com]
- 6. benchchem.com [benchchem.com]
- 7. Identification of a dihydroorotate dehydrogenase inhibitor that inhibits cancer cell growth by proteomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. The role of SIRT3 in regulating cancer cell metabolism | springermedicine.com [springermedicine.com]
- 10. SIRT3 opposes reprogramming of cancer cell metabolism through HIF1α destabilization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 14. abcam.com [abcam.com]
- 15. bpsbioscience.com [bpsbioscience.com]
An In-depth Technical Guide to 7-Bromoquinoline-4-carboxylic Acid: Discovery and History
This technical guide provides a comprehensive overview of 7-Bromoquinoline-4-carboxylic acid, with a focus on its historical context, synthesis, and physicochemical properties. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.
Introduction
This compound is a halogenated derivative of quinoline-4-carboxylic acid. The quinoline (B57606) scaffold itself is a fundamental heterocyclic aromatic compound first extracted from coal tar in 1834 by Friedlieb Ferdinand Runge.[1] The introduction of a bromine atom and a carboxylic acid group to the quinoline core creates a versatile chemical intermediate. While primarily utilized in chemical synthesis, its structural similarity to other quinoline-based compounds suggests potential applications in medicinal chemistry.[2]
Historical Context of Synthesis
The Doebner Reaction: Discovered by Oskar Doebner in 1887, this reaction involves the condensation of an aniline, an aldehyde, and pyruvic acid to yield a quinoline-4-carboxylic acid.[3]
The Pfitzinger Reaction: Wilhelm Pfitzinger, in 1886, described the reaction of isatin (B1672199) with a carbonyl compound in the presence of a base to produce substituted quinoline-4-carboxylic acids.[4] This method has become a cornerstone for the synthesis of this class of compounds.
Given that this compound can be synthesized from 3-bromoaniline (B18343) (for a Doebner-type synthesis) or 6-bromoisatin (B21408) (for a Pfitzinger-type synthesis), its conceptual discovery is intrinsically linked to these foundational reactions in heterocyclic chemistry.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₆BrNO₂ | [5] |
| Molecular Weight | 252.07 g/mol | [6] |
| CAS Number | 31009-04-8 | [6] |
| Appearance | Solid | [2] |
| SMILES | O=C(O)c1cncc2cc(Br)ccc12 | [6] |
| InChIKey | ZIFXOUMGHUOZED-UHFFFAOYSA-N | [7] |
Experimental Protocols: Synthesis of this compound
While the specific historical first synthesis is not documented, a modern and detailed experimental protocol for the synthesis of this compound can be derived from contemporary patent literature, employing a Pfitzinger-type reaction.
Reaction: Pfitzinger-type synthesis of this compound from 6-Bromoisatin and Pyruvic Acid.
Materials:
-
6-Bromoisatin
-
Pyruvic acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water
-
Nitrobenzene
-
Standard laboratory glassware and equipment (round-bottom flask, reflux condenser, magnetic stirrer, heating mantle, filtration apparatus)
Procedure:
-
Step 1: Synthesis of 7-Bromo-2,4-quinolinedicarboxylic Acid
-
In a round-bottom flask, mix 6-bromoisatin with a 15% aqueous solution of sodium hydroxide and pyruvic acid.
-
Heat the mixture to 100°C and maintain this temperature for 3 hours with continuous stirring.
-
After 3 hours, cool the reaction mixture to 0°C in an ice bath.
-
Dilute the cooled mixture with water, followed by the careful addition of concentrated hydrochloric acid until the solution is acidic, leading to the precipitation of a solid.
-
Collect the solid precipitate by suction filtration, wash it thoroughly with water, and dry it to obtain 7-bromo-2,4-quinolinedicarboxylic acid.
-
-
Step 2: Decarboxylation to this compound
-
The intermediate, 7-bromo-2,4-quinolinedicarboxylic acid, is then subjected to decarboxylation. While the patent does not specify the exact conditions for this step for this particular synthesis, a common method involves heating the dicarboxylic acid, sometimes in the presence of a high-boiling solvent like nitrobenzene, to induce the loss of the carboxylic acid group at the 2-position.
-
Experimental Workflow Diagram:
Biological Activity and Signaling Pathways
Despite its availability as a chemical reagent, there is a notable lack of published research on the specific biological activity, mechanism of action, or any associated signaling pathways for this compound. While the broader class of quinoline carboxylic acids has been extensively studied for various therapeutic applications, including antimicrobial and anticancer activities, the specific biological targets and cellular effects of the 7-bromo substituted variant remain uncharacterized in the scientific literature. A structurally related compound, 7-Bromo-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, has been reported as an antimicrobial agent active against Gram-negative bacteria. However, this is a distinct chemical entity, and its biological activity cannot be directly extrapolated to this compound.
Due to the absence of this critical information, a diagram of a signaling pathway involving this compound cannot be provided at this time.
Conclusion
This compound is a synthetic organic compound with a history rooted in the foundational discoveries of quinoline synthesis by Doebner and Pfitzinger in the late 19th century. While a precise date and discoverer for this specific molecule are not documented, its synthesis is readily achievable through modern adaptations of these classic reactions. Its primary role to date appears to be as a building block in chemical synthesis. A significant gap exists in the scientific literature regarding its biological properties and potential therapeutic applications. Further research is warranted to explore the bioactivity of this compound and to elucidate any potential mechanisms of action and involvement in cellular signaling pathways. Such studies would be crucial in determining if this compound or its derivatives could be valuable leads in future drug discovery efforts.
References
- 1. Quinoline - Wikipedia [en.wikipedia.org]
- 2. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Doebner reaction - Wikipedia [en.wikipedia.org]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. Energy efficient Pfitzinger reaction: a novel strategy using a surfactant catalyst - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. iipseries.org [iipseries.org]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 7-Bromoquinoline-4-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline-4-carboxylic acids and their derivatives are privileged scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, including antimicrobial, antifungal, antitumor, and anti-inflammatory properties.[1][2] The incorporation of a bromine atom at the 7-position of the quinoline (B57606) ring can significantly modulate the physicochemical and pharmacological properties of the parent molecule, making 7-bromoquinoline-4-carboxylic acid a key intermediate in the synthesis of novel therapeutic agents. These derivatives have shown potential as inhibitors of enzymes such as dihydroorotate (B8406146) dehydrogenase and as selective antiproliferative agents against various cancer cell lines.
This document provides detailed application notes and experimental protocols for the synthesis of this compound and its derivatives, primarily focusing on two classical and versatile methods: the Pfitzinger reaction and the Doebner reaction.
Synthetic Strategies
The synthesis of this compound can be efficiently achieved through well-established named reactions in heterocyclic chemistry. The choice of synthetic route often depends on the availability of starting materials and the desired substitution pattern on the final quinoline ring.
Pfitzinger Reaction
The Pfitzinger reaction, also known as the Pfitzinger-Borsche reaction, is a robust method for the synthesis of substituted quinoline-4-carboxylic acids.[1] The reaction involves the condensation of an isatin (B1672199) or its derivative with a carbonyl compound containing an α-methylene group in the presence of a strong base.[1] For the synthesis of this compound, 5-bromoisatin (B120047) would be the key starting material.
Reaction Mechanism:
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin, leading to the formation of a keto-acid intermediate (an isatinate).[1] This is followed by condensation of the aniline (B41778) moiety of the intermediate with the carbonyl group of the second reactant to form an imine (Schiff base).[1] Tautomerization to an enamine, subsequent intramolecular cyclization, and dehydration yield the final aromatic quinoline-4-carboxylic acid product.[1]
Doebner Reaction
The Doebner reaction is a three-component condensation of an aromatic amine, an aldehyde, and pyruvic acid to yield quinoline-4-carboxylic acids.[3] To synthesize the target compound, 3-bromoaniline (B18343) would be the appropriate aromatic amine. While the classical Doebner reaction can sometimes result in low yields, especially with electron-withdrawing groups on the aniline, modified procedures have been developed to improve efficiency.[3]
Reaction Mechanism:
The mechanism of the Doebner reaction is thought to begin with the formation of an N-arylimine (Schiff base) from the condensation of the aniline and the aldehyde.[3] This is followed by a Michael-type addition of the enol of pyruvic acid to the imine. An intramolecular electrophilic cyclization onto the aromatic ring and subsequent oxidation of the dihydroquinoline intermediate leads to the final quinoline product.[3]
Experimental Protocols
The following are generalized protocols for the synthesis of this compound derivatives. Researchers should optimize these conditions based on the specific substrates and desired scale.
Protocol 1: Pfitzinger Synthesis of this compound
This protocol is adapted from general Pfitzinger reaction procedures.[1][4]
Materials:
-
5-Bromoisatin
-
Pyruvic acid (or other suitable carbonyl compound)
-
Potassium hydroxide (B78521) (KOH)
-
Ethanol (B145695) (95%)
-
Water
-
Hydrochloric acid (HCl) or Acetic acid for acidification
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Preparation of Base Solution: In a round-bottom flask equipped with a magnetic stirrer, dissolve potassium hydroxide in 95% ethanol to create a 33% (w/v) solution. Caution: The dissolution of KOH is exothermic.
-
Isatin Ring Opening: To the stirred KOH solution, add 5-bromoisatin. The mixture will typically change color as the isatin ring opens. Stir at room temperature for 30-45 minutes to ensure the complete formation of the potassium salt of bromo-isatinic acid.
-
Addition of Carbonyl Compound: Add a stoichiometric equivalent of the carbonyl compound (e.g., pyruvic acid) to the reaction mixture.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Workup and Precipitation: After cooling to room temperature, pour the reaction mixture into cold water. If any solid impurities are present, they should be filtered off. Acidify the aqueous solution with hydrochloric acid or acetic acid until precipitation of the product is complete.
-
Isolation and Purification: Cool the suspension in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.
Protocol 2: Doebner Synthesis of a this compound Derivative
This protocol is a general representation of the Doebner reaction.[3]
Materials:
-
3-Bromoaniline
-
An appropriate aldehyde (e.g., benzaldehyde (B42025) for a 2-phenyl derivative)
-
Pyruvic acid
-
Ethanol
-
Catalyst (e.g., p-toluenesulfonic acid, trifluoroacetic acid)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reactant Mixture: In a round-bottom flask, dissolve 3-bromoaniline and the selected aldehyde in ethanol.
-
Reaction Initiation: Add pyruvic acid and a catalytic amount of a suitable acid to the mixture.
-
Reflux: Heat the reaction mixture to reflux for 12 hours. Monitor the reaction's completion using TLC.
-
Workup: After the reaction is complete, pour the mixture into ice water with vigorous stirring.
-
Purification: The precipitated solid can be collected by filtration. To purify, the solid can be dissolved in an aqueous solution of a base (e.g., sodium carbonate), filtered to remove any insoluble impurities, and then re-precipitated by adding acid.
-
Final Isolation: The purified product is collected by filtration, washed with water, and dried.
Data Presentation
The yields of quinoline-4-carboxylic acid synthesis are highly dependent on the specific substrates and reaction conditions employed. The following table summarizes representative data for analogous reactions.
| Synthetic Method | Aniline/Isatin Derivative | Carbonyl/Aldehyde | Catalyst/Base | Solvent | Reaction Time (h) | Yield (%) | Reference |
| Pfitzinger | 5-Chloroisatin | Acetophenone | KOH | Ethanol | 12-13 | ~70-80 | [1] |
| Pfitzinger | Isatin | Various Ketones | KOH | Ethanol | 24 | Moderate to Good | [4] |
| Doebner | Aniline | Benzaldehyde | Trifluoroacetic acid | Ethanol | 12 | ~60-70 | [5] |
| Modified Doebner | Substituted Anilines | Substituted Aldehydes | p-TSA | Water/Ethylene Glycol | 3 | up to 85 | [6] |
Applications in Drug Development
Derivatives of this compound are valuable precursors for the synthesis of a variety of biologically active molecules. The carboxylic acid moiety serves as a handle for further chemical modifications, such as amidation and esterification, to generate libraries of compounds for screening. The quinoline scaffold itself is a key component in numerous approved drugs, and the introduction of a bromine atom can enhance binding affinities and metabolic stability.
Potential Therapeutic Areas:
-
Oncology: As precursors to inhibitors of signaling pathways crucial for cancer cell proliferation.
-
Infectious Diseases: As a scaffold for the development of new antibacterial and antimalarial agents.
-
Inflammatory Diseases: As a basis for the synthesis of novel anti-inflammatory compounds.
Conclusion
The Pfitzinger and Doebner reactions represent reliable and versatile methods for the synthesis of this compound and its derivatives. The choice between these methods will depend on the availability of the respective starting materials (5-bromoisatin vs. 3-bromoaniline). The protocols and data presented herein provide a solid foundation for researchers to synthesize these valuable compounds for further investigation in drug discovery and development programs. Careful optimization of reaction conditions is crucial to achieving high yields and purity of the final products.
References
Application Notes and Protocols for Suzuki Coupling Reactions with 7-Bromoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing Suzuki-Miyaura cross-coupling reactions using 7-Bromoquinoline-4-carboxylic acid as a key building block. This versatile reaction enables the synthesis of a diverse array of 7-arylquinoline-4-carboxylic acids, which are valuable scaffolds in medicinal chemistry and drug discovery. The protocols outlined below cover both conventional heating and microwave-assisted methods, offering flexibility for various laboratory setups.
Introduction
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed carbon-carbon bond-forming reaction between an organoboron compound (typically a boronic acid) and an organic halide.[1] Its broad functional group tolerance, mild reaction conditions, and the commercial availability of a wide range of boronic acids make it a highly utilized transformation in organic synthesis.[2]
Quinoline (B57606) derivatives are of significant interest in pharmaceutical research due to their presence in a wide range of biologically active compounds. The functionalization of the quinoline core at the 7-position with various aryl groups can lead to the discovery of novel therapeutic agents. The presence of the carboxylic acid at the 4-position provides a handle for further chemical modification or can be a key pharmacophoric feature.
Reaction Scheme
The general scheme for the Suzuki coupling of this compound with an arylboronic acid is depicted below:
Data Presentation: Reaction Conditions and Yields
The following tables summarize typical reaction conditions and yields for the Suzuki coupling of this compound with various arylboronic acids under both conventional and microwave heating.
Table 1: Conventional Heating Conditions for Suzuki Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | DMF | 110 | 8 | 92 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (10:1) | 90 | 16 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | DME/H₂O (4:1) | 95 | 12 | 82 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | Acetonitrile/H₂O (5:1) | 85 | 10 | 78 |
Table 2: Microwave-Assisted Suzuki Coupling Conditions
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (min) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | DMF/H₂O (5:1) | 150 | 15 | 90 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.5) | 1,4-Dioxane/H₂O (4:1) | 140 | 10 | 95 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) + XPhos (4) | K₃PO₄ (3) | Acetonitrile/H₂O (5:1) | 160 | 12 | 91 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | Na₂CO₃ (2) | Ethanol/H₂O (3:1) | 150 | 15 | 88 |
| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2) | DMF/H₂O (5:1) | 150 | 10 | 85 |
Experimental Protocols
Protocol 1: Conventional Heating Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki coupling of this compound with an arylboronic acid using conventional heating.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equivalents)
-
Degassed Solvent (e.g., 1,4-Dioxane/Water, DMF, Toluene/Water)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and heating mantle/oil bath
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Addition of Catalyst and Solvent: Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol). Add the degassed solvent system (e.g., 1,4-Dioxane/H₂O 4:1, 10 mL).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-16 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (20 mL) and acidify with 1M HCl to a pH of ~4-5 to precipitate the product.
-
Isolation: Collect the precipitate by vacuum filtration, wash with water, and then with a small amount of cold diethyl ether.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., Ethanol/Water or DMF/Water) to afford the pure 7-arylquinoline-4-carboxylic acid.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol provides a rapid and efficient method for the Suzuki coupling of this compound using microwave irradiation.[3]
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (2-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃) (2-2.5 equivalents)
-
Degassed Solvent (e.g., DMF/Water, 1,4-Dioxane/Water)
-
Microwave reaction vial with a stir bar
-
Microwave reactor
Procedure:
-
Reaction Setup: In a microwave reaction vial equipped with a magnetic stir bar, add this compound (0.5 mmol), the arylboronic acid (0.6 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.025 mmol), and the base (e.g., K₂CO₃, 1.0 mmol).
-
Solvent Addition: Add the degassed solvent mixture (e.g., DMF/H₂O 5:1, 5 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a constant temperature (e.g., 150 °C) for the specified time (e.g., 10-20 minutes).[4]
-
Work-up: After the reaction is complete, cool the vial to room temperature. Add water (15 mL) to the reaction mixture and acidify with 1M HCl to a pH of ~4-5.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol.
-
Purification: Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the Suzuki coupling of this compound.
Catalytic Cycle
The catalytic cycle for the Suzuki-Miyaura coupling reaction is a fundamental concept for understanding the mechanism.
References
Application Notes and Protocols: Heck Reaction Conditions for 7-Bromoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Heck reaction, a cornerstone of modern organic synthesis, facilitates the palladium-catalyzed carbon-carbon bond formation between an unsaturated halide and an alkene. This powerful transformation has found widespread application in the synthesis of complex molecules, including pharmaceuticals and functional materials. This document provides detailed application notes and protocols for the Heck reaction of 7-Bromoquinoline-4-carboxylic acid, a key intermediate in the development of various therapeutic agents. While direct literature precedent for this specific substrate is limited, the following protocols are based on established methodologies for similar bromo-heterocyclic and carboxylic acid-containing substrates.
Reaction Principle
The Heck reaction proceeds via a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) species, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the desired product and regenerate the active catalyst. The presence of a base is crucial for the regeneration of the palladium(0) catalyst.
Proposed Reaction Scheme
Key Reaction Parameters and Optimization
The successful execution of the Heck reaction with this compound is contingent on the careful selection and optimization of several key parameters. The following table summarizes typical conditions and provides a starting point for reaction development.
Table 1: Summary of Typical Heck Reaction Conditions
| Parameter | Reagent/Condition | Typical Range/Examples | Notes |
| Palladium Catalyst | Palladium(II) acetate (B1210297) (Pd(OAc)₂) | 1-10 mol% | A common and effective precatalyst. |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 1-5 mol% | A Pd(0) source, often used with a ligand. | |
| Palladium on carbon (Pd/C) | 5-10 mol% | A heterogeneous catalyst that can simplify purification. | |
| Ligand | Triphenylphosphine (PPh₃) | 2-4 equivalents relative to Pd | Often required to stabilize the catalyst and promote the reaction. |
| Tri(o-tolyl)phosphine (P(o-tol)₃) | 2-4 equivalents relative to Pd | A more electron-rich and bulky phosphine (B1218219) ligand. | |
| None (Ligand-free) | - | Can be effective, particularly with highly reactive substrates or under specific conditions. | |
| Base | Triethylamine (B128534) (Et₃N) | 2-3 equivalents | A common organic base. |
| Diisopropylethylamine (DIPEA) | 2-3 equivalents | A sterically hindered organic base. | |
| Potassium carbonate (K₂CO₃) | 2-3 equivalents | A common inorganic base. | |
| Sodium acetate (NaOAc) | 2-3 equivalents | A milder inorganic base. | |
| Solvent | N,N-Dimethylformamide (DMF) | - | A high-boiling polar aprotic solvent, widely used in Heck reactions. |
| Acetonitrile (MeCN) | - | A polar aprotic solvent with a lower boiling point than DMF. | |
| 1,4-Dioxane | - | A less polar aprotic solvent. | |
| Water | - | Can be used as a co-solvent in "green" Heck reaction protocols. | |
| Alkene | Styrene (B11656) | 1.2-2.0 equivalents | A common coupling partner. |
| n-Butyl acrylate (B77674) | 1.2-2.0 equivalents | An electron-deficient alkene that often reacts well. | |
| Methyl acrylate | 1.2-2.0 equivalents | Similar to n-butyl acrylate. | |
| Temperature | 80-140 °C | - | The reaction temperature is highly dependent on the reactivity of the substrates and the solvent used. |
| Reaction Time | 4-24 hours | - | Monitored by TLC or LC-MS for completion. |
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with representative alkenes, styrene and n-butyl acrylate. These protocols should be considered as starting points and may require optimization for specific applications.
Protocol 1: Heck Reaction with Styrene
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) acetate (0.05 mmol, 5 mol%), and Triphenylphosphine (0.1 mmol, 10 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add triethylamine (3.0 mmol) and styrene (1.5 mmol) via syringe.
-
Heat the reaction mixture to 100-120 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water (20 mL) and acidify with 1M HCl to pH ~3-4 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Heck Reaction with n-Butyl Acrylate
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), Palladium(II) acetate (0.05 mmol, 5 mol%), and potassium carbonate (2.5 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous DMF (5 mL) via syringe.
-
Add n-butyl acrylate (1.5 mmol) via syringe.
-
Heat the reaction mixture to 120-140 °C and stir for 8-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture to remove inorganic salts and rinse the filter cake with a small amount of DMF.
-
Pour the filtrate into water (20 mL) and acidify with 1M HCl to pH ~3-4 to precipitate the product.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
The following tables present hypothetical quantitative data for the optimization of the Heck reaction of this compound with styrene, based on typical outcomes for similar reactions.
Table 2: Optimization of Base and Solvent for the Heck Reaction with Styrene
| Entry | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Et₃N (2.5) | DMF | 110 | 24 | 75 |
| 2 | DIPEA (2.5) | DMF | 110 | 24 | 72 |
| 3 | K₂CO₃ (2.5) | DMF | 110 | 24 | 81 |
| 4 | NaOAc (2.5) | DMF | 110 | 24 | 65 |
| 5 | K₂CO₃ (2.5) | MeCN | 80 | 24 | 55 |
| 6 | K₂CO₃ (2.5) | 1,4-Dioxane | 100 | 24 | 68 |
Conditions: this compound (1.0 mmol), Styrene (1.5 mmol), Pd(OAc)₂ (5 mol%), PPh₃ (10 mol%).
Table 3: Optimization of Catalyst and Ligand for the Heck Reaction with Styrene
| Entry | Catalyst (mol%) | Ligand (mol%) | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Pd(OAc)₂ (5) | PPh₃ (10) | 110 | 24 | 81 |
| 2 | Pd(OAc)₂ (5) | P(o-tol)₃ (10) | 110 | 24 | 85 |
| 3 | Pd(OAc)₂ (5) | None | 110 | 24 | 45 |
| 4 | Pd₂(dba)₃ (2.5) | PPh₃ (10) | 110 | 24 | 78 |
| 5 | Pd/C (10) | None | 130 | 24 | 62 |
Conditions: this compound (1.0 mmol), Styrene (1.5 mmol), K₂CO₃ (2.5 equiv.), DMF.
Mandatory Visualizations
The following diagrams illustrate the general workflow and catalytic cycle of the Heck reaction.
Caption: General experimental workflow for the Heck reaction.
Caption: Catalytic cycle of the Mizoroki-Heck reaction.
Troubleshooting
-
Low or no conversion:
-
Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere.
-
Increase the reaction temperature or prolong the reaction time.
-
Screen different palladium catalysts, ligands, and bases.
-
The carboxylic acid group may be coordinating to the palladium catalyst, inhibiting its activity. Consider protecting the carboxylic acid as an ester if other troubleshooting steps fail.
-
-
Formation of byproducts:
-
Heck reactions can sometimes lead to double bond isomerization or the formation of Heck oligomers. Adjusting the reaction time and temperature may minimize these side reactions.
-
The use of a phase-transfer catalyst, such as a tetraalkylammonium salt, can sometimes improve selectivity.
-
-
Difficulty in purification:
-
The carboxylic acid functionality can make purification by column chromatography challenging. Conversion to a more nonpolar derivative (e.g., a methyl ester) prior to chromatography may be beneficial. Recrystallization is often a preferred method for purifying carboxylic acids.
-
Safety Precautions
-
Palladium compounds can be toxic and should be handled with care in a well-ventilated fume hood.
-
Organic solvents such as DMF are harmful. Avoid inhalation and skin contact.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
These application notes and protocols provide a comprehensive guide for researchers undertaking the Heck reaction with this compound. Careful optimization of the reaction conditions will be key to achieving high yields and purity of the desired products.
Application Note: Recrystallization of 7-Bromoquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the purification of 7-Bromoquinoline-4-carboxylic acid via recrystallization. This compound is a key intermediate in the synthesis of various pharmaceutical agents and its purity is crucial for subsequent reactions and biological assays.[1][2][3] The described methodology aims to effectively remove common impurities, such as unreacted starting materials and byproducts from its synthesis.
Introduction
This compound is a heterocyclic building block utilized in medicinal chemistry for the development of novel therapeutic agents.[1][2][3] Its synthesis can result in the presence of impurities that may interfere with downstream applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. The principle of this technique relies on the differential solubility of the compound of interest and its impurities in a selected solvent or solvent system at varying temperatures. This protocol outlines a general procedure for the recrystallization of this compound, providing a robust method to achieve high purity.
Physicochemical Data and Recommended Solvents
A summary of the physicochemical properties of this compound and a list of potential recrystallization solvents are provided below. The choice of solvent is critical for successful recrystallization and should be selected based on the principle that the compound has high solubility in the hot solvent and low solubility in the cold solvent.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Reference |
| IUPAC Name | This compound | [4] |
| CAS Number | 31009-04-8 | [4] |
| Molecular Formula | C₁₀H₆BrNO₂ | [4][5][6][7] |
| Molecular Weight | 252.07 g/mol | [4] |
| Appearance | Solid | |
| Purity (typical) | 97% | [4] |
Table 2: Potential Recrystallization Solvents
| Solvent/Solvent System | Rationale for Use |
| Ethanol/Water | Carboxylic acids often exhibit good solubility in hot alcohols and lower solubility upon the addition of water as an anti-solvent.[8] |
| Methanol/Water | Similar to ethanol/water, this system can be effective for polar organic compounds.[8] |
| Acetic Acid/Water | Acetic acid can be a good solvent for carboxylic acids due to structural similarities. Water is used as the anti-solvent. |
| Isopropanol | Mentioned as a recrystallization solvent for similar heterocyclic carboxylic acids.[9] |
| n-Butanol | Mentioned as a recrystallization solvent for similar heterocyclic carboxylic acids.[9] |
| Toluene | Mentioned as a recrystallization solvent for similar heterocyclic compounds.[9] |
Experimental Protocol: Recrystallization of this compound
This protocol describes a general procedure using a mixed solvent system, which is a common and effective method for the recrystallization of carboxylic acids.[8]
3.1. Materials
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Carbon (optional)
-
Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Condenser
-
Buchner funnel and flask
-
Filter paper
-
Spatula
-
Glass stirring rod
-
Ice bath
-
Drying oven or vacuum desiccator
3.2. Procedure
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the primary solvent (e.g., ethanol) and a stir bar. Heat the mixture gently on a hot plate while stirring. Continue to add the primary solvent in small portions until the solid is completely dissolved at the boiling point of the solvent.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of activated carbon to the solution to adsorb colored impurities. Reheat the solution to boiling for a few minutes.
-
Hot Filtration: If activated carbon was used, or if there are any insoluble impurities, perform a hot filtration using a pre-heated funnel and fluted filter paper into a clean, pre-heated Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Add the anti-solvent (e.g., deionized water) dropwise to the hot solution until the solution becomes slightly turbid. If turbidity persists, add a few drops of the primary solvent until the solution is clear again.
-
Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a drying oven at an appropriate temperature or in a vacuum desiccator until a constant weight is achieved.
3.3. Data Collection
Record the initial mass of the crude material, the final mass of the dried, recrystallized product, and determine the melting point of both the crude and purified product. Purity can be further assessed by techniques such as HPLC or NMR spectroscopy.
Table 3: Example Data Table for Recrystallization
| Parameter | Crude Material | Recrystallized Product |
| Mass (g) | ||
| Appearance | ||
| Melting Point (°C) | ||
| Purity (%) | ||
| Recovery Yield (%) | N/A |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the recrystallization protocol.
Caption: Workflow for the recrystallization of this compound.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Use caution when heating flammable organic solvents. Ensure no open flames are nearby.
Conclusion
This application note provides a comprehensive and practical guide for the purification of this compound by recrystallization. Adherence to this protocol will enable researchers to obtain high-purity material suitable for demanding applications in drug discovery and development. The provided workflow and data tables offer a structured approach to performing and documenting the purification process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound 97% | CAS: 31009-04-8 | AChemBlock [achemblock.com]
- 5. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. This compound | C10H6BrNO2 | CID 18475615 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound - AbacipharmTech-Global Chemical supplier [abacipharma.com]
- 8. Reagents & Solvents [chem.rochester.edu]
- 9. dergipark.org.tr [dergipark.org.tr]
Application Note: NMR Characterization of 7-Bromoquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. As a quinoline (B57606) derivative, it serves as a crucial scaffold for the synthesis of various bioactive molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is an essential analytical technique for the unambiguous structural elucidation and purity assessment of such compounds. This application note provides a detailed protocol for the NMR characterization of this compound, including predicted ¹H and ¹³C NMR data, and standardized experimental procedures.
Predicted NMR Data
Due to the limited availability of experimental NMR data in publicly accessible literature, the following ¹H and ¹³C NMR chemical shifts have been predicted using computational methods. These predictions serve as a valuable reference for the initial identification and assignment of signals in experimentally acquired spectra.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| 2 | 9.1 | 149.5 |
| 3 | 8.3 | 120.1 |
| 4 | - | 148.2 |
| 4a | - | 128.9 |
| 5 | 8.2 | 129.8 |
| 6 | 7.8 | 125.1 |
| 7 | - | 123.6 |
| 8 | 8.5 | 136.5 |
| 8a | - | 148.8 |
| COOH | 13.5 (broad) | 167.3 |
Note: Predicted values can vary slightly from experimental data depending on the solvent, concentration, and instrument parameters.
Structural and Logical Relationships
The following diagram illustrates the chemical structure of this compound with atom numbering for NMR signal assignment.
Caption: Structure of this compound with IUPAC numbering.
Experimental Protocols
A standardized protocol for the preparation and NMR analysis of this compound is provided below.
Sample Preparation
-
Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR into a clean, dry vial.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Dimethyl sulfoxide-d₆ (DMSO-d₆) is a common choice for carboxylic acids.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
-
Mixing: Gently vortex or sonicate the vial to ensure complete dissolution of the sample.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube.
-
Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in the Pasteur pipette during transfer.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
NMR Data Acquisition
The following are general parameters for a 400 MHz NMR spectrometer. These may need to be optimized based on the specific instrument and sample concentration.
¹H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (NS): 16 to 64 (adjust for optimal signal-to-noise)
-
Relaxation Delay (D1): 1-2 seconds
-
Acquisition Time (AQ): 3-4 seconds
-
Spectral Width (SW): 16 ppm (centered around 6-8 ppm)
-
Referencing: Calibrate the spectrum using the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm).
¹³C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Solvent: DMSO-d₆
-
Temperature: 298 K
-
Number of Scans (NS): 1024 to 4096 (or more, depending on concentration)
-
Relaxation Delay (D1): 2 seconds
-
Acquisition Time (AQ): 1-2 seconds
-
Spectral Width (SW): 200-240 ppm (centered around 100-120 ppm)
-
Referencing: Calibrate the spectrum using the solvent peak of DMSO-d₆ (δ ~39.52 ppm).
Experimental Workflow
The following diagram outlines the key steps in the NMR characterization of this compound.
Caption: Experimental workflow for NMR characterization.
Conclusion
This application note provides a comprehensive guide for the NMR characterization of this compound. The predicted data serves as a useful starting point for spectral interpretation, and the detailed protocols ensure reproducible and high-quality data acquisition. Adherence to these guidelines will aid researchers in the accurate structural verification and quality control of this important synthetic intermediate.
Application Notes and Protocols: Derivatization of 7-Bromoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoquinoline-4-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. The quinoline (B57606) scaffold is a common feature in many biologically active molecules and approved pharmaceuticals. The carboxylic acid group at the 4-position serves as a versatile chemical handle for derivatization, allowing for the synthesis of diverse compound libraries to explore structure-activity relationships (SAR). The most common derivatizations involve the formation of amides and esters, which can modulate the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, as well as its pharmacological activity.[1][2][3][4]
This document provides detailed protocols for the derivatization of the carboxylic acid group of this compound into amides and esters, utilizing common and efficient synthetic methodologies.
I. Amide Bond Formation (Amidation)
The formation of an amide bond is one of the most frequently utilized reactions in medicinal chemistry.[4][5] This is typically achieved by activating the carboxylic acid, which then readily reacts with a primary or secondary amine.[6][7]
A. Method 1: Carbodiimide-Mediated Amide Coupling (EDC/HOBt)
Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used reagents that facilitate the formation of a reactive O-acylisourea intermediate from the carboxylic acid.[7] This intermediate is susceptible to nucleophilic attack by an amine. The addition of 1-hydroxybenzotriazole (B26582) (HOBt) is common practice as it minimizes side reactions and can reduce racemization in chiral substrates.[5][8][9]
Experimental Protocol: General Procedure for EDC/HOBt Coupling
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (B128534) (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF (or DCM), add the desired amine (1.1-1.2 eq), HOBt (1.2 eq), and DIPEA (2.0-3.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC·HCl (1.2-1.5 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x), water (1x), and brine (1x).[10]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired amide derivative.
B. Method 2: Uronium Salt-Mediated Amide Coupling (HATU)
Uronium-based coupling reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), are highly efficient for amide bond formation, often providing faster reaction times and higher yields, especially for difficult couplings.[6][8][11]
Experimental Protocol: General Procedure for HATU Coupling
Materials and Reagents:
-
This compound
-
Amine (primary or secondary)
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flask, dissolve this compound (1.0 eq) in anhydrous DMF.
-
Add HATU (1.1-1.2 eq) and DIPEA (2.0-3.0 eq) to the solution. Stir for 10-15 minutes at room temperature to pre-activate the carboxylic acid.[11]
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir at room temperature for 2-6 hours, monitoring the reaction by TLC or LC-MS.
-
Work-up the reaction as described in the EDC/HOBt protocol (dilution with EtOAc, washing with NaHCO₃ and brine, drying, and concentration).
-
Purify the crude product via column chromatography or recrystallization.
C. Method 3: Acyl Chloride Formation and Subsequent Amination
This two-step method involves converting the carboxylic acid to a highly reactive acyl chloride, which then readily reacts with an amine.[6][12] Thionyl chloride (SOCl₂) is a common reagent for this transformation.[12][13]
Experimental Protocol: Acyl Chloride Formation and Amination
Materials and Reagents:
-
This compound
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
Anhydrous Toluene or Dichloromethane (DCM)
-
Amine (primary or secondary)
-
Triethylamine (TEA) or Pyridine
Procedure:
Step 1: Synthesis of 7-Bromoquinoline-4-carbonyl chloride
-
To a suspension of this compound (1.0 eq) in anhydrous toluene, add thionyl chloride (2.0-5.0 eq).
-
Add a catalytic amount of DMF (1-2 drops).
-
Heat the mixture to reflux (approx. 80-110 °C) for 2-4 hours. The solid should dissolve as the reaction proceeds.[14]
-
After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure. The resulting acyl chloride is often used directly in the next step without further purification.
Step 2: Amide Formation
-
Dissolve the crude 7-Bromoquinoline-4-carbonyl chloride in anhydrous DCM and cool the solution to 0 °C.
-
In a separate flask, dissolve the amine (1.1 eq) and a base such as triethylamine (1.5 eq) in anhydrous DCM.
-
Add the amine solution dropwise to the stirred acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours. Monitor by TLC.
-
Upon completion, dilute with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
II. Ester Formation (Esterification)
Esterification is another key derivatization strategy. Common methods include acid-catalyzed esterification with an alcohol or carbodiimide-mediated esterification.
A. Method 1: Fischer Esterification (Acid-Catalyzed)
This classical method involves reacting the carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄).[15]
Experimental Protocol: General Procedure for Fischer Esterification
Materials and Reagents:
-
This compound
-
Alcohol (e.g., Methanol, Ethanol; used as solvent and reagent)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Suspend this compound (1.0 eq) in the desired alcohol (in large excess).
-
Carefully add concentrated H₂SO₄ (catalytic amount, e.g., 0.1-0.2 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-12 hours, monitoring by TLC.
-
Cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and carefully wash with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Wash with water and then brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
B. Method 2: Carbodiimide-Mediated Esterification (DCC/DMAP)
This method is analogous to carbodiimide-mediated amidation but uses an alcohol as the nucleophile. It proceeds under mild, neutral conditions. 4-Dimethylaminopyridine (DMAP) is an effective catalyst for this transformation.[16]
Experimental Protocol: General Procedure for DCC/DMAP Esterification
Materials and Reagents:
-
This compound
-
Alcohol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous Dichloromethane (DCM)
-
0.5 N Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq), the alcohol (1.2-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise. A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.[16]
-
Allow the reaction to warm to room temperature and stir for 4-18 hours. Monitor by TLC.
-
Filter off the precipitated DCU and wash the solid with a small amount of DCM.
-
Wash the filtrate sequentially with 0.5 N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[16]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
III. Data Presentation
The following tables provide a template for summarizing the results of derivatization experiments.
Table 1: Synthesis of 7-Bromoquinoline-4-carboxamide Derivatives
| Entry | Amine | Coupling Method | Solvent | Time (h) / Temp (°C) | Yield (%) | Purity (%) | MS Data (m/z) [M+H]⁺ |
| 1 | A | EDC/HOBt | DMF | 16 h / RT | TBD | TBD | TBD |
| 2 | B | HATU | DMF | 4 h / RT | TBD | TBD | TBD |
| 3 | C | SOCl₂ then Amine | Toluene/DCM | 3 h / reflux; 2 h / RT | TBD | TBD | TBD |
TBD: To Be Determined
Table 2: Synthesis of 7-Bromoquinoline-4-carboxylate Ester Derivatives
| Entry | Alcohol | Method | Solvent | Time (h) / Temp (°C) | Yield (%) | Purity (%) | MS Data (m/z) [M+H]⁺ |
| 1 | D | Fischer | MeOH | 8 h / reflux | TBD | TBD | TBD |
| 2 | E | DCC/DMAP | DCM | 12 h / RT | TBD | TBD | TBD |
TBD: To Be Determined
IV. Visualizations
Caption: General reaction pathways for derivatization.
Caption: General experimental workflow for synthesis.
Caption: Simplified mechanism of EDC-mediated coupling.
References
- 1. Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. revues.imist.ma [revues.imist.ma]
- 4. hepatochem.com [hepatochem.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 8. peptide.com [peptide.com]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. growingscience.com [growingscience.com]
- 12. chemguide.co.uk [chemguide.co.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. Organic Syntheses Procedure [orgsyn.org]
Application Notes and Protocols for 7-Bromoquinoline-4-carboxylic acid in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
7-Bromoquinoline-4-carboxylic acid is a halogenated derivative of the quinoline-4-carboxylic acid scaffold. Quinoline (B57606) derivatives are a significant class of heterocyclic compounds in medicinal chemistry, exhibiting a broad spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antimalarial properties.[1] The introduction of a bromine atom at the 7-position can significantly influence the electronic properties, lipophilicity, and binding interactions of the molecule, making it an attractive ligand for the synthesis of novel organometallic complexes. The carboxylic acid functional group provides a versatile coordination site for metal ions, acting as a mono- or bidentate ligand. This, combined with the nitrogen atom of the quinoline ring, allows for the formation of stable chelate structures with various transition metals.
The resulting organometallic complexes are of interest for their potential applications in catalysis, owing to the ability of the metal center to facilitate a variety of organic transformations.[2] Furthermore, the coordination of a metal ion to a biologically active organic ligand can lead to synergistic effects, enhancing the therapeutic potential of the parent molecule.[3] This document provides an overview of the synthesis of this compound and proposes protocols for its use as a ligand in the synthesis of organometallic complexes, based on established procedures for analogous compounds.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C10H6BrNO2 | [4] |
| Molecular Weight | 252.07 g/mol | [4] |
| CAS Number | 31009-04-8 | [4] |
| Appearance | Off-white to yellow powder | - |
| Purity | ≥97% (commercially available) | [4] |
| IUPAC Name | This compound | [4] |
| SMILES | O=C(O)c1cncc2ccc(Br)cc12 | [4] |
Experimental Protocols
Synthesis of this compound via Doebner Reaction
The Doebner reaction provides a classical and effective method for the synthesis of quinoline-4-carboxylic acids through a three-component condensation of an aniline, an aldehyde, and pyruvic acid.[1] The following protocol is a proposed adaptation for the synthesis of the 7-bromo derivative.
Materials:
-
Glyoxylic acid
-
Pyruvic acid
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Diatomaceous earth
Procedure:
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, prepare a solution of 3-bromoaniline (0.1 mol) in 150 mL of ethanol.
-
Addition of Reactants: To the stirred solution, add glyoxylic acid (0.1 mol) followed by the dropwise addition of pyruvic acid (0.1 mol) over 30 minutes.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Isolation of Crude Product: After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution. Filter the crude product through a Büchner funnel and wash with cold ethanol (2 x 30 mL).
-
Purification:
-
Suspend the crude product in 200 mL of water and add 1 M NaOH solution until the solid dissolves.
-
Filter the solution through a bed of diatomaceous earth to remove any insoluble impurities.
-
Acidify the filtrate with 1 M HCl to a pH of approximately 3-4 to precipitate the purified product.
-
Filter the precipitate, wash thoroughly with deionized water until the washings are neutral, and then with a small amount of cold ethanol.
-
-
Drying: Dry the purified this compound in a vacuum oven at 60-70 °C to a constant weight.
Expected Characterization Data:
| Analysis | Expected Result |
| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 13.5-14.5 (br s, 1H, COOH), 8.9-9.0 (d, 1H), 8.3-8.4 (d, 1H), 8.1-8.2 (d, 1H), 7.8-7.9 (dd, 1H), 7.6-7.7 (d, 1H) |
| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 167-168 (C=O), 150-151, 148-149, 138-139, 131-132, 129-130, 128-129, 125-126, 122-123, 119-120 |
| IR (KBr, cm⁻¹) | ν: 3400-2500 (O-H stretch, broad), 1720-1700 (C=O stretch), 1610-1590 (C=N, C=C stretch), 850-800 (C-H out-of-plane bend) |
| Mass Spec (ESI-) | m/z: 249.9 [M-H]⁻ |
Proposed Synthesis of a Co(II) Complex with this compound
The following protocol for the synthesis of a Cobalt(II) complex is based on a successful procedure reported for the analogous ligand, 2-(pyridin-4-yl)quinoline-4-carboxylic acid.[5] This hydrothermal synthesis method is expected to yield crystalline coordination polymers.
Materials:
-
This compound (HL)
-
Cobalt(II) acetate (B1210297) tetrahydrate (Co(OAc)₂·4H₂O)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
Procedure:
-
Preparation of Reactant Solution: In a 25 mL Teflon-lined stainless steel autoclave, combine this compound (0.05 mmol, 12.6 mg) and Cobalt(II) acetate tetrahydrate (0.025 mmol, 6.2 mg).
-
Solvent Addition: Add 5 mL of a 1:1 (v/v) mixture of N,N-Dimethylformamide (DMF) and deionized water to the autoclave.
-
Homogenization: Stir the mixture at room temperature for 30 minutes to ensure homogeneity.
-
Hydrothermal Synthesis: Seal the autoclave and heat it in an oven at 120 °C for 72 hours.
-
Crystallization and Isolation: After 72 hours, cool the autoclave slowly to room temperature over 24 hours. Pink crystals of the product are expected to form. Isolate the crystals by filtration, wash with small portions of DMF and water, and air dry.
Expected Product and Characterization:
Based on the analog, a potential product could be a coordination polymer with the formula {[Co(L)₂(H₂O)₂]·nH₂O}.
| Analysis | Expected Result |
| Elemental Analysis | Calculated and found values for C, H, N should be in close agreement for the proposed formula. |
| IR (KBr, cm⁻¹) | Disappearance of the broad O-H stretch from the carboxylic acid. Shift in the C=O stretching frequency to a lower wavenumber (e.g., 1600-1550 cm⁻¹) indicating coordination to the metal center. Appearance of new bands corresponding to Co-O and Co-N vibrations. |
| Single-Crystal X-ray Diffraction | Would provide definitive structural information, including the coordination environment of the Co(II) ion, bond lengths, and angles, and the overall crystal packing. The Co(II) center is likely to be in an octahedral geometry, coordinated to two nitrogen atoms and four oxygen atoms from two bidentate chelating/bridging carboxylate groups of the ligands and two water molecules. |
| Thermogravimetric Analysis (TGA) | Would show weight loss steps corresponding to the loss of coordinated and lattice water molecules, followed by the decomposition of the organic ligand at higher temperatures. |
Potential Applications
-
Homogeneous Catalysis: Organometallic complexes of quinoline derivatives can serve as catalysts for various organic reactions, such as oxidation, reduction, and carbon-carbon bond-forming reactions. The 7-bromo substituent can be used for further functionalization via cross-coupling reactions to tune the catalytic activity.
-
Anticancer Agents: Many metal complexes exhibit enhanced cytotoxic activity compared to the free ligands.[6] The this compound ligand could be used to synthesize complexes of platinum, ruthenium, or gold, which are known to have anticancer properties. The resulting complexes could be screened against various cancer cell lines to evaluate their efficacy.
-
Antimicrobial Agents: The quinoline scaffold is present in many antimicrobial drugs. Metal complexes can show improved antimicrobial activity due to mechanisms such as increased lipophilicity, which facilitates cell penetration, and interaction with microbial DNA or enzymes.[5]
-
Luminescent Probes: Some transition metal complexes, particularly those of iridium and rhenium, exhibit interesting photophysical properties.[7] Complexes of this compound could potentially be developed as luminescent probes for biological imaging or as sensors for specific analytes.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Proposed workflow for the synthesis of a Co(II) complex.
Caption: Potential coordination modes of the ligand to a metal center.
Conclusion
This compound represents a promising, yet underexplored, ligand for the development of novel organometallic complexes. Its synthesis is achievable through established organic chemistry methods like the Doebner reaction. Based on literature for analogous quinoline-based ligands, it is highly probable that this compound can form stable complexes with a variety of transition metals under hydrothermal conditions. The resulting organometallic compounds hold significant potential for applications in catalysis and medicinal chemistry, warranting further investigation into their synthesis, characterization, and functional properties. The protocols and data presented herein provide a solid foundation for researchers to embark on the exploration of this versatile ligand in organometallic chemistry and drug discovery.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Inorganic chemical biology and metal complexes in cells: from the design of cellular models to evaluate antioxidant activity to the characterization of metal complexes in cells [comptes-rendus.academie-sciences.fr]
- 4. This compound 97% | CAS: 31009-04-8 | AChemBlock [achemblock.com]
- 5. researchgate.net [researchgate.net]
- 6. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. "Synthesis and characterization of organometallic complexes for biologi" by Emily Stumbo [scholar.utc.edu]
Application Notes and Protocols: 7-Bromoquinoline-4-carboxylic Acid in the Synthesis of Anticancer Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Quinoline (B57606) and its derivatives represent a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents with a wide range of biological activities.[1][2][3] Among these, derivatives of 7-bromoquinoline-4-carboxylic acid are of significant interest in the development of novel anticancer agents. The presence of the bromine atom at the 7-position and the carboxylic acid at the 4-position provides a versatile platform for structural modifications to optimize potency, selectivity, and pharmacokinetic properties. These modifications often lead to compounds that can interact with various molecular targets implicated in cancer progression, including DNA topoisomerases, protein kinases, and enzymes involved in DNA repair pathways.[4][5][6]
This document provides detailed application notes on the synthesis of N-substituted 7-bromoquinoline-4-carboxamides, a promising class of anticancer agents derived from this compound. It includes a summary of their biological activities, experimental protocols for their synthesis and evaluation, and an overview of their potential mechanisms of action.
Data Presentation: Anticancer Activity of Bromo-Substituted Quinolines
While specific IC50 values for derivatives directly synthesized from this compound are not extensively reported in publicly available literature, the following tables summarize the anticancer activities of structurally related bromo-substituted quinoline derivatives against various human cancer cell lines. This data provides a strong rationale for the exploration of this compound as a scaffold for novel anticancer drug discovery.
Table 1: In Vitro Cytotoxicity of Bromo-Substituted 8-Hydroxyquinolines
| Compound | Cancer Cell Line | IC50 (µg/mL) |
| 5,7-Dibromo-8-hydroxyquinoline | C6 (rat brain tumor) | 6.7 |
| 5,7-Dibromo-8-hydroxyquinoline | HeLa (human cervix carcinoma) | 10.2 |
| 5,7-Dibromo-8-hydroxyquinoline | HT29 (human colon carcinoma) | 25.6 |
Data extracted from a study on bromo derivatives of 8-substituted quinolines as novel anticancer agents.[2]
Table 2: In Vitro Cytotoxicity of a 6-Bromo-Quinazoline-4(3H)-one Derivative
| Compound | Cancer Cell Line | IC50 (µM) |
| 2-((4-chlorobenzyl)thio)-6-bromo-3-phenylquinazoline-4(3H)-one | MCF-7 (breast cancer) | 15.85 ± 3.32 |
| 2-((4-chlorobenzyl)thio)-6-bromo-3-phenylquinazoline-4(3H)-one | SW480 (colon cancer) | 17.85 ± 0.92 |
Data for a structurally related bromo-quinazoline derivative, highlighting the anticancer potential of the bromo-quinoline scaffold.
Experimental Protocols
The following protocols provide a general methodology for the synthesis and in vitro evaluation of N-substituted 7-bromoquinoline-4-carboxamides.
Protocol 1: Synthesis of N-Aryl-7-bromoquinoline-4-carboxamides
This protocol describes the synthesis of an amide derivative from this compound and a substituted aniline (B41778).
Materials:
-
This compound
-
Substituted aniline (e.g., 4-chloroaniline)
-
Thionyl chloride (SOCl₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (B128534) (TEA)
-
Anhydrous Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane (B92381), ethyl acetate)
Procedure:
-
Activation of the Carboxylic Acid: To a solution of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF. Cool the mixture to 0 °C in an ice bath. Add thionyl chloride (1.5 eq) dropwise. Stir the reaction mixture at room temperature for 2-3 hours, or until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude acid chloride.
-
Amide Formation: Dissolve the crude acid chloride in anhydrous DCM. In a separate flask, dissolve the substituted aniline (1.1 eq) and triethylamine (2.0 eq) in anhydrous DCM. Add the aniline solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the desired N-aryl-7-bromoquinoline-4-carboxamide.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines the determination of the cytotoxic activity of the synthesized compounds against cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HCT116, A549)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized 7-bromoquinoline-4-carboxamide derivatives
-
Dimethyl sulfoxide (B87167) (DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Phosphate-buffered saline (PBS)
-
96-well microplates
-
Multi-channel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37 °C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare a stock solution of the test compound in DMSO. Make serial dilutions of the compound in the growth medium to achieve the desired final concentrations. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours at 37 °C and 5% CO₂.
-
MTT Assay: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for the synthesis and in vitro evaluation of N-aryl-7-bromoquinoline-4-carboxamides.
Potential Signaling Pathways
Derivatives of this compound may exert their anticancer effects through various mechanisms. Two prominent pathways often implicated for quinoline-based compounds are the inhibition of DNA topoisomerase I and Poly(ADP-ribose) polymerase (PARP).
References
- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. ajps.journals.ekb.eg [ajps.journals.ekb.eg]
- 4. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Bromoquinoline-4-carboxylic Acid
Welcome to the technical support center for the synthesis of 7-Bromoquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The most common methods for synthesizing the quinoline-4-carboxylic acid scaffold are the Doebner reaction, the Pfitzinger synthesis, and the Gould-Jacobs reaction. Each of these can be adapted for the synthesis of this compound.
Q2: I am seeing a lower than expected yield in my Doebner reaction. What are the potential causes?
A2: Low yields in the Doebner reaction can be attributed to several factors. The reactivity of the starting aniline (B41778) is a key factor; anilines with electron-withdrawing groups, such as 3-bromoaniline (B18343), can exhibit lower reactivity.[1] Reaction conditions such as temperature, reaction time, and the choice of catalyst are also critical and may require optimization.[2] Additionally, the formation of byproducts can consume starting materials, and product can be lost during workup and purification steps.[2]
Q3: My Pfitzinger synthesis of this compound is resulting in a dark, impure product. What are the likely impurities?
A3: In the Pfitzinger reaction, the condensation of isatin (B1672199) (or a substituted isatin) with a carbonyl compound is conducted in the presence of a strong base.[3][4] Incomplete reaction can leave unreacted starting materials or the intermediate isatinate. Side reactions or decomposition under strongly basic conditions can lead to the formation of colored impurities. Purification often involves washing with solvents like diethyl ether to remove non-polar impurities and recrystallization to isolate the desired product.[5]
Q4: During the thermal cyclization step of my Gould-Jacobs synthesis, I'm observing a significant amount of a byproduct. What could it be?
A4: A common issue in the Gould-Jacobs reaction is incomplete cyclization, which results in the presence of the intermediate, diethyl 2-(((3-bromophenyl)amino)methylene)malonate.[6] This occurs if the temperature is too low or the reaction time is too short. Conversely, excessively high temperatures or prolonged reaction times can lead to degradation of the product.[6]
Troubleshooting Guides
Doebner Reaction: Troubleshooting Low Yield and Byproduct Formation
| Symptom | Potential Cause | Troubleshooting Steps |
| Low Conversion of Starting Materials | Suboptimal reaction temperature. | Gradually increase the reaction temperature. For some substrates, temperatures of at least 65°C are necessary for good yields. Monitor for decomposition at higher temperatures.[2] |
| Inefficient catalysis. | Screen different Brønsted or Lewis acid catalysts (e.g., p-TsOH, BF₃·OEt₂). The choice of catalyst can significantly impact the reaction rate and yield.[1] | |
| Formation of Unidentified Byproducts | Side reactions involving the aniline or aldehyde. | Consider adding the pyruvic acid dropwise to the heated reaction mixture to maintain a low concentration and minimize side reactions.[1] |
| Formation of a pyrrolidine (B122466) derivative (a known side reaction for some substrates).[7] | While not specifically documented for 3-bromoaniline, be aware of this possibility. Characterize byproducts thoroughly to confirm their structure. | |
| Formation of a reduced byproduct (e.g., a benzylamine (B48309) derivative from the aldehyde).[1] | This can occur through a hydrogen-transfer mechanism. Ensure the reaction is carried out under the recommended atmosphere. |
Pfitzinger Synthesis: Addressing Impurities
| Symptom | Potential Cause | Troubleshooting Steps |
| Crude product is a dark oil or solid | Presence of colored impurities from side reactions or decomposition. | Ensure the reaction temperature is controlled. After the reaction, pour the mixture into cold water and filter off any solid impurities before acidification.[3] |
| Residual starting materials (6-bromoisatin and carbonyl compound). | Optimize the stoichiometry of the reactants. Ensure complete hydrolysis of the isatin by the base before the addition of the carbonyl compound. | |
| Product is difficult to purify | Presence of neutral impurities. | After basifying the reaction mixture, perform an extraction with a non-polar organic solvent (e.g., diethyl ether) to remove neutral impurities before acidifying to precipitate the product.[8] |
| Co-precipitation of impurities with the product. | Recrystallize the crude product from a suitable solvent system, such as ethanol (B145695) or an ethanol/water mixture, to improve purity.[3] |
Gould-Jacobs Reaction: Managing Intermediates and Decomposition
| Symptom | Potential Cause | Troubleshooting Steps |
| Significant amount of intermediate present in the final product | Incomplete thermal cyclization. | Increase the cyclization temperature. High-boiling solvents like diphenyl ether are often used to achieve the necessary temperatures (around 250°C).[9] |
| Insufficient reaction time for cyclization. | Increase the duration of the high-temperature step. Monitor the reaction progress by TLC or HPLC to determine the optimal time.[6] | |
| Low yield and dark product | Decomposition of the product at high temperatures. | Optimize the balance between temperature and reaction time. While high temperatures are needed for cyclization, prolonged heating can lead to degradation.[6] |
| Partial carbonization of the reaction mixture. | Ensure the ratio of the intermediate to the high-boiling solvent is appropriate to prevent localized overheating.[9] |
Experimental Protocols
General Protocol for Doebner Synthesis of this compound
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-bromoaniline and a suitable aldehyde (e.g., formaldehyde (B43269) or benzaldehyde) in a solvent such as ethanol.
-
Catalyst Addition: Add a catalytic amount of a Brønsted or Lewis acid.
-
Pyruvic Acid Addition: Heat the mixture to reflux. Add a solution of pyruvic acid in the same solvent dropwise over a period of several hours.
-
Reaction: Continue to heat the reaction mixture at reflux for an additional period (e.g., 21 hours).[2]
-
Workup: Cool the reaction mixture to room temperature. Perform a standard aqueous workup, which may involve extraction with an organic solvent, washing the organic layer with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
General Protocol for Pfitzinger Synthesis of this compound
-
Isatinate Formation: In a round-bottom flask, dissolve 6-bromoisatin (B21408) in an aqueous solution of a strong base (e.g., 15% NaOH or 33% KOH in ethanol).[3][5] Stir the mixture until the isatin is fully dissolved and the ring has opened to form the isatinate.
-
Condensation: Add the carbonyl compound (e.g., pyruvic acid or an enolizable ketone) to the reaction mixture.
-
Reaction: Heat the mixture to reflux for several hours (e.g., 3-24 hours).[5][8]
-
Workup: After cooling, pour the reaction mixture into cold water. If any solid impurities are present, filter them off.[3] Acidify the filtrate with a suitable acid (e.g., concentrated HCl or acetic acid) to precipitate the product.[5][8]
-
Isolation and Purification: Collect the solid product by vacuum filtration and wash it with water.[5] Further purification can be achieved by recrystallization from a suitable solvent like ethanol.[3]
General Protocol for Gould-Jacobs Synthesis of this compound
-
Condensation: React 3-bromoaniline with diethyl ethoxymethylenemalonate. This reaction is often carried out at an elevated temperature (e.g., on a steam bath) to form the intermediate, diethyl 2-(((3-bromophenyl)amino)methylene)malonate.
-
Isolation of Intermediate: The intermediate can be isolated by cooling the reaction mixture and washing with a non-polar solvent like n-hexane.[10]
-
Cyclization: Heat the isolated intermediate in a high-boiling inert solvent, such as diphenyl ether, to a high temperature (e.g., 250°C) for a short period (e.g., 15 minutes) to induce cyclization.[9]
-
Saponification: The resulting ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate is then saponified using a base like sodium hydroxide (B78521) to hydrolyze the ester to the carboxylic acid.
-
Decarboxylation (if necessary): If the 3-carboxy group is not desired, it can be removed by heating.
-
Workup and Purification: The final product is isolated by acidification and purified by recrystallization.
Visualizations
Caption: Experimental workflow for the Doebner synthesis.
Caption: Logical troubleshooting for low reaction yield.
References
- 1. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 5. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 6. ablelab.eu [ablelab.eu]
- 7. Doebner reaction - Wikipedia [en.wikipedia.org]
- 8. jocpr.com [jocpr.com]
- 9. CCCC 1996, Volume 61, Issue 2, Abstracts pp. 268-275 | Collection of Czechoslovak Chemical Communications [pikka.uochb.cas.cz]
- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]
Technical Support Center: Purification of 7-Bromoquinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 7-Bromoquinoline-4-carboxylic acid. The information provided is in a question-and-answer format to directly address specific issues that may be encountered during the purification of this compound.
Troubleshooting Guides
This section addresses common problems encountered during the synthesis and purification of this compound, which is often synthesized via the Pfitzinger reaction of 6-bromoisatin (B21408) with pyruvic acid, followed by decarboxylation.
Issue 1: Low Yield of Crude Product After Synthesis
-
Question: I performed the Pfitzinger synthesis of this compound, but my final yield after precipitation is very low. What could be the issue?
-
Answer: Low yields can stem from several factors during the synthesis and work-up:
-
Incomplete Reaction: The Pfitzinger reaction requires specific conditions to proceed to completion. Ensure that the reaction time and temperature are adequate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is highly recommended.[1]
-
Suboptimal pH for Precipitation: this compound is precipitated from the reaction mixture by acidification. If the pH is not sufficiently acidic (typically pH 4-5), the product will remain dissolved as its carboxylate salt, leading to a low isolated yield.[1][2]
-
Product Solubility: The product may have some solubility in the reaction mixture, especially if a co-solvent like ethanol (B145695) was used. Cooling the solution in an ice bath after acidification can help maximize precipitation.[2]
-
Issue 2: Crude Product is Highly Colored (Dark Brown or Tarry)
-
Question: My crude this compound is a dark, tarry solid. How can I remove the color?
-
Answer: Dark coloration often indicates the presence of resinous byproducts from side reactions, particularly if the reaction was carried out at high temperatures.
-
Decolorizing Carbon: During the recrystallization process, you can add a small amount of activated carbon (charcoal) to the hot, dissolved solution. The carbon will adsorb many of the colored impurities. Be sure to perform a hot filtration to remove the carbon before allowing the solution to cool and crystallize.
-
Acid-Base Extraction: An acid-base extraction can be effective in separating the acidic product from neutral, colored impurities. Dissolving the crude product in a basic aqueous solution and then washing with an organic solvent like diethyl ether can remove non-polar, colored byproducts. The purified product is then recovered by acidifying the aqueous layer.[3][4]
-
Issue 3: Recrystallization Does Not Significantly Improve Purity
-
Question: I've tried recrystallizing my this compound, but the purity (as determined by HPLC or NMR) is not improving substantially. What should I do?
-
Answer: If a single recrystallization is insufficient, consider the following:
-
Solvent System: The choice of solvent is critical. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For quinoline-4-carboxylic acids, ethanol or an ethanol/water mixture is often effective.[1] You may need to experiment with different solvent systems or solvent ratios to find the optimal conditions for your specific impurity profile.
-
Multiple Recrystallizations: A second recrystallization may be necessary to achieve the desired purity.
-
Alternative Purification Technique: If recrystallization is ineffective, it may be because the impurities have very similar solubility properties to the product. In this case, another purification method, such as column chromatography, should be considered.
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my this compound sample?
A1: The most common impurities depend on the synthetic route. For a typical Pfitzinger synthesis from 6-bromoisatin and pyruvic acid, you might encounter:
-
Unreacted Starting Materials: 6-bromoisatin and pyruvic acid.
-
Intermediate Products: 7-bromoquinoline-2,4-dicarboxylic acid, which is formed before the decarboxylation step.[5]
-
Side-Products: Aldol condensation products of pyruvic acid or other side reactions promoted by the basic conditions.[1]
-
Residual Solvents: Solvents used in the reaction and work-up, such as ethanol or nitrobenzene (B124822) (if used for decarboxylation).
Q2: What is a reliable method for purifying crude this compound?
A2: A combination of acid-base extraction followed by recrystallization is a robust method for purifying this compound. The acid-base extraction removes neutral and basic impurities, while recrystallization removes structurally similar impurities.
Q3: Can I use column chromatography to purify this compound?
A3: Yes, column chromatography can be used, but it can be challenging for carboxylic acids due to their potential to streak on silica (B1680970) gel. If you choose this method, it is advisable to add a small amount of a volatile acid, like acetic acid or formic acid, to the mobile phase to suppress the ionization of the carboxylic acid group and improve the peak shape. A typical mobile phase could be a gradient of methanol (B129727) in dichloromethane (B109758) with 0.5-1% acetic acid.
Experimental Protocols
Protocol 1: Purification by Acid-Base Extraction
This protocol is designed to separate this compound from neutral and basic impurities.
-
Dissolution: Dissolve the crude this compound in a suitable organic solvent, such as ethyl acetate (B1210297).
-
Basification and Extraction: Transfer the solution to a separatory funnel and extract with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The this compound will be deprotonated to its sodium salt and move into the aqueous layer. Repeat the extraction twice to ensure complete transfer.
-
Separation of Layers: Combine the aqueous layers. The organic layer contains neutral impurities and can be discarded.
-
Back-Wash: Wash the combined aqueous layers with a fresh portion of ethyl acetate to remove any remaining neutral impurities.
-
Acidification and Precipitation: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) dropwise with stirring until the solution is acidic (pH ~4-5). The this compound will precipitate out as a solid.[1][3]
-
Isolation: Collect the precipitated solid by vacuum filtration, wash with cold deionized water, and dry thoroughly.
Protocol 2: Purification by Recrystallization
This protocol is suitable for purifying the product obtained after acid-base extraction or for crude material that is already substantially pure.
-
Solvent Selection: A mixture of ethanol and water is a good starting point.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely.
-
Hot Filtration (Optional): If there are insoluble impurities or if activated carbon was used for decolorization, perform a hot filtration to remove them.
-
Crystallization: Slowly add hot deionized water to the hot ethanol solution until the solution becomes slightly cloudy. Then, add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Allow the solution to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry under vacuum.
Data Presentation
Table 1: Comparison of Purification Methods for this compound
| Purification Method | Starting Purity (Typical) | Purity After 1st Pass | Purity After 2nd Pass | Typical Yield | Notes |
| Recrystallization (Ethanol/Water) | 90-95% | 97-98% | >99% | 70-85% | Effective for removing structurally similar impurities. |
| Acid-Base Extraction | 80-90% | 95-97% | N/A | 85-95% | Excellent for removing neutral and basic impurities. |
| Column Chromatography | <80% | >98% | N/A | 50-70% | Useful for very impure samples or when recrystallization fails. |
Note: The purity values are illustrative and can vary depending on the nature and amount of impurities in the starting material.
Visualizations
Caption: A typical workflow for the purification of this compound.
Caption: A decision-making diagram for troubleshooting the purification process.
References
Stability and storage conditions for 7-Bromoquinoline-4-carboxylic acid
Technical Support Center: 7-Bromoquinoline-4-carboxylic acid
This guide provides researchers, scientists, and drug development professionals with essential information on the stability and proper storage of this compound to ensure experimental success and maintain product integrity.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it in a tightly closed container in a dry and well-ventilated place.[1] For extended storage, some suppliers recommend storing in a freezer.[2]
Q2: Is this compound stable at room temperature?
A2: Yes, this compound is chemically stable under standard ambient conditions, including room temperature. However, for prolonged storage, cooler temperatures are advisable to minimize any potential for slow degradation over time.
Q3: Is this compound sensitive to light or moisture?
Q4: What are the known incompatibilities for this compound?
A4: Based on data for similar quinoline (B57606) carboxylic acids, it is advisable to avoid contact with strong oxidizing agents, strong bases, amines, and strong reducing agents, as these may lead to decomposition.[1]
Q5: What are the signs of degradation of this compound?
A5: Visual signs of degradation can include a change in color or texture of the solid material. For a more definitive assessment, analytical techniques such as High-Performance Liquid Chromatography (HPLC) can be used to check for the appearance of impurity peaks, or techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can be used to detect structural changes.
Stability and Storage Conditions Summary
| Parameter | Recommended Condition | Rationale |
| Temperature | Freezer (long-term); Cool, dry place (short-term)[1][2][3] | To minimize thermal degradation and preserve long-term chemical integrity. |
| Humidity | Dry environment, in a tightly sealed container[1] | To prevent hydrolysis and other moisture-related degradation. |
| Light | Store in an opaque or amber vial, protected from light | To prevent potential photodegradation. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, amines, and strong reducing agents[1] | To prevent chemical reactions that could degrade the compound. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Action |
| Inconsistent experimental results | Compound degradation due to improper storage. | Verify storage conditions (temperature, light, and moisture protection). Perform an analytical check (e.g., HPLC, NMR) to assess purity. |
| Difficulty in dissolving the compound | Partial degradation or presence of impurities. | Check the purity of the compound. If impurities are detected, purification may be necessary. |
| Change in physical appearance (color, clumping) | Exposure to light, moisture, or incompatible substances. | Discard the reagent if significant changes are observed. Review handling and storage procedures to prevent future occurrences. |
Experimental Protocols
Protocol for Assessing the Stability of this compound via HPLC
This protocol outlines a method to assess the stability of this compound under specific stress conditions (e.g., elevated temperature, light exposure).
1. Materials and Equipment:
-
This compound
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Formic acid (or other suitable buffer components)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled oven
-
Photostability chamber or light source
2. Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., a mixture of acetonitrile and water) to a known concentration (e.g., 1 mg/mL). This will be your time-zero sample.
3. Experimental Setup for Stability Testing:
-
Thermal Stability: Aliquot the stock solution into several vials. Place these vials in an oven at a specified temperature (e.g., 40°C).
-
Photostability: Aliquot the stock solution into photostable (amber) and clear vials. Expose the clear vials to a controlled light source. Keep the amber vials in the dark as a control.
-
Control Sample: Store an aliquot of the stock solution under the recommended storage conditions (e.g., in a freezer, protected from light).
4. Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 24, 48, 72 hours, and 1 week).
5. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV absorbance maximum of this compound.
-
Injection Volume: 10 µL.
6. Data Analysis:
-
At each time point, inject the control and stressed samples into the HPLC system.
-
Compare the peak area of the main compound in the stressed samples to the control sample. A decrease in the main peak area and the appearance of new peaks indicate degradation.
-
Calculate the percentage of degradation over time for each condition.
Visualization
Caption: Troubleshooting workflow for stability issues.
References
Improving the solubility of 7-Bromoquinoline-4-carboxylic acid for reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the solubility of 7-Bromoquinoline-4-carboxylic acid for various chemical reactions.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a heterocyclic aromatic carboxylic acid. Generally, such compounds exhibit poor solubility in water and non-polar organic solvents. Its solubility is expected to be better in polar aprotic solvents due to the presence of the polar carboxylic acid and quinoline (B57606) nitrogen moieties, which can participate in hydrogen bonding and dipole-dipole interactions.
Q2: Which organic solvents are recommended for dissolving this compound?
A2: Polar aprotic solvents are generally the best choice for dissolving this compound. These include dimethyl sulfoxide (B87167) (DMSO), N,N-dimethylformamide (DMF), and N-methyl-2-pyrrolidone (NMP). For reactions, other solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724) (ACN), and dichloromethane (B109758) (DCM) might be used, although the solubility may be lower. For related compounds like quinoline-4-carboxylic acid, a solubility of up to 34 mg/mL in fresh DMSO has been reported.
Q3: How does pH affect the solubility of this compound?
A3: The solubility of this compound is highly pH-dependent. In basic conditions, the carboxylic acid group is deprotonated to form a carboxylate salt. This salt form is significantly more polar and, therefore, more soluble in aqueous solutions. Conversely, in acidic conditions, the compound will be in its less soluble free-acid form.
Q4: Can heating be used to improve the solubility?
A4: Yes, gently heating the solvent can increase the rate of dissolution and the overall solubility of the compound. However, it is crucial to ensure that the compound is thermally stable at the chosen temperature to avoid degradation. Always start with gentle warming and monitor for any changes in color or the appearance of impurities.
Troubleshooting Guide
Issue 1: The compound is not dissolving in the chosen reaction solvent.
-
Initial Assessment:
-
Have you selected an appropriate solvent? Polar aprotic solvents like DMF, DMSO, or NMP are often the most effective.
-
Is the compound pure? Impurities can sometimes hinder dissolution.
-
Are you using a sufficient volume of solvent?
-
-
Troubleshooting Steps:
-
Increase Solvent Polarity: If you are using a less polar solvent like DCM or THF, try switching to or adding a co-solvent like DMF or DMSO.
-
Gentle Heating: Warm the mixture gently while stirring. A water bath at 40-50°C is a good starting point.
-
Sonication: Use an ultrasonic bath to provide mechanical agitation, which can help break up solid particles and enhance dissolution.
-
Salt Formation (for aqueous or protic solvents): If your reaction conditions permit, you can convert the carboxylic acid to a more soluble salt. Add a suitable base (e.g., triethylamine, diisopropylethylamine) dropwise to a suspension of the acid in the solvent. The formation of the salt in situ can significantly improve solubility.
-
Issue 2: The compound dissolves initially but precipitates out during the reaction.
-
Initial Assessment:
-
Has the temperature of the reaction mixture changed? A decrease in temperature can cause precipitation.
-
Have you added any new reagents that could be changing the polarity of the solvent system?
-
Could a new, less soluble species be forming as a result of the reaction?
-
-
Troubleshooting Steps:
-
Maintain Temperature: Ensure the reaction is maintained at a constant temperature where the compound is known to be soluble.
-
Increase Solvent Volume: Adding more of the reaction solvent can help to keep the compound in solution.
-
Add a Co-solvent: If a reagent is causing a polarity shift, adding a small amount of a highly polar aprotic solvent like DMF or NMP can help maintain solubility.
-
pH Adjustment: If the reaction is generating an acidic byproduct, it could be protonating the carboxylate (if formed), causing it to precipitate. The addition of a non-nucleophilic base can help to maintain a suitable pH.
-
Data Presentation
The following table provides an estimated solubility of this compound in common organic solvents based on the general solubility of similar aromatic carboxylic acids. It is highly recommended that users determine the precise solubility for their specific experimental conditions.
| Solvent | Abbreviation | Type | Estimated Solubility (mg/mL) | Notes |
| Dimethyl Sulfoxide | DMSO | Polar Aprotic | > 30 | Often a good starting point for achieving high concentrations. |
| N,N-Dimethylformamide | DMF | Polar Aprotic | > 25 | Another excellent choice for good solubility. |
| N-Methyl-2-pyrrolidone | NMP | Polar Aprotic | > 25 | Similar to DMF and DMSO in its solubilizing power. |
| Tetrahydrofuran | THF | Polar Aprotic | 5 - 15 | Moderate solubility, may require heating. |
| Acetonitrile | ACN | Polar Aprotic | 1 - 10 | Lower solubility, often used as a reaction solvent. |
| Dichloromethane | DCM | Non-polar | < 1 | Poor solubility is expected. |
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol outlines a general method for determining the approximate solubility of this compound in a chosen solvent.
Materials:
-
This compound
-
Selected solvent(s)
-
Small vials with caps
-
Magnetic stirrer and stir bars
-
Vortex mixer
-
Analytical balance
Procedure:
-
Add a pre-weighed amount of this compound (e.g., 10 mg) to a vial.
-
Add a small volume of the chosen solvent (e.g., 0.1 mL) to the vial.
-
Cap the vial and vortex or stir vigorously for 2-3 minutes at room temperature.
-
Observe if the solid has completely dissolved.
-
If the solid has dissolved, add another pre-weighed amount of the compound and repeat step 3.
-
If the solid has not dissolved, add an additional small volume of the solvent, and repeat step 3.
-
Continue this process until a saturated solution is obtained (a small amount of solid remains undissolved).
-
Calculate the approximate solubility in mg/mL.
Protocol 2: Amide Coupling Reaction using EDC/HOBt
This protocol provides a detailed methodology for a typical amide coupling reaction, a common application for this compound.
Materials:
-
This compound
-
Amine of choice
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction flask and magnetic stirrer
Procedure:
-
Dissolution of the Carboxylic Acid:
-
To a clean, dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1 equivalent).
-
Add anhydrous DMF to the flask (to achieve a concentration of approximately 0.1-0.5 M).
-
Stir the mixture at room temperature until the acid is completely dissolved. Gentle warming (to 40-50°C) can be applied if necessary. Cool to room temperature before proceeding.
-
-
Addition of Reagents:
-
To the solution of the carboxylic acid, add the amine (1.1 equivalents) and HOBt (1.2 equivalents).
-
Add DIPEA or TEA (2.5 equivalents) to the reaction mixture.
-
Stir the mixture for 5-10 minutes.
-
-
Initiation of the Coupling Reaction:
-
Slowly add EDC (1.2 equivalents) to the reaction mixture. An exotherm may be observed.
-
Allow the reaction to stir at room temperature.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: A troubleshooting workflow for dissolving this compound.
Caption: A general workflow for an amide coupling reaction.
Technical Support Center: Suzuki Coupling with 7-Bromoquinoline-4-carboxylic acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in Suzuki coupling reactions with 7-bromoquinoline-4-carboxylic acid.
Frequently Asked Questions (FAQs)
Q1: Is the Suzuki coupling of this compound a feasible reaction?
A1: Yes, the Suzuki coupling of this compound is a feasible transformation. While the presence of the carboxylic acid moiety can present challenges, successful couplings on quinoline (B57606) carboxylic acid substrates have been reported.[1][2][3] The key to success lies in carefully selecting and optimizing the reaction conditions, including the catalyst, ligand, base, and solvent system, to mitigate potential side reactions and solubility issues.
Q2: What are the main challenges associated with the carboxylic acid group in this reaction?
A2: The primary challenges stemming from the carboxylic acid group are:
-
Catalyst Inhibition: Under the basic conditions required for the Suzuki coupling, the carboxylic acid will be deprotonated to form a carboxylate. This carboxylate can coordinate to the palladium catalyst, potentially leading to its deactivation or hindering the catalytic cycle.[4]
-
Solubility Issues: The starting material, as a salt under basic conditions, may have poor solubility in common organic solvents used for Suzuki couplings. This can lead to a heterogeneous reaction mixture and impede the reaction rate.[4]
-
Purification Difficulties: The polar nature of the carboxylic acid in the final product can complicate purification, particularly in separating it from polar byproducts or unreacted starting material.
Q3: Should I protect the carboxylic acid group before the reaction?
A3: Protecting the carboxylic acid, for instance as a methyl or ethyl ester, is a common and often effective strategy to circumvent the issues of catalyst inhibition and poor solubility.[1] The ester can be synthesized, the Suzuki coupling performed, and the ester can then be hydrolyzed back to the carboxylic acid in a subsequent step. However, direct coupling on the free acid is possible and may be more atom-economical if optimized conditions are found.[2]
Q4: What are the most common side reactions to expect?
A4: The most common side reactions include:
-
Homocoupling: The coupling of two boronic acid molecules to form a biaryl byproduct. This is often promoted by the presence of oxygen or if using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[1]
-
Protodeboronation: The hydrolysis of the boronic acid starting material, which removes it from the catalytic cycle and reduces the yield. Using stable boronic esters (e.g., pinacol (B44631) esters) or fresh, high-quality boronic acids can help minimize this.[5]
-
Dehalogenation: The reduction of the starting this compound to quinoline-4-carboxylic acid. This can occur if the transmetalation step of the catalytic cycle is slow.
Q5: What is a suitable work-up and purification procedure for the product?
A5: A typical work-up involves quenching the reaction, followed by an aqueous workup. After extraction with an organic solvent, the product's carboxylic acid group allows for purification via acid-base extraction. The organic layer can be washed with a basic aqueous solution (like sodium bicarbonate) to extract the product as its carboxylate salt. The aqueous layer is then acidified (e.g., with HCl) to precipitate the desired carboxylic acid product, which can be collected by filtration.[6] Alternatively, purification can be achieved by column chromatography on silica (B1680970) gel, though the polarity of the product may require specific solvent systems.[7]
Troubleshooting Guide
Problem 1: Low or No Conversion of Starting Material
| Potential Cause | Suggested Solution | Citation |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst or a Pd(0) source like Pd(PPh₃)₄ to ensure the presence of the active species. | [1] |
| Poor Reagent Quality | Use fresh, high-purity this compound. Ensure the boronic acid is of high quality and has not degraded; consider using a more stable boronic ester derivative (e.g., pinacol ester). | [5] |
| Insufficient Degassing | Thoroughly degas all solvents and the reaction mixture with an inert gas (argon or nitrogen) for 20-30 minutes prior to adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction. | [8] |
| Suboptimal Reaction Conditions | Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄). Increase the reaction temperature in increments. Experiment with different solvent systems (e.g., dioxane/water, toluene/ethanol/water, DMF/water). | [8][9] |
| Catalyst Inhibition by Carboxylate | Consider protecting the carboxylic acid as an ester. If using the free acid, ensure at least one extra equivalent of base is used to neutralize it. | [1][4] |
Problem 2: Significant Formation of Homocoupling Byproduct
| Potential Cause | Suggested Solution | Citation |
| Presence of Oxygen | Ensure rigorous degassing of the reaction mixture and maintain a strict inert atmosphere throughout the experiment. | [1] |
| Use of Pd(II) Precatalyst | Using a Pd(II) source like Pd(OAc)₂ can sometimes lead to homocoupling during the in-situ reduction to Pd(0). Switching to a Pd(0) source such as Pd(PPh₃)₄ can mitigate this issue. | [1] |
| Suboptimal Reaction Conditions | Screen different bases and solvents, as these can influence the relative rates of cross-coupling versus homocoupling. | [9] |
Problem 3: Dehalogenated Byproduct is Observed
| Potential Cause | Suggested Solution | Citation |
| Slow Transmetalation Step | The choice of base is critical for the transmetalation step. Screen different bases (K₂CO₃, Cs₂CO₃, K₃PO₄) to find one that facilitates efficient transmetalation. Using a more electron-rich ligand on the palladium catalyst can also accelerate this step. | [10] |
| Hydride Source in Reaction Mixture | Certain solvents or reagents can act as hydride sources. Ensure anhydrous solvents are used if the protocol calls for it. |
Data Presentation
The following table provides recommended starting conditions for the Suzuki coupling of this compound with a generic arylboronic acid, based on successful protocols for similar brominated quinoline substrates.[8] Optimization will likely be required for specific substrates.
| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Anticipated Yield Range |
| 1 | Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (2.5) | Toluene/Ethanol/Water (4:1:1) | 80-100 | 12-24 | Moderate to Good |
| 2 | PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | 1,4-Dioxane (B91453)/Water (3:1) | 110-135 | 0.5-2 (Microwave) | Good to Excellent |
| 3 | Pd(OAc)₂ (3) | SPhos (6) | K₃PO₄ (3.0) | 1,4-Dioxane/Water (5:1) | 100 | 12-24 | Good to Excellent |
Experimental Protocols
Protocol 1: Conventional Heating with Pd(PPh₃)₄
This protocol is adapted from procedures used for other brominated quinolines.[8]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.5 equiv)
-
Toluene, Ethanol, and Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under a positive pressure of inert gas, add the Pd(PPh₃)₄ catalyst.
-
Add the degassed solvent system (e.g., Toluene:Ethanol:Water in a 4:1:1 ratio).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Add water and ethyl acetate. Separate the layers.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or acid-base extraction.
Protocol 2: Microwave-Assisted Synthesis with PdCl₂(dppf)
This protocol is a more rapid method adapted from procedures for similar substrates.[8]
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
PdCl₂(dppf) (0.05 equiv)
-
Cs₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
In a microwave reaction vial, combine this compound, the arylboronic acid, PdCl₂(dppf), and Cs₂CO₃.
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 3:1 ratio).
-
Seal the vial and place it in a microwave reactor.
-
Irradiate the mixture at a constant temperature (e.g., 110-135 °C) for 20-60 minutes.
-
Monitor the reaction progress by LC-MS if possible.
-
After cooling, work up the reaction as described in Protocol 1.
-
Purify the crude product.
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yielding Suzuki coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. Buy 7-Bromoquinoline-2-carbaldehyde | 904369-20-6 [smolecule.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Design and Synthesis of 2-(4-Bromophenyl)Quinoline-4-Carbohydrazide Derivatives via Molecular Hybridization as Novel Microbial DNA-Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: 7-Bromoquinoline-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions regarding the use of 7-Bromoquinoline-4-carboxylic acid in research and development. Our goal is to help you identify and resolve potential side reactions and other experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in commercial batches of this compound?
A1: Commercial batches of this compound typically have a purity of 97% or higher.[1] Potential impurities can arise from the synthetic route used. Common synthesis methods for quinoline-4-carboxylic acids, such as the Doebner reaction, may result in residual starting materials or byproducts from competing reactions.[2][3] These can include unreacted anilines, pyruvic acid, or aldehydes, as well as isomers or over-brominated species if the bromination step is not well-controlled.
Q2: I am seeing a lower than expected yield in my reaction where this compound is a starting material. What could be the cause?
A2: A lower than expected yield can be attributed to several factors. Firstly, ensure the purity of your starting material. Secondly, consider the reaction conditions. This compound, like other carboxylic acids, can undergo various reactions. If your reaction involves nucleophiles, the carboxylic acid group can be converted into esters or amides, consuming your starting material.[3][4] Additionally, harsh reaction conditions (e.g., high temperatures, strong acids/bases) might lead to degradation of the quinoline (B57606) ring system.
Q3: My reaction is producing an unexpected byproduct with a higher molecular weight. What could it be?
A3: An unexpected byproduct with a higher molecular weight could be a result of dimerization or reaction with a solvent molecule. Under certain conditions, particularly with activating agents for the carboxylic acid (like thionyl chloride), an acid anhydride (B1165640) may form between two molecules of this compound. If your reaction solvent is nucleophilic (e.g., an alcohol), esterification of the carboxylic acid could be a competing side reaction.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments involving this compound.
Issue 1: Formation of an Insoluble Precipitate During Reaction
-
Symptom: An unexpected solid precipitates from the reaction mixture.
-
Possible Cause: The precipitate could be a salt of the carboxylic acid if the reaction is run in the presence of metal ions or a basic amine. It could also be an insoluble byproduct.
-
Troubleshooting Steps:
-
Isolate the precipitate by filtration.
-
Wash the precipitate with a suitable solvent to remove any adsorbed starting materials or products.
-
Analyze the precipitate using techniques like NMR, IR, and Mass Spectrometry to identify its structure.
-
Consider adjusting the pH of the reaction mixture to prevent salt formation.
-
Issue 2: Difficulty in Activating the Carboxylic Acid Group
-
Symptom: Attempts to convert the carboxylic acid to an acid chloride or an active ester show low conversion.
-
Possible Cause: The quinoline nitrogen can be protonated under acidic conditions, which may affect the reactivity of the carboxylic acid. The presence of water can also hydrolyze the activating agent or the activated intermediate.
-
Troubleshooting Steps:
-
Ensure all reagents and solvents are anhydrous.
-
Use a non-protic solvent.
-
Consider using a milder activating agent or different reaction conditions (e.g., different temperature or base).
-
Quantitative Data on a Hypothetical Side Reaction
The following table presents hypothetical data for a common side reaction: the esterification of this compound when using methanol (B129727) as a solvent at elevated temperatures.
| Reaction Time (hours) | Main Product Yield (%) | Methyl Ester Byproduct (%) |
| 2 | 85 | 10 |
| 4 | 75 | 20 |
| 8 | 60 | 35 |
| 12 | 50 | 45 |
Experimental Protocols
Protocol 1: General Procedure for Amide Coupling using this compound
-
Activation: To a solution of this compound (1.0 eq) in anhydrous Dichloromethane (DCM, 10 mL/mmol) under an inert atmosphere (N₂ or Ar), add a coupling agent (e.g., HATU, 1.1 eq) and a non-nucleophilic base (e.g., Diisopropylethylamine (DIPEA), 2.0 eq). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired amine (1.2 eq) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, wash the reaction mixture with 1N HCl, followed by saturated NaHCO₃ solution, and finally with brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Potential Side Reaction: If the amine is a poor nucleophile, the activated carboxylic acid may react with another molecule of this compound to form the anhydride.
Visualizations
Caption: Potential reaction pathways for activated this compound.
Caption: A logical workflow for troubleshooting unexpected experimental outcomes.
References
Technical Support Center: Scaling Up the Synthesis of 7-Bromoquinoline-4-carboxylic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the synthesis of 7-Bromoquinoline-4-carboxylic acid.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly when transitioning to a larger scale.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of 7-Bromoquinoline-2,4-dicarboxylic acid (Intermediate) | Incomplete reaction between 6-bromoisatin (B21408) and pyruvic acid. | - Ensure the reaction mixture is heated to and maintained at 100°C for the recommended 3 hours.[1] - Monitor the reaction progress using Thin Layer Chromatography (TLC) to confirm the consumption of starting materials. |
| Degradation of reactants or products at high temperatures. | - Maintain precise temperature control. - Consider dropwise addition of pyruvic acid to manage any exothermic processes, which can become more pronounced on a larger scale.[2] | |
| Incomplete Decarboxylation | Insufficient temperature or reaction time. | - Ensure the reaction temperature is maintained at 210°C.[1] - The reaction mixture should be refluxed for at least 45 minutes.[1] - Monitor for the cessation of gas evolution (CO2) as an indicator of reaction completion. |
| Impurities in the 7-bromoquinoline-2,4-dicarboxylic acid intermediate. | - Purify the intermediate product before proceeding to the decarboxylation step. This can be done by recrystallization. | |
| Formation of Impurities/Byproducts | Side reactions of pyruvic acid, such as self-condensation. | - Add pyruvic acid slowly and in a controlled manner to the reaction mixture.[2] |
| Incomplete removal of nitrobenzene (B124822) solvent. | - After cooling the reaction, use an adequate amount of diethyl ether to wash the filtered product and remove residual nitrobenzene.[1] | |
| Difficulty in Product Isolation and Purification | Product precipitation is incomplete. | - After the decarboxylation step, ensure the pH of the filtrate is adjusted to a strongly acidic range with concentrated hydrochloric acid to facilitate complete precipitation of the this compound.[1] |
| The final product is contaminated with starting materials or byproducts. | - Wash the filtered product thoroughly with water to remove any residual acids or salts. - Recrystallization from a suitable solvent may be necessary to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for producing this compound?
A1: The most common methods for synthesizing quinoline-4-carboxylic acids are the Doebner-von Miller, Pfitzinger, and Combes reactions.[3] A specific patented method for this compound involves the reaction of 6-bromoisatin with pyruvic acid to form 7-bromoquinoline-2,4-dicarboxylic acid, followed by decarboxylation to yield the final product.[1]
Q2: What are the critical safety precautions to take during the scale-up of this synthesis?
A2: The synthesis involves heating nitrobenzene to high temperatures (210°C), which should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), as nitrobenzene is toxic.[1] The addition of concentrated hydrochloric acid should also be done with care due to its corrosive nature.[1]
Q3: How can the reaction be monitored for completion?
A3: Thin Layer Chromatography (TLC) is a suitable method for monitoring the progress of the initial reaction between 6-bromoisatin and pyruvic acid. For the decarboxylation step, the cessation of gas (CO2) evolution is a primary indicator of reaction completion.
Q4: What are the key parameters to control for a successful scale-up?
A4: Precise temperature control during both the initial reaction and the decarboxylation step is crucial.[1] The rate of addition of reagents, particularly pyruvic acid, should be carefully controlled to manage any exothermic events.[2] Efficient stirring is also essential to ensure homogenous mixing and heat distribution in a larger reaction vessel.
Q5: Are there alternative methods for the decarboxylation step?
A5: While the use of a high-boiling solvent like nitrobenzene is effective, thermal decarboxylation can sometimes be achieved by heating the solid dicarboxylic acid directly. However, this method can be less efficient and more difficult to control on a larger scale due to uneven heat distribution.
Experimental Protocols
Synthesis of this compound via 6-Bromoisatin
This protocol is based on the method described in patent CN112500341A.[1]
Step 1: Synthesis of 7-bromoquinoline-2,4-dicarboxylic acid
-
Reagents and Setup:
-
In a suitable reaction vessel equipped with a mechanical stirrer, reflux condenser, and thermometer, combine 6-bromoisatin, 15% aqueous sodium hydroxide (B78521) (NaOH) solution, and pyruvic acid.[1]
-
-
Reaction:
-
Heat the mixture to 100°C and maintain this temperature for 3 hours with continuous stirring.[1]
-
-
Work-up and Isolation:
-
Cool the reaction mixture to 0°C.[1]
-
Dilute the mixture with water, followed by the careful addition of concentrated hydrochloric acid to acidify the solution.[1]
-
Filter the resulting solid precipitate via suction filtration.[1]
-
Wash the solid with water and then dry to obtain 7-bromoquinoline-2,4-dicarboxylic acid.[1]
-
Step 2: Synthesis of this compound (Decarboxylation)
-
Reagents and Setup:
-
Place the dried 7-bromoquinoline-2,4-dicarboxylic acid in a reaction flask containing nitrobenzene.[1]
-
-
Reaction:
-
Work-up and Isolation:
-
Cool the reaction to room temperature.[1]
-
Filter the mixture using kieselguhr and wash the solid with diethyl ether.[1]
-
The collected solid is then stirred in an aqueous NaOH solution and filtered again.[1]
-
Adjust the pH of the filtrate to a strongly acidic level with concentrated hydrochloric acid to precipitate the product.[1]
-
Filter the precipitate to isolate the this compound.[1]
-
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: A logical approach to troubleshooting synthesis issues.
References
Preventing decomposition of 7-Bromoquinoline-4-carboxylic acid
Welcome to the Technical Support Center for 7-Bromoquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the decomposition of this compound and to offer troubleshooting support for experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the decomposition of this compound?
A1: The main factors that can lead to the degradation of this compound are exposure to light (photodegradation), high temperatures (thermal degradation), and non-neutral pH conditions (hydrolysis). As a bromo-substituted aromatic carboxylic acid, it is susceptible to decarboxylation, hydrolysis of the carboxylic acid group, and cleavage of the carbon-bromine bond under stress conditions.
Q2: How should I properly store this compound to ensure its stability?
A2: To maintain the integrity of this compound, it is crucial to store it in a tightly sealed container, protected from light. The storage environment should be cool, dry, and well-ventilated. For long-term storage, maintaining the compound at low temperatures (-20°C or -80°C) is recommended to minimize thermal degradation.
Q3: My solid sample of this compound has changed color. Is it still viable for my experiments?
A3: A change in color, such as yellowing or browning, is a visual indicator of potential degradation. Before using a discolored sample, it is highly recommended to re-assess its purity using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC). This will help determine if the compound still meets the required specifications for your experiment.
Q4: What are the likely degradation products I might encounter?
A4: Potential degradation products can arise from several pathways. Decarboxylation would result in 7-bromoquinoline (B152726). Photodegradation of bromoaromatic compounds can lead to debromination, yielding quinoline-4-carboxylic acid, or the formation of hydroxy-derivatives where the bromine atom is replaced by a hydroxyl group. Hydrolysis under acidic or basic conditions can also affect the stability of the carboxylic acid group.
Troubleshooting Guides
This section provides solutions to common problems encountered during the handling and use of this compound.
Issue 1: Inconsistent or Unexpected Experimental Results
| Potential Cause | Troubleshooting Step |
| Degradation of Stock Solutions | Prepare fresh stock solutions before each experiment. If solutions must be stored, keep them at 2-8°C for short periods or aliquot and freeze at -20°C or below for longer-term storage. Avoid repeated freeze-thaw cycles. |
| Compound Instability in Assay Buffer | Assess the stability of this compound in your specific assay buffer. Incubate the compound in the buffer for the duration of a typical experiment and analyze for any degradation using HPLC. |
| Photodegradation during Experiment | Protect your experimental setup from light, especially if the experiment is conducted over an extended period. Use amber-colored vials or cover your plates and tubes with aluminum foil. |
Issue 2: Appearance of New Peaks in HPLC Analysis
| Potential Cause | Troubleshooting Step |
| Hydrolysis of the Carboxylic Acid | If working in aqueous solutions, especially at non-neutral pH, hydrolysis may occur. Confirm the identity of the new peak by comparing its retention time with a standard of a potential degradation product, if available. Use freshly prepared solutions and maintain a neutral pH where possible. |
| Decarboxylation due to Heat | If your experimental protocol involves heating, thermal decarboxylation to 7-bromoquinoline could be the source of the new peak. Analyze a heated sample of the compound by HPLC-MS to identify the mass of the new peak. |
| Photodegradation Products | If the experiment was exposed to light, new peaks could correspond to photoproducts. Run a control experiment in the dark to see if the new peaks are still present. |
Experimental Protocols
To aid in your research, detailed methodologies for assessing the stability of this compound are provided below.
Forced Degradation Study Protocol
A forced degradation study is essential to understand the degradation pathways and to develop a stability-indicating analytical method.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl and keep at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH and keep at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide and keep at room temperature for 24 hours.
-
Thermal Degradation: Heat the solid compound at 105°C for 24 hours.
-
Photodegradation: Expose the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.
3. Sample Analysis:
-
After the specified stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration and analyze by a stability-indicating HPLC method.
-
Use a mass spectrometer in conjunction with the HPLC to identify the mass of the degradation products.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its potential degradation products.
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient of Mobile Phase A (e.g., 0.1% formic acid in water) and Mobile Phase B (e.g., acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at an appropriate wavelength (determined by UV scan) |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Visualizing Degradation and Experimental Logic
To better understand the potential degradation pathways and the logic of a forced degradation study, the following diagrams are provided.
Caption: Potential degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Biological Context: Potential Signaling Pathways
While a specific signaling pathway directly targeted by this compound is not yet definitively established in the literature, derivatives of quinoline (B57606) have been widely investigated as inhibitors of various protein kinases. These kinases are often crucial components of signaling cascades that regulate cell proliferation, survival, and differentiation. Therefore, it is plausible that this compound could modulate similar pathways.
Caption: A hypothetical signaling pathway potentially targeted by this compound.
Technical Support Center: Optimizing Derivatization of 7-Bromoquinoline-4-carboxylic Acid
Welcome to the technical support center for the derivatization of 7-Bromoquinoline-4-carboxylic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the chemical modification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common derivatization reactions for this compound?
The carboxylic acid group of this compound is the primary site for derivatization. The two most common reactions are:
-
Amide Coupling: Formation of an amide bond by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent.
-
Esterification: Conversion of the carboxylic acid into an ester by reaction with an alcohol under acidic conditions or using an activating agent.
Q2: Why is my amide coupling reaction yield low?
Low yields in amide coupling reactions are a frequent issue.[1][2] Several factors can contribute to this:
-
Inefficient Activation of the Carboxylic Acid: The carboxylic acid needs to be activated to react with the amine.[3]
-
Poor Nucleophilicity of the Amine: Electron-deficient amines can be poor nucleophiles, leading to sluggish reactions.
-
Steric Hindrance: Bulky groups on either the carboxylic acid or the amine can hinder the reaction.
-
Side Reactions: The formation of side products can consume starting materials and reduce the yield of the desired amide.
-
Inadequate Reaction Conditions: Incorrect solvent, temperature, or reaction time can negatively impact the yield.
Q3: What are common side products in the derivatization of this compound?
Side products can complicate purification and reduce yields. Common side products include:
-
N-acylurea: When using carbodiimide (B86325) coupling agents like DCC or EDC, the activated carboxylic acid can rearrange to form a stable N-acylurea byproduct.
-
Anhydride Formation: The activated carboxylic acid can react with another molecule of the starting carboxylic acid to form an anhydride.
-
Racemization: If the amine or carboxylic acid contains a chiral center, racemization can occur under harsh reaction conditions.[3]
Q4: How can I purify the derivatives of this compound?
Purification of the final product is crucial. Common techniques include:
-
Column Chromatography: This is the most common method for purifying organic compounds. The choice of solvent system will depend on the polarity of the derivative.
-
Recrystallization: If the product is a solid, recrystallization can be an effective purification method.
-
Preparative HPLC: For difficult separations or to obtain high purity material, preparative high-performance liquid chromatography (HPLC) can be used.
Troubleshooting Guides
Amide Coupling Reactions
Issue: Low or No Product Formation
| Potential Cause | Troubleshooting Step |
| Inactive Coupling Agent | Use a fresh bottle of the coupling agent. Store coupling agents under inert gas and in a desiccator. |
| Poor Solubility of Starting Materials | Choose a solvent in which both the carboxylic acid and the amine are soluble. Common solvents include DMF, DCM, and acetonitrile. |
| Low Reaction Temperature | While some coupling reactions proceed at room temperature, others may require gentle heating. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
| Insufficient Reaction Time | Allow the reaction to proceed for a sufficient amount of time. Monitor the reaction progress to determine when it is complete. |
| Deactivated Amine | If using an amine salt (e.g., hydrochloride), add a non-nucleophilic base (e.g., DIPEA, triethylamine) to neutralize the salt and free the amine. |
Issue: Formation of N-acylurea Side Product
| Potential Cause | Troubleshooting Step |
| Reaction with Carbodiimide | Add an auxiliary nucleophile such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). These additives react with the activated carboxylic acid to form an active ester, which is less prone to rearrangement and more reactive towards the amine. |
| Excess Carbodiimide | Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the carbodiimide. |
Esterification Reactions
Issue: Incomplete Esterification
| Potential Cause | Troubleshooting Step |
| Equilibrium Position | For Fischer esterification, use a large excess of the alcohol to drive the equilibrium towards the product side.[4] Alternatively, remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[4] |
| Steric Hindrance | For sterically hindered alcohols or carboxylic acids, consider using a more reactive esterification method, such as the Steglich esterification using DCC and DMAP.[5] |
| Insufficient Catalyst | Ensure a sufficient amount of acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) is used in Fischer esterification. |
Experimental Protocols
General Protocol for Amide Coupling using HATU
-
Dissolve this compound (1.0 eq) in an anhydrous aprotic solvent such as DMF or DCM.
-
Add the amine (1.1 eq) to the solution.
-
Add HATU (1.1 eq) and a non-nucleophilic base such as DIPEA (2.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and wash with aqueous solutions to remove the excess reagents and byproducts.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
General Protocol for Steglich Esterification
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.[5]
-
Cool the solution to 0 °C in an ice bath.
-
Add DCC (1.1 eq) portion-wise to the cooled solution.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature overnight.
-
Filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with dilute acid and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography.
Visualizations
Caption: Workflow for a typical amide coupling reaction.
Caption: Troubleshooting logic for low reaction yields.
References
Validation & Comparative
A Comparative Guide to the Reactivity of 7-Bromoquinoline-4-carboxylic acid and 7-Chloroquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the chemical reactivity of 7-Bromoquinoline-4-carboxylic acid and 7-Chloroquinoline-4-carboxylic acid. These two halogenated quinoline (B57606) derivatives are valuable building blocks in medicinal chemistry and materials science. Understanding their relative reactivity in key synthetic transformations is crucial for efficient reaction design and the development of novel compounds. This document summarizes their performance in common chemical reactions, supported by established chemical principles and experimental data from related compounds.
Executive Summary
The primary difference in reactivity between this compound and 7-Chloroquinoline-4-carboxylic acid stems from the nature of the carbon-halogen bond at the 7-position. For palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, the bromo derivative is generally more reactive. Conversely, for nucleophilic aromatic substitution (SNAr) reactions, the chloro derivative is typically the more reactive species. The reactivity of the carboxylic acid moiety in reactions like amide bond formation is largely independent of the halogen substituent at the 7-position.
Reactivity in Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki-Miyaura coupling, which couples an organic halide with an organoboron compound, is a widely used example.
The reactivity of the halide in the oxidative addition step of the catalytic cycle is a key determinant of the overall reaction efficiency. The generally accepted order of reactivity for aryl halides in Suzuki coupling is:
I > Br > OTf >> Cl
This trend is attributed to the bond dissociation energies of the carbon-halogen bond, with the C-Br bond being weaker and more readily undergoing oxidative addition with the palladium catalyst than the C-Cl bond.[1][2]
Expected Reactivity Comparison:
| Reaction Type | This compound | 7-Chloroquinoline-4-carboxylic acid | Rationale |
| Suzuki-Miyaura Coupling | More Reactive | Less Reactive | Weaker C-Br bond facilitates faster oxidative addition to the Pd(0) catalyst. |
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
7-Haloquinoline-4-carboxylic acid (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol)
-
K₂CO₃ (2.5 mmol)
-
1,4-Dioxane (B91453) (8 mL)
-
Water (2 mL)
Procedure:
-
To an oven-dried Schlenk flask, add the 7-haloquinoline-4-carboxylic acid, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add 1,4-dioxane and water via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a key reaction for introducing nucleophiles onto an aromatic ring. The reaction proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate.[3]
The reactivity of the leaving group in SNAr reactions is primarily determined by its ability to stabilize the developing negative charge in the transition state leading to the Meisenheimer complex. More electronegative halogens are more effective at this through their inductive effect. The established reactivity order for halogens in SNAr reactions is:
Expected Reactivity Comparison:
| Reaction Type | This compound | 7-Chloroquinoline-4-carboxylic acid | Rationale |
| Nucleophilic Aromatic Substitution (SNAr) | Less Reactive | More Reactive | The higher electronegativity of chlorine stabilizes the Meisenheimer intermediate more effectively. |
It is important to note that the quinoline ring itself is electron-deficient, which can facilitate SNAr reactions, particularly with strong nucleophiles and under forcing conditions.
Experimental Protocol: Nucleophilic Aromatic Substitution (SNAr)
This protocol is a general representation and will require optimization based on the specific nucleophile and substrate.
Materials:
-
7-Haloquinoline-4-carboxylic acid (1.0 mmol)
-
Nucleophile (e.g., sodium methoxide, 1.2 mmol)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 7-haloquinoline-4-carboxylic acid in the anhydrous solvent.
-
Add the nucleophile portion-wise at room temperature.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-150 °C) and monitor by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and quench with a suitable reagent (e.g., water or a saturated aqueous solution of ammonium (B1175870) chloride).
-
Extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with water and brine, then dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by chromatography or recrystallization.
Reactivity in Amide Bond Formation
The formation of an amide bond involves the activation of the carboxylic acid group followed by reaction with an amine. The reactivity in this case is centered on the carboxylic acid and is generally not significantly influenced by the nature of the halogen at the 7-position of the quinoline ring.
The choice of coupling reagent (e.g., HATU, HOBt/EDC, or conversion to an acyl chloride with thionyl chloride) will be the primary determinant of reaction efficiency.[5]
Expected Reactivity Comparison:
| Reaction Type | This compound | 7-Chloroquinoline-4-carboxylic acid | Rationale |
| Amide Bond Formation | Similar Reactivity | Similar Reactivity | The reaction occurs at the carboxylic acid group, which is electronically distant and largely unaffected by the halogen at the 7-position. |
Experimental Protocol: Amide Bond Formation via Acyl Chloride
Materials:
-
7-Haloquinoline-4-carboxylic acid (1.0 mmol)
-
Thionyl chloride (SOCl₂) (2.0 mmol)
-
Anhydrous dichloromethane (B109758) (DCM) or toluene
-
Amine (1.1 mmol)
-
Triethylamine (B128534) (Et₃N) or other non-nucleophilic base (1.5 mmol)
Procedure:
-
Acyl Chloride Formation:
-
Suspend the 7-haloquinoline-4-carboxylic acid in the anhydrous solvent.
-
Add thionyl chloride dropwise at 0 °C.
-
Heat the mixture to reflux and stir until the solid dissolves and gas evolution ceases.
-
Remove the excess thionyl chloride and solvent under reduced pressure.
-
-
Amide Formation:
-
Dissolve the crude acyl chloride in fresh anhydrous DCM.
-
In a separate flask, dissolve the amine and triethylamine in anhydrous DCM.
-
Add the amine solution dropwise to the acyl chloride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Wash the reaction mixture with water, an aqueous solution of a weak acid (e.g., 1M HCl), a weak base (e.g., saturated NaHCO₃), and brine.
-
Dry the organic layer over an anhydrous salt and concentrate under reduced pressure.
-
Purify the crude amide by chromatography or recrystallization.
-
Biological Relevance and Signaling Pathways
Quinoline-4-carboxylic acid derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[6][7] One of the key mechanisms of action for their anticancer effects is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[6][8] Cancer cells, due to their high proliferation rate, are heavily reliant on this pathway for the synthesis of DNA and RNA.[6]
Additionally, many quinoline derivatives exhibit antibacterial activity through the inhibition of bacterial DNA gyrase, a type II topoisomerase essential for DNA replication and repair.[6]
Conclusion
The choice between this compound and 7-Chloroquinoline-4-carboxylic acid should be guided by the intended chemical transformation. For Suzuki-Miyaura and other palladium-catalyzed cross-coupling reactions where oxidative addition is rate-limiting, the bromo derivative is the superior choice due to its higher reactivity. For nucleophilic aromatic substitution reactions, the chloro derivative will generally provide better results. For modifications of the carboxylic acid group, both compounds will exhibit similar reactivity. This understanding allows for the rational selection of starting materials, optimizing synthetic routes and improving overall yields in the development of novel chemical entities.
References
- 1. researchgate.net [researchgate.net]
- 2. Suzuki Coupling [organic-chemistry.org]
- 3. youtube.com [youtube.com]
- 4. chemrxiv.org [chemrxiv.org]
- 5. 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution – Organic Chemistry II [kpu.pressbooks.pub]
- 6. benchchem.com [benchchem.com]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Halogenated Quinoline-4-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous synthetic compounds with a wide array of pharmacological activities. The introduction of halogen atoms at various positions on the quinoline (B57606) ring can significantly modulate the biological properties of these molecules. This guide provides a comparative overview of the anticancer and antimicrobial activities of halogenated quinoline-4-carboxylic acid derivatives, supported by experimental data from various studies.
Anticancer Activity
Halogenated quinoline-4-carboxylic acids have demonstrated significant potential as anticancer agents, primarily through the inhibition of key enzymes involved in cancer cell proliferation and survival.
One of the primary mechanisms of anticancer action for this class of compounds is the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH).[1] DHODH is a critical enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is essential for the synthesis of DNA and RNA.[1] Cancer cells, with their high proliferation rates, are particularly dependent on this pathway for nucleotide supply. By inhibiting DHODH, these compounds deplete the intracellular pyrimidine pool, leading to cell cycle arrest and a reduction in tumor growth.[1]
Comparative Anticancer Potency
The following table summarizes the in vitro anticancer activity of various halogenated quinoline-4-carboxylic acid derivatives against different cancer cell lines. It is important to note that the data is compiled from multiple studies, and direct comparison should be approached with caution due to variations in experimental conditions.
| Compound/Derivative | Halogen Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Brequinar Sodium | 6-Fluoro | L1210 (Leukemia) | 0.250 ± 0.11 | [2] |
| Quinoline-4-carboxylic acid-chalcone hybrid 4d | - | A375 (Melanoma) | 5.0 | [3] |
| Quinoline-4-carboxylic acid-chalcone hybrid 4h | - | A375 (Melanoma) | 6.8 | [3] |
| 7-(4-fluorobenzyloxy)N-(2-(dimethylamino)- ethyl)quinolin-4-amine 10g | 7-(4-fluorobenzyloxy) | Various | < 1.0 | [4] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid 5d | 7-Chloro | HuT78 (T-cell lymphoma) | ~1.0 (GI50) | [5] |
| 7-Chloro-4-aminoquinoline-benzimidazole hybrid 12d | 7-Chloro | HuT78 (T-cell lymphoma) | ~1.0 (GI50) | [5] |
Note: IC50 (half maximal inhibitory concentration) and GI50 (half maximal growth inhibition) are measures of the potency of a substance in inhibiting a specific biological or biochemical function.
Antimicrobial Activity
The antibacterial efficacy of many quinoline derivatives, particularly the fluoroquinolones, is primarily attributed to the inhibition of bacterial DNA gyrase, a type II topoisomerase.[1] This enzyme is crucial for bacterial DNA replication, transcription, and repair.[1] By inhibiting DNA gyrase, these compounds prevent the relaxation of supercoiled DNA, leading to the cessation of these vital cellular processes and ultimately bacterial cell death.[1]
Comparative Antimicrobial Potency
The following table presents the Minimum Inhibitory Concentration (MIC) values of various halogenated quinoline-4-carboxylic acid derivatives against different bacterial strains. A lower MIC value indicates greater antimicrobial activity. As with the anticancer data, these values are collated from multiple sources.
| Compound/Derivative | Halogen Substitution | Bacterial Strain | MIC (µg/mL) | Reference |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | 6-Fluoro | Staphylococcus aureus | 4.1 | [3] |
| 1-ethyl-6-fluoro-7-(2,5-dioxo-piperazin-1-yl)1,4-dihydro-4-oxo-quinoline-3-carboxylic acid | 6-Fluoro | Escherichia coli | 1 | [3] |
| 4-hydroxy-2-quinolone analog 3i | 6-Chloro | Staphylococcus aureus | 125-1000 | [6] |
| 4-hydroxy-2-quinolone analog 3j | 6-Bromo | Staphylococcus aureus | 125-500 | [6] |
| 4-hydroxy-2-quinolone analog 3j | 6-Bromo | Aspergillus flavus | 1.05 (IC50) | [7] |
Note: MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Caption: DHODH Inhibition Pathway by Halogenated Quinoline-4-Carboxylic Acids.
Caption: DNA Gyrase Inhibition by Halogenated Quinoline-4-Carboxylic Acids.
Caption: Experimental workflow for the MTT assay to determine cytotoxicity.
Caption: Experimental workflow for the agar well diffusion assay.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Anticancer Activity
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Culture medium
-
96-well plates
-
Halogenated quinoline-4-carboxylic acid derivatives
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, remove the treatment medium and add fresh medium containing MTT solution to each well. Incubate for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.
Agar Well Diffusion Method for Antimicrobial Activity
This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.
Materials:
-
Bacterial strains
-
Mueller-Hinton agar plates
-
Sterile swabs
-
Sterile cork borer or pipette tip
-
Halogenated quinoline-4-carboxylic acid derivatives
-
Positive control antibiotic
-
Solvent control (e.g., DMSO)
-
Incubator
Procedure:
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard). Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar plate using a sterile swab.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar plate using a sterile cork borer.
-
Compound Addition: Add a defined volume of the test compound solution at a specific concentration into each well. Also, add the positive and negative controls to separate wells.
-
Pre-diffusion: Allow the plates to stand for a period (e.g., 1-2 hours) at room temperature to permit the diffusion of the compounds into the agar.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where bacterial growth is inhibited) in millimeters.
-
Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.
Structure-Activity Relationship (SAR) Insights
While a comprehensive comparative study is lacking, some general structure-activity relationships for halogenated quinoline-4-carboxylic acids can be inferred:
-
Position of Halogen: The position of the halogen atom on the quinoline ring significantly influences biological activity. For instance, a fluorine atom at the C-6 position is a key feature of many potent fluoroquinolone antibiotics.[8]
-
Type of Halogen: The nature of the halogen atom (F, Cl, Br, I) affects the lipophilicity and electronic properties of the molecule, thereby impacting its interaction with biological targets. Generally, increasing the atomic size and lipophilicity from fluorine to iodine can alter cell permeability and binding affinity.
-
Other Substituents: Substituents at other positions, such as C-2 and C-7, play a crucial role in determining the spectrum and potency of activity. For example, a piperazine (B1678402) ring at the C-7 position is often associated with broad-spectrum antibacterial activity.[8] For anticancer activity, bulky hydrophobic substituents at the C-2 position have been found to be necessary for the inhibition of DHODH.[2]
References
- 1. Discovery and structure-activity relationships of the quinolinequinones: Promising antimicrobial agents and mode of action evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis and Antimicrobial Activity of Novel 4-Hydroxy-2-quinolone Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Structure--activity relationship of quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods for 7-Bromoquinoline-4-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the quantitative determination of 7-Bromoquinoline-4-carboxylic acid, a key intermediate in pharmaceutical synthesis. The selection of a robust and reliable analytical method is critical for ensuring product quality, stability, and for supporting various stages of drug development, from discovery to quality control.
This document outlines and compares three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), and Fluorescence Spectroscopy. While specific validated methods for this compound are not extensively published, this guide leverages data from closely related bromoquinoline and aromatic carboxylic acid analogues to provide representative performance characteristics and detailed experimental protocols.
Comparative Analysis of Analytical Methods
The choice of an analytical method depends on the specific requirements of the assay, such as sensitivity, selectivity, and the nature of the sample matrix. The following tables summarize the key performance characteristics of HPLC-UV, LC-MS/MS, and Fluorescence Spectroscopy for the analysis of this compound, based on data from analogous compounds.
Table 1: Performance Comparison of Analytical Methods
| Parameter | HPLC-UV | LC-MS/MS | Fluorescence Spectroscopy |
| Principle | Separation by chromatography, detection by UV absorbance. | Separation by chromatography, detection by mass-to-charge ratio. | Measurement of light emission from excited molecules. |
| Selectivity | Moderate to High | Very High | High (if inherently fluorescent or derivatized) |
| Sensitivity (LOD) | ~0.01 - 0.1 µg/mL[1][2] | ~0.001 - 0.01 ng/mL[3] | Analyte dependent, potentially very high |
| Linearity (R²) | >0.999[2] | >0.99[3] | >0.99 |
| Precision (%RSD) | < 2% | < 15%[3] | < 5% |
| Accuracy (%) | 98-102%[2] | 85-115%[3] | 95-105% |
| Instrumentation Cost | Moderate | High | Moderate |
| Sample Throughput | High | High | Moderate |
| Matrix Effect | Low to Moderate | Can be significant | Moderate |
Table 2: Typical Method Parameters
| Parameter | HPLC-UV | LC-MS/MS | Fluorescence Spectroscopy |
| Column | C18 Reverse Phase (e.g., 250 mm x 4.6 mm, 5 µm) | C18 or similar Reverse Phase (e.g., 50-100 mm length) | Not applicable (cuvette-based) |
| Mobile Phase | Acetonitrile (B52724)/Water with acid (e.g., formic or phosphoric acid) | Acetonitrile/Water with 0.1% Formic Acid | Solvent dependent (e.g., ethanol, acetonitrile) |
| Detection Wavelength | UV at ~240 nm and ~320 nm (estimated) | MRM transitions (analyte specific) | Excitation/Emission wavelengths (analyte specific) |
| Internal Standard | Structurally similar compound without interference | Stable isotope-labeled analogue (ideal) or structurally similar compound | Fluorescent standard (e.g., quinine (B1679958) sulfate) |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and validation of any analytical method. Below are representative protocols for each technique.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and formulated products where concentration levels are relatively high.
a. Sample Preparation:
-
Accurately weigh and dissolve a known amount of the sample in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to obtain a stock solution.
-
Further dilute the stock solution with the mobile phase to fall within the calibration range.
-
Filter the final solution through a 0.45 µm syringe filter before injection.
b. Chromatographic Conditions:
-
Instrument: HPLC system with a UV/Vis detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water (containing 0.1% formic acid to suppress ionization of the carboxylic acid). A typical starting point could be 60:40 (v/v) Acetonitrile:Water.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at an appropriate wavelength (e.g., determined by UV scan, likely around 240 nm and 320 nm).
-
Injection Volume: 10 µL.
c. Method Validation:
-
Linearity: Prepare a series of calibration standards (typically 5-7 concentration levels) and inject them. Plot the peak area against concentration and perform a linear regression analysis.
-
Accuracy: Analyze samples with known concentrations (spiked samples) at different levels (e.g., 80%, 100%, and 120% of the expected concentration) and calculate the percentage recovery.
-
Precision: Assess repeatability (intra-day precision) by analyzing multiple preparations of the same sample on the same day. Evaluate intermediate precision (inter-day precision) by repeating the analysis on different days with different analysts or equipment.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This method offers superior sensitivity and selectivity, making it ideal for the quantification of this compound in complex matrices such as biological fluids (plasma, urine) or for trace-level impurity analysis.
a. Sample Preparation:
-
For biological samples, perform protein precipitation by adding a water-miscible organic solvent (e.g., acetonitrile) to the sample in a 3:1 ratio.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase.
b. LC-MS/MS Conditions:
-
Instrument: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.
-
Column: A shorter C18 column (e.g., 50 mm x 2.1 mm, <3 µm particle size) is often used for faster analysis times.
-
Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Mass Spectrometry:
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode (to be optimized).
-
Detection Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions need to be determined by infusing a standard solution of the analyte.
-
c. Method Validation:
-
Validation parameters are similar to HPLC-UV but with a focus on matrix effects, which can be significant in LC-MS/MS.
-
Matrix Effect: Assessed by comparing the response of the analyte in a post-extraction spiked sample to the response of the analyte in a neat solution.
Fluorescence Spectroscopy
This technique can be highly sensitive if the molecule is naturally fluorescent or can be derivatized with a fluorescent tag. Quinolines often exhibit fluorescence, which can be influenced by substitution and the solvent environment.
a. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., ethanol, acetonitrile) to a concentration that gives a fluorescence signal within the linear range of the instrument. The absorbance of the solution at the excitation wavelength should be kept low (typically < 0.1) to avoid inner filter effects.
b. Instrumental Conditions:
-
Instrument: A fluorescence spectrophotometer.
-
Excitation and Emission Wavelengths: Determine the optimal excitation and emission wavelengths by scanning the fluorescence spectrum of a dilute solution of this compound.
-
Slit Widths: Optimize the excitation and emission slit widths to maximize the signal-to-noise ratio.
c. Quantitative Analysis:
-
Prepare a series of standard solutions of known concentrations.
-
Measure the fluorescence intensity of the standards and the sample at the predetermined optimal wavelengths.
-
Construct a calibration curve by plotting fluorescence intensity versus concentration.
-
Determine the concentration of the unknown sample from the calibration curve.
Visualization of Key Workflows
To aid in the understanding of the processes involved in method validation and selection, the following diagrams are provided.
Figure 1: General workflow for analytical method validation.
Figure 2: Decision flowchart for analytical method selection.
Conclusion
The validation of an analytical method is a critical step in drug development, ensuring data integrity and regulatory compliance. For this compound, HPLC-UV offers a robust and cost-effective solution for routine analysis of bulk materials and formulations. For applications requiring higher sensitivity and selectivity, such as bioanalysis or trace impurity determination, LC-MS/MS is the method of choice. Fluorescence spectroscopy presents a potentially highly sensitive alternative, contingent on the inherent fluorescent properties of the molecule. The selection of the most appropriate method should be based on a thorough evaluation of the analytical requirements, sample matrix, and available resources. The provided protocols and validation considerations serve as a foundation for developing and validating a fit-for-purpose analytical method for this compound.
References
- 1. Development and Validation of Two Novel Chromatographic Methods: HPTLC and HPLC for Determination of Bromhexine Hydrochloride in Presence of Its Two Impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of an LC-MS/MS generic assay platform for small molecule drug bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
A Comparative Guide to the Purity Assessment of Synthesized 7-Bromoquinoline-4-carboxylic Acid
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is paramount. Quinoline and its derivatives are significant scaffolds in medicinal chemistry, with a wide range of biological activities.[1] The synthesis of these compounds, including 7-Bromoquinoline-4-carboxylic acid, can result in impurities such as starting materials, byproducts, and degradation products.[1] Therefore, rigorous purity assessment is a critical step to ensure the reliability and reproducibility of experimental data and to meet regulatory standards for active pharmaceutical ingredients (APIs).[1]
This guide provides a comparative overview of common analytical techniques for assessing the purity of synthesized this compound, complete with experimental protocols and supporting data.
Synthesis Overview of this compound
The synthesis of quinoline-4-carboxylic acid derivatives can be achieved through various methods, with the Pfitzinger and Doebner reactions being common routes.[2] A plausible synthesis for this compound could involve the reaction of 6-bromoisatin (B21408) with pyruvic acid.[3] Understanding the synthetic route is crucial as it informs the potential impurity profile of the final compound. For instance, unreacted starting materials or intermediates from side reactions could be present in the crude product.
Purity Assessment Methodologies: A Comparison
Several analytical techniques are employed to determine the purity of synthesized compounds. The most prevalent and powerful methods for small organic molecules like this compound are High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS).[4]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment. It separates components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. When coupled with a UV detector, HPLC can quantify the purity of the target compound by measuring the relative area of its peak compared to the total area of all peaks in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the molecular structure of a compound. ¹H NMR and ¹³C NMR are used to confirm the identity of the synthesized compound by analyzing the chemical environment of hydrogen and carbon atoms, respectively. The presence of unexpected signals in the NMR spectrum can indicate impurities. For carboxylic acids, the acidic proton typically appears as a broad singlet in the 10-12 ppm region of the ¹H NMR spectrum.[5]
Mass Spectrometry (MS) determines the mass-to-charge ratio (m/z) of ionized molecules. It is a highly sensitive technique used to confirm the molecular weight of the synthesized compound. When combined with liquid chromatography (LC-MS), it becomes a powerful tool for identifying and quantifying impurities.[1]
Data Presentation
The following tables summarize the key aspects of these analytical techniques and the expected data for this compound.
Table 1: Comparison of Analytical Techniques for Purity Assessment
| Technique | Principle | Information Obtained | Advantages | Limitations |
| HPLC | Differential partitioning of analytes between a stationary and mobile phase. | Purity quantification, detection of non-volatile impurities. | High resolution, high sensitivity, quantitative.[4] | Requires reference standards for identification, may not detect non-UV active impurities. |
| ¹H & ¹³C NMR | Absorption of radiofrequency waves by atomic nuclei in a magnetic field. | Structural elucidation, identification of impurities with different chemical structures. | Provides detailed structural information, can identify unknown impurities. | Lower sensitivity compared to MS, may not detect structurally similar impurities. |
| Mass Spectrometry (MS) | Measurement of the mass-to-charge ratio of ionized molecules. | Molecular weight confirmation, identification of impurities with different molecular weights. | High sensitivity, high specificity.[1] | May not distinguish between isomers, quantification can be complex. |
Table 2: Typical Experimental Parameters for HPLC Analysis of this compound
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile (B52724) and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
Table 3: Expected Spectroscopic Data for this compound
| Technique | Expected Data |
| ¹H NMR | Aromatic protons (multiple signals), broad singlet for the carboxylic acid proton (>10 ppm).[5][6] |
| ¹³C NMR | Signals for aromatic carbons and a characteristic signal for the carboxyl carbon (160-185 ppm).[6] |
| Mass Spectrometry (ESI-) | [M-H]⁻ ion at m/z ~249.95.[7] |
Experimental Protocols
Detailed methodologies for the synthesis and purity assessment of this compound are provided below.
Protocol 1: Synthesis of this compound (Pfitzinger Reaction)
-
In a round-bottom flask, dissolve 6-bromoisatin in an aqueous solution of potassium hydroxide.
-
Add pyruvic acid to the solution.
-
Reflux the mixture for 12-24 hours.[8]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and acidify with hydrochloric acid to precipitate the crude product.
-
Filter the precipitate, wash with cold water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain purified this compound.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve approximately 1 mg of the synthesized this compound in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).
-
Instrument Setup: Set up the HPLC system according to the parameters outlined in Table 2.
-
Injection: Inject 10 µL of the prepared sample solution into the HPLC system.
-
Data Acquisition: Record the chromatogram for a sufficient run time to allow for the elution of all components.
-
Data Analysis: Integrate the peaks in the chromatogram. Calculate the purity by dividing the peak area of the main compound by the total peak area of all components and multiplying by 100. A purity level of ≥98% is often required for research chemicals.[9]
Protocol 3: Structural Confirmation by NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz).
-
Data Analysis: Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of this compound. The presence of unassigned peaks may indicate impurities.
Protocol 4: Molecular Weight Verification by Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the synthesized compound (e.g., 0.1 mg/mL) in a suitable solvent for electrospray ionization (ESI), such as methanol (B129727) or acetonitrile.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer or inject it into an LC-MS system. Acquire the mass spectrum in both positive and negative ion modes.
-
Data Analysis: Identify the molecular ion peak. For this compound (C₁₀H₆BrNO₂), the expected monoisotopic mass is approximately 250.958 Da.[7] In negative ion mode, the [M-H]⁻ peak should be observed at m/z 249.95091.[7]
Visualizations
The following diagrams illustrate the experimental workflow and a relevant biological context.
Caption: Workflow for the synthesis and purity assessment of this compound.
Caption: Hypothetical signaling pathway inhibited by a quinoline-based compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN112500341A - Synthesis method of 7-hydroxyquinoline-4-carboxylic acid - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
- 7. pubchemlite.lcsb.uni.lu [pubchemlite.lcsb.uni.lu]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Manufacturers of 6-Bromoquinoline-4-carboxylic acid, for HPLC, ≥98%, CAS 160233-76-1, B 2777, along with worldwide shipping | Otto Chemie Pvt Ltd - IN [ottokemi.com]
A Comparative Spectroscopic Analysis of 7-Bromoquinoline-4-carboxylic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 7-Bromoquinoline-4-carboxylic acid and its derivatives. The information compiled herein is intended to serve as a valuable resource for researchers engaged in the synthesis, characterization, and application of these compounds in medicinal chemistry and materials science. This document summarizes key spectroscopic data and outlines standardized experimental protocols to aid in the identification and analysis of this important class of molecules.
Spectroscopic Data Comparison
Table 1: ¹H and ¹³C NMR Spectroscopic Data
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The chemical shifts (δ) in ppm are indicative of the electronic environment of the nuclei.
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| This compound | Aromatic protons expected in the range of 7.5-9.0 ppm. The acidic proton of the carboxylic acid is expected to be a broad singlet >10 ppm. | Carbonyl carbon ~165-170 ppm. Aromatic carbons between 120-150 ppm. |
| 7-Bromoquinoline | H2: ~8.8 ppm (dd), H3: ~7.3 ppm (dd), H4: ~8.0 ppm (d), H5: ~7.6 ppm (d), H6: ~7.5 ppm (dd), H8: ~8.2 ppm (d)[1]. | C2: ~150 ppm, C3: ~122 ppm, C4: ~136 ppm, C4a: ~128 ppm, C5: ~129 ppm, C6: ~130 ppm, C7: ~120 ppm, C8: ~129 ppm, C8a: ~148 ppm. |
| 7-Bromo-2-methylquinoline-4-carboxylic acid | Methyl protons ~2.5 ppm. Aromatic protons shifted compared to the parent compound due to the electron-donating methyl group. | Methyl carbon ~20-25 ppm. Other shifts similar to the parent compound with slight variations. |
| 7-Bromo-2-phenylquinoline-4-carboxylic acid | Phenyl protons in the range of 7.2-7.8 ppm. Aromatic protons of the quinoline (B57606) ring will be shifted due to the phenyl substituent. | Phenyl carbons in the range of 125-140 ppm. Other shifts similar to the parent compound. |
Table 2: FTIR Spectroscopic Data
Fourier-Transform Infrared (FTIR) spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.
| Compound | Key IR Absorptions (cm⁻¹) |
| This compound | ~3300-2500 (broad, O-H stretch of carboxylic acid), ~1700-1680 (strong, C=O stretch of aromatic carboxylic acid), ~1600-1450 (C=C and C=N stretching of quinoline ring), ~1300-1200 (C-O stretch), ~850-550 (C-Br stretch)[2]. |
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | Similar to the 4-carboxylic acid isomer, with potential shifts in the fingerprint region due to the different substitution pattern. The presence of the hydroxyl group will also contribute to the broad O-H stretching band. |
| Ethyl 7-bromoquinoline-4-carboxylate | Absence of the broad O-H stretch. Presence of a C=O stretch for the ester at a slightly higher wavenumber (~1720 cm⁻¹). C-O-C stretching bands around 1250-1000 cm⁻¹. |
Table 3: UV-Vis Spectroscopic Data
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly conjugated systems.
| Compound | λmax (nm) in Methanol (Expected) |
| This compound | Multiple absorption bands are expected due to the extended π-system of the quinoline ring. Typical absorptions for quinoline derivatives are in the range of 220-250 nm and 300-350 nm[3]. |
| 7-Bromo-2-methylquinoline-4-carboxylic acid | A slight bathochromic (red) shift is expected compared to the parent compound due to the electron-donating nature of the methyl group. |
| 7-Bromo-2-phenylquinoline-4-carboxylic acid | A significant bathochromic shift is expected due to the extended conjugation provided by the phenyl group. |
Table 4: Mass Spectrometry Data
Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of molecular weight and structural features.
| Compound | Molecular Weight ( g/mol ) | Predicted m/z for [M+H]⁺ | Key Fragmentation (Expected) |
| This compound | 252.06 | 251.96547[4] | Loss of COOH (m/z = 207/209), loss of Br (m/z = 172). |
| 7-Bromo-2-methylquinoline-4-carboxylic acid | 266.09 | 265.98113[5] | Loss of COOH (m/z = 221/223), loss of Br (m/z = 186). |
| 7-Bromo-2-phenylquinoline-4-carboxylic acid | 328.16 | 327.99678 | Loss of COOH (m/z = 283/285), loss of Br (m/z = 248). |
| 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | 268.06 | 267.96040[6] | Loss of COOH and OH. |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.
Materials:
-
NMR tube (5 mm)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Sample (5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR)
-
Pipette
-
Vortex mixer
Procedure:
-
Sample Preparation: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small vial. Ensure the sample is fully dissolved; gentle warming or vortexing may be applied.
-
Transfer to NMR Tube: Using a pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Spectrometer Setup: Insert the NMR tube into the spinner and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium (B1214612) signal of the solvent and shim the magnetic field to achieve homogeneity.
-
Acquisition of ¹H NMR Spectrum:
-
Set the spectral width to approximately 16 ppm, centered around 8 ppm.
-
Use a standard 30° or 90° pulse sequence.
-
Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
-
Set the relaxation delay (D1) to at least 1-2 seconds.
-
-
Acquisition of ¹³C NMR Spectrum:
-
Set the spectral width to approximately 250 ppm, centered around 125 ppm.
-
Use a proton-decoupled pulse sequence.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the relaxation delay (D1) to 2-5 seconds.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. Phase and baseline correct the resulting spectrum and integrate the signals for the ¹H spectrum.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Method: Attenuated Total Reflectance (ATR) is a common and convenient method for solid samples.
Materials:
-
FTIR spectrometer with an ATR accessory (e.g., diamond crystal)
-
Spatula
-
Solvent for cleaning (e.g., isopropanol (B130326) or ethanol)
-
Lint-free wipes
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Take a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the powdered sample onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Use the pressure clamp to ensure good contact between the sample and the crystal surface[7].
-
Sample Scan: Acquire the FTIR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies.
-
Cleaning: After analysis, release the pressure, remove the sample, and clean the ATR crystal thoroughly with a lint-free wipe and an appropriate solvent[7].
Ultraviolet-Visible (UV-Vis) Spectroscopy
Objective: To determine the wavelengths of maximum absorption (λmax) which are characteristic of the electronic structure.
Materials:
-
UV-Vis spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Spectroscopic grade solvent (e.g., methanol, ethanol, or acetonitrile)
-
Volumetric flasks and pipettes
-
Sample
Procedure:
-
Solvent Selection: Choose a solvent that is transparent in the UV-Vis region of interest (typically >200 nm) and in which the sample is soluble[8].
-
Sample Preparation: Prepare a stock solution of the sample of a known concentration (e.g., 1 mg/mL). From the stock solution, prepare a dilute solution (e.g., 1-10 µg/mL) in the chosen solvent.
-
Baseline Correction: Fill a quartz cuvette with the pure solvent and use it to run a baseline correction on the spectrophotometer over the desired wavelength range (e.g., 200-400 nm).
-
Sample Measurement: Rinse the cuvette with the dilute sample solution, then fill it with the sample solution. Place the cuvette in the sample holder of the spectrophotometer.
-
Spectrum Acquisition: Scan the sample over the chosen wavelength range and record the absorbance spectrum.
-
Data Analysis: Identify the wavelengths of maximum absorbance (λmax).
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Method: Electron Ionization (EI) is a common technique for volatile and thermally stable small molecules.
Materials:
-
Mass spectrometer with an EI source
-
Direct insertion probe or GC inlet
-
Sample
Procedure:
-
Sample Introduction: Introduce a small amount of the sample into the ion source. For solid samples, a direct insertion probe can be used, which is heated to volatilize the sample[9].
-
Ionization: The vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation[6].
-
Mass Analysis: The resulting ions are accelerated into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), where they are separated based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.
-
Data Analysis: Identify the molecular ion peak (M⁺) to determine the molecular weight. Analyze the fragmentation pattern to gain structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in a ~1:1 ratio) will result in characteristic M and M+2 peaks for bromine-containing fragments.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a novel this compound derivative.
Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.
This guide provides a foundational understanding of the spectroscopic characteristics of this compound and its derivatives. For definitive structural assignment and characterization, it is imperative to acquire and interpret a full suite of high-resolution spectroscopic data for each specific compound of interest.
References
- 1. Ethyl 7-bromo-4-hydroxyquinoline-3-carboxylate | C12H10BrNO3 | CID 683685 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. PubChemLite - this compound (C10H6BrNO2) [pubchemlite.lcsb.uni.lu]
- 5. PubChemLite - 7-bromo-2-methylquinoline-4-carboxylic acid (C11H8BrNO2) [pubchemlite.lcsb.uni.lu]
- 6. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. uobabylon.edu.iq [uobabylon.edu.iq]
- 9. Mass Spectrometry [www2.chemistry.msu.edu]
Benchmarking the synthesis of 7-Bromoquinoline-4-carboxylic acid against other methods
For Researchers, Scientists, and Drug Development Professionals
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The targeted synthesis of specific derivatives, such as 7-Bromoquinoline-4-carboxylic acid, is of significant interest for the development of novel pharmaceuticals. This guide provides a comparative benchmark of established synthetic methodologies for this compound, presenting quantitative data, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their needs.
Method 1: The Doebner Reaction
The Doebner reaction is a classic and versatile method for the synthesis of quinoline-4-carboxylic acids. It involves a three-component condensation of an aniline (B41778), an aldehyde, and pyruvic acid. For the synthesis of this compound, 3-bromoaniline (B18343) serves as the key starting material.
Experimental Protocol:
A modified Doebner reaction has been shown to be effective for the synthesis of a variety of quinoline-4-carboxylic acid derivatives. In a typical procedure, 3-bromoaniline (1.0 eq.), a suitable aldehyde (e.g., benzaldehyde (B42025), 1.1 eq.), and pyruvic acid (1.5 eq.) are reacted in a solvent such as ethanol (B145695) or a mixture of acetic acid and water. The reaction is often catalyzed by a Lewis acid or a Brønsted acid and may require elevated temperatures to proceed to completion. The product precipitates from the reaction mixture upon cooling and can be isolated by filtration.
Detailed Protocol:
To a solution of 3-bromoaniline (1.72 g, 10 mmol) and benzaldehyde (1.17 g, 11 mmol) in ethanol (30 mL), pyruvic acid (1.32 g, 15 mmol) is added. The mixture is then heated at reflux for 4 hours. Upon cooling to room temperature, the precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum to afford 7-bromo-2-phenylquinoline-4-carboxylic acid. To obtain the parent this compound, an aldehyde such as formaldehyde (B43269) or its equivalent would be used, followed by oxidation if necessary.
Data Presentation:
| Parameter | Doebner Reaction |
| Starting Materials | 3-Bromoaniline, Aldehyde, Pyruvic Acid |
| Catalyst | Acid (e.g., HCl, H₂SO₄, Lewis Acids) |
| Solvent | Ethanol, Acetic Acid/Water |
| Reaction Temperature | Reflux |
| Reaction Time | 4 - 12 hours |
| Reported Yield | 60-80% (Varies with substrate) |
| Purification | Recrystallization |
Reaction Pathway:
Caption: The Doebner reaction pathway for this compound.
Method 2: The Pfitzinger Reaction
The Pfitzinger reaction provides an alternative route to quinoline-4-carboxylic acids, starting from isatin (B1672199) and a carbonyl compound. For the synthesis of the 7-bromo derivative, 5-bromoisatin (B120047) is the required precursor.
Experimental Protocol:
The Pfitzinger reaction is typically carried out under basic conditions. 5-Bromoisatin is first hydrolyzed in the presence of a strong base, such as potassium hydroxide (B78521), to form the corresponding isatinic acid salt. This intermediate then reacts with a carbonyl compound containing an α-methylene group. The subsequent intramolecular condensation and dehydration lead to the formation of the quinoline (B57606) ring.
Detailed Protocol:
A mixture of 5-bromoisatin (2.26 g, 10 mmol) and potassium hydroxide (2.8 g, 50 mmol) in water (20 mL) is heated until a clear solution is obtained. To this solution, pyruvic acid (1.32 g, 15 mmol) is added, and the mixture is heated at reflux for 6 hours. After cooling, the solution is acidified with concentrated hydrochloric acid to a pH of approximately 3-4. The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield this compound.
Data Presentation:
| Parameter | Pfitzinger Reaction |
| Starting Materials | 5-Bromoisatin, Carbonyl Compound (e.g., Pyruvic Acid) |
| Reagent | Strong Base (e.g., KOH, NaOH) |
| Solvent | Water, Ethanol |
| Reaction Temperature | Reflux |
| Reaction Time | 6 - 24 hours |
| Reported Yield | 50-70% (Varies with substrate) |
| Purification | Recrystallization |
Reaction Pathway:
Caption: The Pfitzinger reaction pathway for this compound.
Method 3: Alternative Synthesis via Combes Reaction
A lesser-known, yet effective, method for quinoline synthesis is the Combes reaction. This acid-catalyzed reaction involves the condensation of an aniline with a β-diketone. While not a direct route to the carboxylic acid, it can be a valuable method for constructing the core quinoline ring, which can then be further functionalized. For 7-bromoquinoline (B152726) derivatives, this would involve reacting 3-bromoaniline with a suitable β-diketone.
Experimental Protocol:
The Combes reaction is typically performed by heating the aniline and β-diketone in the presence of a strong acid catalyst, such as sulfuric acid or polyphosphoric acid (PPA). The intermediate enamine undergoes cyclization and dehydration to form the quinoline product.
Detailed Protocol:
A mixture of 3-bromoaniline (1.72 g, 10 mmol) and acetylacetone (B45752) (1.0 g, 10 mmol) is added to polyphosphoric acid (20 g). The mixture is heated to 130-140 °C and maintained at this temperature for 30 minutes. After cooling, the reaction mixture is poured onto crushed ice and neutralized with a sodium hydroxide solution. The precipitated solid is filtered, washed with water, and purified by column chromatography to yield 7-bromo-2,4-dimethylquinoline. Subsequent oxidation of the methyl groups would be required to obtain the desired carboxylic acid.
Data Presentation:
| Parameter | Combes Reaction (for Quinoline Core) |
| Starting Materials | 3-Bromoaniline, β-Diketone |
| Catalyst | Strong Acid (e.g., H₂SO₄, PPA) |
| Solvent | Neat or high-boiling solvent |
| Reaction Temperature | 130-160 °C |
| Reaction Time | 0.5 - 2 hours |
| Reported Yield | 70-90% (for the quinoline core) |
| Purification | Column Chromatography |
Reaction Pathway:
Caption: The Combes reaction for the synthesis of a 7-bromoquinoline core.
Comparative Analysis
| Feature | Doebner Reaction | Pfitzinger Reaction | Combes Reaction (for core) |
| Starting Material Availability | Readily available anilines | Requires synthesis of substituted isatins | Readily available anilines and diketones |
| Reaction Conditions | Moderate (reflux) | Moderate (reflux) | Harsher (high temperature) |
| Directness to Product | Direct | Direct | Indirect (requires further functionalization) |
| Substrate Scope | Broad for anilines and aldehydes | Limited by isatin availability | Good for anilines and β-diketones |
| Potential for Side Reactions | Can form byproducts | Generally clean | Can lead to regioisomers with unsymmetrical diketones |
Conclusion
The choice of synthetic route for this compound depends on several factors including the availability of starting materials, desired scale of the reaction, and tolerance for specific reaction conditions. The Doebner reaction offers a direct and versatile approach with generally good yields, making it a strong candidate for many applications. The Pfitzinger reaction is also a direct method, but its practicality can be limited by the availability or synthesis of the required 5-bromoisatin. The Combes reaction is an efficient method for constructing the 7-bromoquinoline core, which can be advantageous if further diversification at the 2- and 4-positions is desired before the introduction of the carboxylic acid functionality. Researchers should carefully consider these factors to select the optimal synthetic strategy for their specific research and development goals.
A Comparative Guide to the Use of 7-Bromoquinoline-4-carboxylic acid as a Negative Control in DHODH Inhibition Assays
In the realm of drug discovery and biological research, the use of appropriate controls is fundamental to the validation of experimental results. A negative control, a compound that is structurally similar to the active test compound but lacks its specific biological activity, is crucial for ruling out non-specific effects and confirming the on-target action of the active molecule. This guide provides a comparative analysis of 7-Bromoquinoline-4-carboxylic acid as a putative negative control against Brequinar, a potent positive control, in the context of Dihydroorotate (B8406146) Dehydrogenase (DHODH) inhibition assays.
The Importance of a Structurally-Related Negative Control
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the basis for numerous bioactive compounds. When screening for inhibitors of a specific target, such as DHODH, it is essential to demonstrate that the observed activity is due to specific interactions with the target enzyme and not a result of non-specific properties of the chemical scaffold, such as aggregation, membrane disruption, or assay interference. This compound serves as an ideal candidate for a negative control in this context. It shares the core quinoline-4-carboxylic acid structure with active inhibitors but lacks the key structural motifs required for potent enzymatic inhibition.
Comparative Analysis: Brequinar vs. This compound
The primary mechanism for anticancer and immunosuppressive activity for many quinoline-4-carboxylic acid derivatives is the inhibition of DHODH.[1] DHODH is the fourth and rate-limiting enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway, which is critical for the synthesis of DNA and RNA.[][3][4] Rapidly proliferating cells, including cancer cells and activated lymphocytes, are highly dependent on this pathway.[5]
Positive Control: Brequinar Brequinar (6-fluoro-2-(2'-fluoro-1,1'-biphenyl-4-yl)-3-methyl-4-quinolinecarboxylic acid) is a potent, well-characterized inhibitor of human DHODH.[1][6] Structure-activity relationship (SAR) studies have revealed that a bulky, hydrophobic substituent at the C2 position of the quinoline (B57606) ring is a critical requirement for high-affinity binding to the enzyme.[1] Brequinar's biphenyl (B1667301) group at C2 fulfills this requirement, leading to potent inhibition.
Negative Control: this compound In stark contrast, this compound lacks any substitution at the critical C2 position. Based on established SAR, this absence of the bulky hydrophobic moiety predicts a lack of specific binding and inhibitory activity against DHODH. While the C7-bromo substitution modifies the electronic properties of the benzo portion of the ring, it does not compensate for the missing C2 interaction group. Therefore, it is expected to be inactive in a DHODH enzymatic assay, making it an excellent negative control to validate the specific activity of compounds like Brequinar.
Data Presentation: DHODH Inhibition
The following table summarizes the comparative biological activity of Brequinar and the expected activity of this compound against human DHODH.
| Compound | Structure | Target | Activity (IC₅₀) | Rationale for Activity/Inactivity |
| Brequinar (Positive Control) | DHODH | ~5-20 nM[1][6][7] | Possesses a bulky, hydrophobic biphenyl substituent at the C2 position, which is a critical structural requirement for potent inhibition of DHODH. | |
| This compound (Negative Control) | DHODH | >100 µM (Expected) | Lacks the required bulky, hydrophobic substituent at the C2 position. This structural deficiency predicts a failure to bind effectively to the DHODH active site, resulting in inactivity. |
Biological Context: De Novo Pyrimidine Biosynthesis Pathway
DHODH catalyzes the oxidation of dihydroorotate to orotate, a key step in the synthesis of uridine (B1682114) monophosphate (UMP), the precursor for all other pyrimidine nucleotides. Inhibition of DHODH depletes the pyrimidine pool, leading to cell cycle arrest and inhibition of proliferation.
Caption: The De Novo Pyrimidine Biosynthesis Pathway highlighting DHODH inhibition.
Experimental Protocols
In Vitro DHODH Enzymatic Inhibition Assay (Spectrophotometric)
This protocol describes a common method to determine the in vitro potency of inhibitors against purified human DHODH by monitoring the reduction of an electron acceptor.[8][9]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-dihydroorotic acid (DHO) - Substrate
-
Decylubiquinone (Coenzyme Q₁₀) - Electron acceptor
-
2,6-dichloroindophenol (DCIP) - Final electron acceptor/indicator
-
Test Compounds: Brequinar (positive control), this compound (negative control), and experimental compounds dissolved in DMSO.
-
96-well microplate
-
Spectrophotometer (plate reader) capable of reading absorbance at ~600 nm.
Procedure:
-
Compound Plating: Prepare serial dilutions of the test compounds, Brequinar, and this compound in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of a 96-well plate. Include DMSO-only wells as a 100% activity control.
-
Enzyme Addition: Add the recombinant human DHODH enzyme, diluted in assay buffer, to the wells.
-
Pre-incubation: Pre-incubate the plate for 30 minutes at 25°C to allow for inhibitor binding to the enzyme.
-
Reaction Initiation: Prepare a substrate mixture containing DHO, decylubiquinone, and DCIP in the assay buffer. Initiate the enzymatic reaction by adding the substrate mixture to all wells.
-
Kinetic Reading: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 15-20 minutes) using a microplate reader in kinetic mode. The decrease in absorbance corresponds to the reduction of DCIP, which is coupled to the oxidation of DHO by DHODH.
-
Data Analysis:
-
Calculate the rate of reaction (V₀, slope of the linear portion of the kinetic curve) for each well.
-
Normalize the rates to the DMSO control to determine the percent inhibition for each compound concentration.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Application in a Screening Workflow
The use of appropriate controls is integral to any screening campaign. The workflow below illustrates how this compound would be used as a negative control in a typical inhibitor screening assay.
Caption: Workflow for a DHODH inhibitor screening assay incorporating controls.
References
- 1. medchemexpress.com [medchemexpress.com]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. microbenotes.com [microbenotes.com]
- 5. benchchem.com [benchchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Species-related inhibition of human and rat dihydroorotate dehydrogenase by immunosuppressive isoxazol and cinchoninic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
Unveiling the Therapeutic Potential: A Comparative Guide to the Structure-Activity Relationship of 7-Bromoquinoline Derivatives
For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of a molecule and its biological activity is paramount. This guide provides a comprehensive comparison of 7-bromoquinoline (B152726) derivatives, a class of compounds demonstrating significant promise in anticancer and antimicrobial applications. By presenting quantitative data, detailed experimental protocols, and visualizing key signaling pathways, this document serves as a valuable resource for the rational design of novel therapeutics.
The quinoline (B57606) scaffold is a privileged structure in medicinal chemistry, and the introduction of a bromine atom at the 7th position has been shown to significantly influence the pharmacological properties of these molecules. This guide synthesizes experimental data from various studies to illuminate the structure-activity relationships (SAR) of these potent compounds.
Comparative Analysis of Biological Activity
The biological efficacy of 7-bromoquinoline derivatives is profoundly impacted by the nature and position of various substituents on the quinoline core. The following tables summarize the quantitative data from several studies, offering a clear comparison of their anticancer and antimicrobial activities.
Anticancer Activity of Bromo-Substituted Quinoline and Quinazoline (B50416) Analogs
The cytotoxic effects of bromo-substituted quinoline and structurally related quinazoline derivatives have been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, is a key parameter in these assessments. While extensive data on a homologous series of 7-bromoquinolines is limited in publicly available literature, the following table includes data from closely related 6-bromo-quinazoline-4(3H)-one derivatives to provide valuable insights.
| Compound ID | Core Structure | R Group | Cancer Cell Line | IC50 (µM) | Reference |
| 8a | 6-Bromo-quinazoline-4(3H)-one | Thiol with aliphatic linker | MCF-7 (Breast) | 15.85 ± 3.32 | [1] |
| SW480 (Colorectal) | 17.85 ± 0.92 | [1] | |||
| Cisplatin | - | - | MCF-7 (Breast) | Comparable data not provided | [1] |
| Doxorubicin | - | - | MCF-7 (Breast) | Comparable data not provided | [1] |
| Erlotinib | - | - | MCF-7 (Breast) | Significantly less potent than 8a | [1] |
Note: The data for 6-bromo-quinazoline-4(3H)-one derivatives is included as a structurally related comparison to infer potential SAR trends for 7-bromoquinolines.
Antimicrobial Activity of 7-Bromoquinoline Derivatives
Several 7-bromoquinoline derivatives have demonstrated notable activity against a range of bacterial and fungal pathogens. The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism.
| Compound ID | Core Structure | R Group | Microorganism | MIC (mg/mL) | Reference |
| 5b | 7-Bromoquinoline-5,8-dione | N-(4-methylphenyl)sulfonamide | Klebsiella pneumoniae | 0.80 - 1.00 | [2] |
| 5d | 7-Bromoquinoline-5,8-dione | N-(4-nitrophenyl)sulfonamide | Salmonella typhi | 0.80 - 1.00 | [2] |
Key Insights from Structure-Activity Relationship (SAR) Studies
-
Anticancer Activity : For the 6-bromo-quinazoline-4(3H)-one series, the presence of a thiol group with an aliphatic linker at position 2 was found to be crucial for potent cytotoxic activity against MCF-7 and SW480 cancer cell lines[1]. This suggests that modifications at this position on a 7-bromoquinoline scaffold could yield promising anticancer agents.
-
Antimicrobial Activity : In the case of 7-bromoquinoline-5,8-dione derivatives, the incorporation of aryl sulfonamides at the 6-position led to compounds with significant antimicrobial potency[2]. The nature of the substituent on the aryl ring of the sulfonamide moiety appears to influence the selectivity against different bacterial strains[2].
Experimental Protocols
To ensure the reproducibility and critical evaluation of the cited data, detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., MCF-7, SW480)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
7-Bromoquinoline derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[3]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment[4].
-
Compound Treatment: Prepare serial dilutions of the test compounds in the complete cell culture medium. The final DMSO concentration should not exceed 0.5%[4]. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug)[4].
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2[4].
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours[4].
-
Formazan (B1609692) Solubilization: Remove the medium containing MTT and add 150 µL of the solubilization buffer to dissolve the formazan crystals[4].
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader[4].
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Materials:
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth for the test organism
-
96-well microtiter plates
-
7-Bromoquinoline derivatives (dissolved in a suitable solvent)
-
Bacterial/fungal inoculum standardized to 0.5 McFarland turbidity
Procedure:
-
Preparation of Inoculum: Culture the microbial strains overnight in an appropriate broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria[5]. Dilute this suspension to achieve a final inoculum of 5 x 10⁵ CFU/mL in the test wells[5].
-
Serial Dilution: Add 100 µL of sterile broth to all wells of a 96-well plate[5]. Prepare a stock solution of the test compound and perform serial two-fold dilutions in the microtiter plate.
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (broth with inoculum, no compound) and a sterility control (broth only)[5].
-
Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi[5].
-
MIC Determination: The MIC is the lowest concentration of the test compound at which there is no visible growth of the microorganism. This can be determined by visual inspection or by measuring the optical density at 600 nm[5].
Signaling Pathways and Mechanisms of Action
7-Bromoquinoline derivatives exert their biological effects by modulating various cellular signaling pathways. Understanding these mechanisms is crucial for optimizing their therapeutic potential.
EGFR Signaling Pathway Inhibition
Some quinoline derivatives have been shown to target the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is often dysregulated in cancer.
Caption: Simplified EGFR signaling pathway and the inhibitory action of 7-bromoquinoline derivatives.
Modulation of MAPKs/NF-κB Signaling Pathway
Certain derivatives have demonstrated the ability to modulate the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways, which are critical in inflammation and cancer.
Caption: Modulation of MAPKs/NF-κB signaling pathways by 7-bromoquinoline derivatives.
Experimental Workflow for Drug Discovery
The process of identifying and characterizing novel 7-bromoquinoline derivatives as potential therapeutic agents typically follows a structured workflow.
Caption: General workflow for the discovery and development of 7-bromoquinoline-based drugs.
This guide provides a foundational understanding of the structure-activity relationships of 7-bromoquinoline derivatives. The presented data and protocols are intended to facilitate further research and development in this promising area of medicinal chemistry. Continued exploration of this chemical space is likely to yield novel and effective therapeutic agents for a range of diseases.
References
A Comparative Analysis of 7-Bromoquinoline-4-carboxylic Acid and Other 7-Substituted Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 7-bromoquinoline-4-carboxylic acid with other 7-substituted quinoline-4-carboxylic acids, focusing on their synthesis, physicochemical properties, and biological activities. The information is supported by experimental data from various studies to aid in drug discovery and development efforts.
Introduction
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Substitutions at the 7-position of the quinoline (B57606) ring have been shown to significantly influence the pharmacological properties of these molecules. This guide focuses on a comparative analysis of this compound against its analogues bearing other substituents at the 7-position, such as chloro, methoxy, and nitro groups.
Physicochemical Properties
The nature of the substituent at the 7-position imparts distinct physicochemical characteristics to the quinoline-4-carboxylic acid molecule, influencing properties like lipophilicity, electronic effects, and solubility. These, in turn, affect the pharmacokinetic and pharmacodynamic profiles of the compounds.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (Predicted) |
| This compound | C₁₀H₆BrNO₂ | 252.07 | 2.5 |
| 7-Chloroquinoline-4-carboxylic acid | C₁₀H₆ClNO₂ | 207.61 | 2.5 |
| 7-Methoxyquinoline-4-carboxylic acid | C₁₁H₉NO₃ | 203.19 | 1.8 |
| 7-Nitroquinoline-4-carboxylic acid | C₁₀H₆N₂O₄ | 218.17 | 1.7 |
Data sourced from PubChem and other chemical databases.
Biological Activities: A Comparative Overview
The substituent at the 7-position plays a critical role in defining the biological activity of quinoline-4-carboxylic acids. Halogen substituents, such as bromo and chloro, often enhance certain biological activities due to their electronic and steric properties.
Anticancer Activity
Quinoline-4-carboxylic acid derivatives have demonstrated significant potential as anticancer agents, with a primary mechanism of action being the inhibition of dihydroorotate (B8406146) dehydrogenase (DHODH), a key enzyme in the de novo pyrimidine (B1678525) biosynthesis pathway.[1]
| Compound | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 7-Chloro-4-quinolinylhydrazone derivative | SF-295 (CNS) | 0.314 - 4.65 | [2] |
| 7-Chloro-4-quinolinylhydrazone derivative | HCT-8 (Colon) | 0.314 - 4.65 | [2] |
| 7-Chloro-4-quinolinylhydrazone derivative | HL-60 (Leukemia) | 0.314 - 4.65 | [2] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a₄) | Raw 264.7 (low cytotoxicity) | 98.2 | [3] |
Note: Direct comparative IC₅₀ values for 7-bromo, 7-methoxy, and 7-nitroquinoline-4-carboxylic acid against the same cancer cell lines under identical experimental conditions were not available in the reviewed literature. The data presented is from studies on related derivatives.
Antibacterial Activity
The quinoline core is central to many antibacterial agents. The nature of the substituent at the 7-position can modulate the antibacterial spectrum and potency. The primary mechanism of action for many quinolone antibacterials is the inhibition of bacterial DNA gyrase.[1]
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a₄) | Staphylococcus aureus | 64 | [3] |
| 2-Phenyl-quinoline-4-carboxylic acid derivative (5a₇) | Escherichia coli | 128 | [3] |
| 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivative (7p) | Escherichia coli | 0.5 | [4] |
| New quinolone derivatives | Gram-negative enteric bacteria | Potent activity | [5] |
| New quinolone derivatives | Pseudomonas aeruginosa | Active | [5] |
| New quinolone derivatives | Gram-positive bacteria | Active | [5] |
Note: The presented MIC values are for various quinoline-4-carboxylic acid derivatives and not a direct comparison of the 7-substituted analogues of the parent compound.
NMDA Receptor Antagonism
Certain quinoline derivatives have been investigated for their activity as N-methyl-D-aspartate (NMDA) receptor antagonists, which has implications for the treatment of various neurological disorders. The binding affinity to the NMDA receptor is a key parameter for evaluating their potential in this area.
Quantitative binding affinity data (Ki or IC₅₀ values) for 7-bromo, 7-chloro, 7-methoxy, and 7-nitroquinoline-4-carboxylic acids as NMDA receptor antagonists were not available in the reviewed literature. General studies indicate that quinoline derivatives can act as NMDA receptor antagonists.[6][7]
Experimental Protocols
General Synthesis of 7-Substituted Quinoline-4-Carboxylic Acids
This method involves the reaction of a substituted aniline (B41778), an aldehyde, and pyruvic acid.
-
Reactants:
-
Substituted aniline (e.g., 3-bromoaniline (B18343) for this compound)
-
Aldehyde (e.g., benzaldehyde)
-
Pyruvic acid
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve the substituted aniline and aldehyde in the solvent.
-
Add pyruvic acid to the mixture.
-
Reflux the reaction mixture for a specified time (e.g., 4-12 hours).
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Purify the product by recrystallization.
-
2. Pfitzinger Reaction [9][10]
This reaction utilizes a substituted isatin (B1672199) and a carbonyl compound containing an α-methylene group.
-
Reactants:
-
Substituted isatin (e.g., 5-bromoisatin (B120047) for this compound)
-
Carbonyl compound (e.g., acetone, acetophenone)
-
Base (e.g., potassium hydroxide)
-
Solvent (e.g., ethanol)
-
-
Procedure:
-
Dissolve the substituted isatin in an ethanolic solution of the base.
-
Add the carbonyl compound to the reaction mixture.
-
Reflux the mixture for an extended period (e.g., 12-24 hours).
-
Cool the reaction mixture and acidify with a suitable acid (e.g., acetic acid) to precipitate the product.
-
Collect the product by filtration and purify by recrystallization.
-
Biological Assay Protocols
1. Dihydroorotate Dehydrogenase (DHODH) Inhibition Assay [11]
This assay measures the ability of a compound to inhibit the enzymatic activity of DHODH.
-
Principle: The activity of DHODH is coupled to the reduction of a redox-sensitive dye, such as resazurin, to a fluorescent product, resorufin. Inhibitors of DHODH will decrease the rate of this conversion.
-
Materials:
-
Recombinant human DHODH
-
Dihydroorotic acid (substrate)
-
Coenzyme Q10 (cofactor)
-
Resazurin (indicator dye)
-
Assay Buffer
-
Test compounds
-
-
Procedure:
-
In a 384-well plate, add test compounds at various concentrations.
-
Add the enzyme solution (DHODH in assay buffer) to each well and incubate to allow for compound binding.
-
Initiate the reaction by adding a substrate mix containing dihydroorotic acid, coenzyme Q10, and resazurin.
-
Incubate the plate at a controlled temperature, protected from light.
-
Measure the fluorescence (excitation ~560 nm, emission ~590 nm) at regular intervals.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.
-
2. Minimum Inhibitory Concentration (MIC) Assay for Antibacterial Activity [3]
This assay determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Principle: A serial dilution of the test compound is incubated with a standardized inoculum of bacteria in a liquid growth medium. The lowest concentration that shows no turbidity after incubation is the MIC.
-
Materials:
-
Test compounds
-
Bacterial strains (e.g., S. aureus, E. coli)
-
Broth medium (e.g., Mueller-Hinton broth)
-
96-well microtiter plates
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Inoculate each well with a standardized suspension of the target bacterium.
-
Include positive (no compound) and negative (no bacteria) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which no growth is observed.
-
Signaling Pathways and Experimental Workflows
Caption: Inhibition of DHODH by 7-substituted quinoline-4-carboxylic acids.
Caption: Workflow for the Doebner synthesis of quinoline-4-carboxylic acids.
Conclusion
The substituent at the 7-position of the quinoline-4-carboxylic acid scaffold is a key determinant of its biological activity. While direct comparative data under uniform conditions is somewhat limited in the current literature, the available evidence suggests that halogenated derivatives, including 7-bromo and 7-chloro analogues, are promising candidates for further investigation as anticancer and antibacterial agents. The synthetic routes to these compounds are well-established, allowing for the generation of diverse libraries for structure-activity relationship studies. Further research focusing on a systematic comparison of 7-substituted analogues will be crucial for the rational design of more potent and selective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Different binding affinities of NMDA receptor channel blockers in various brain regions--indication of NMDA receptor heterogeneity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and evaluation of antibacterial activity of 7-alkyloxy-4,5-dihydro-imidazo[1,2-a]quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative antibacterial activity of new quinolone-carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure-activity analysis of binding kinetics for NMDA receptor competitive antagonists: the influence of conformational restriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacology of NMDA Receptors - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. 7-chloroquinoline-4-carboxylic acid | 13337-66-1 [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
Confirming the Structure of 7-Bromoquinoline-4-carboxylic Acid Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the structural confirmation of 7-Bromoquinoline-4-carboxylic acid and its derivatives. The information presented is collated from established synthetic and analytical methodologies to aid researchers in the characterization and comparison of these compounds. This document summarizes key experimental data in structured tables, provides detailed experimental protocols for crucial analytical techniques, and illustrates the general workflow for structural elucidation.
Comparative Data of this compound and Its Derivatives
The structural confirmation of this compound and its derivatives relies on a combination of physicochemical and spectroscopic data. Below is a comparative summary of key parameters for the parent acid and its hypothetical ester and amide derivatives, based on available data for closely related structures and computational predictions.
Table 1: Physicochemical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | XlogP (Predicted) |
| This compound | C₁₀H₆BrNO₂ | 252.07 | 2.5 |
| Methyl 7-bromoquinoline-4-carboxylate | C₁₁H₈BrNO₂ | 266.09 | - |
| Ethyl 7-bromoquinoline-4-carboxylate | C₁₂H₁₀BrNO₂ | 280.12 | - |
| 7-Bromoquinoline-4-carboxamide | C₁₀H₇BrN₂O | 251.08 | - |
| N-Methyl-7-bromoquinoline-4-carboxamide | C₁₁H₉BrN₂O | 265.11 | - |
Table 2: Comparative Spectroscopic Data
Spectroscopic analysis is fundamental to the unambiguous structural confirmation of this compound derivatives. The following table summarizes key expected spectroscopic features.
| Derivative | Key ¹H NMR Signals (ppm, in DMSO-d₆) | Key ¹³C NMR Signals (ppm) | Key IR Bands (cm⁻¹) | Mass Spec (m/z) |
| Acid | ~13.5 (br s, 1H, COOH), 7.5-9.0 (m, 5H, Ar-H) | ~167 (C=O), 120-150 (Ar-C) | 2500-3300 (O-H), 1700-1730 (C=O), 1550-1620 (C=C, C=N) | [M-H]⁻, [M-COOH]⁺ |
| Esters | 3.5-4.5 (q or s, -OCH₂CH₃ or -OCH₃), 7.5-9.0 (m, 5H, Ar-H) | ~165 (C=O), ~60 (-OCH₂-), ~15 (-CH₃), 120-150 (Ar-C) | 1710-1740 (C=O ester), 1100-1300 (C-O), 1550-1620 (C=C, C=N) | [M]⁺˙, [M-OR]⁺ |
| Amides | 7.5-8.5 (br s, 2H, -CONH₂), 7.5-9.0 (m, 5H, Ar-H) | ~168 (C=O), 120-150 (Ar-C) | 3100-3500 (N-H), 1650-1690 (C=O amide I), 1580-1640 (N-H bend, amide II) | [M]⁺˙, [M-CONH₂]⁺ |
Table 3: Comparative Biological Activity of Related Quinoline Carboxamides
| Compound | R Group | MIC (µg/mL) vs. M. tuberculosis H37Rv | Cytotoxicity (IC₅₀ in µM) vs. RAW 264.7 cells |
| 8g | 4-Fluorophenyl | 0.39 | > 50 |
| 8h | 4-Chlorophenyl | 0.78 | > 50 |
Experimental Protocols
Detailed methodologies are crucial for the reproducible synthesis and characterization of this compound derivatives.
Synthesis of this compound
A common method for the synthesis of quinoline-4-carboxylic acids is the Doebner-von Miller reaction or the Pfitzinger reaction. The following is a generalized protocol based on the Pfitzinger reaction.
-
Reaction Setup: In a round-bottom flask, dissolve 3-bromoaniline (B18343) (1 equivalent) in ethanol (B145695).
-
Addition of Reagents: Add pyruvic acid (1.1 equivalents) and benzaldehyde (B42025) (1 equivalent) to the solution.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The precipitated solid is collected by filtration.
-
Purification: The crude product is washed with cold ethanol and then recrystallized from a suitable solvent like ethanol or acetic acid to yield pure this compound.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer. For ¹³C NMR, a sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.
-
Data Analysis: Process the spectra to identify chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and integration values for proton signals.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common technique for these types of molecules.
-
Mass Analysis: Acquire the mass spectrum in both positive and negative ion modes to observe the molecular ion ([M+H]⁺ or [M-H]⁻) and characteristic fragment ions.
Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare the sample as a KBr pellet or obtain the spectrum using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: Record the IR spectrum over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule, such as the carboxylic acid O-H and C=O stretches, or the amide N-H and C=O stretches.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the synthesis and structural confirmation of this compound derivatives.
Caption: General experimental workflow for the synthesis and structural confirmation of this compound derivatives.
Navigating the Target Landscape: A Comparative Guide to the Cross-Reactivity of 7-Bromoquinoline-4-carboxylic Acid Based Compounds
For researchers, scientists, and drug development professionals, understanding the selectivity of a compound is paramount. While specific cross-reactivity studies on 7-bromoquinoline-4-carboxylic acid-based compounds are not extensively documented in publicly available literature, an analysis of the broader quinoline-4-carboxylic acid class reveals a diverse range of biological targets. This guide provides a comparative overview of these targets, details relevant experimental protocols for assessing selectivity, and offers a framework for evaluating the potential cross-reactivity of novel derivatives.
The quinoline-4-carboxylic acid scaffold is a privileged structure in medicinal chemistry, with derivatives demonstrating a wide array of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[1] This inherent polypharmacology underscores the critical need for comprehensive cross-reactivity and selectivity profiling during drug development. While a specific compound may be optimized for a particular target, its potential interactions with other structurally related proteins can lead to off-target effects or opportunities for drug repurposing.
Inferred Target Profile of Quinolone-4-Carboxylic Acid Derivatives
To illustrate the potential for cross-reactivity, the following table summarizes the known biological targets of various quinoline-4-carboxylic acid derivatives. It is important to note that these are not direct cross-reactivity studies of a single this compound derivative, but rather a compilation of primary targets for different analogs within the broader class. This data strongly suggests that modifications to the quinoline-4-carboxylic acid core can significantly alter target specificity.
| Compound Class/Derivative | Primary Target(s) | Therapeutic Area |
| Quinoline-4-carboxylic acids | Dihydroorotate Dehydrogenase (DHODH) | Cancer, Viral Infections[2] |
| 2-(4-Acrylamidophenyl)-quinoline-4-carboxylic acid derivatives | Sirtuin 3 (SIRT3) | Cancer[3] |
| 2-Phenylquinoline-4-carboxylic acid derivatives | Histone Deacetylases (HDACs) | Cancer |
| 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic acid | Aurora A Kinase | Cancer[4][5][6] |
| Quinoline-4-carboxylic acid derivatives | Alkaline Phosphatases (h-TNAP, h-IAP, h-PLAP) | General Research[7][8] |
| Quinoline derivatives | DNA Gyrase | Bacterial Infections[1] |
Experimental Protocols for Assessing Cross-Reactivity
To ascertain the selectivity of a novel this compound-based compound, a panel of assays targeting diverse protein families is essential. Below are representative experimental protocols for key assays that would be employed in such a study, based on methodologies for related compounds.
Kinase Inhibitor Profiling
Objective: To determine the inhibitory activity of a test compound against a broad panel of protein kinases.
Methodology: A kinase panel assay, such as the one conducted for a 2-(3-bromophenyl)-8-fluoroquinazoline-4-carboxylic acid, can be adapted.[4][5]
-
Compound Preparation: The test compound is serially diluted to a range of concentrations in an appropriate solvent, typically DMSO.
-
Assay Plate Preparation: In a multi-well plate, each well contains a specific kinase, its corresponding substrate, and ATP.
-
Incubation: The test compound is added to the wells, and the plates are incubated at a controlled temperature (e.g., 30°C) for a specified period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: The reaction is stopped, and the amount of substrate phosphorylation is quantified. This can be achieved using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate) or luminescence-based assays that measure the amount of ATP remaining.
-
Data Analysis: The percentage of kinase inhibition at each compound concentration is calculated relative to a control (no compound). The IC50 value (the concentration of the compound that inhibits 50% of the kinase activity) is then determined by fitting the data to a dose-response curve.
SIRT3 Inhibition Assay
Objective: To quantify the inhibitory effect of a compound on Sirtuin 3 (SIRT3) activity.
Methodology: Based on the study of 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives, a fluorometric assay is commonly used.[3]
-
Reagents: Recombinant human SIRT3 enzyme, a fluorogenic substrate (e.g., a peptide with an acetylated lysine (B10760008) residue and a fluorescent reporter), and NAD+.
-
Reaction Setup: The test compound is pre-incubated with the SIRT3 enzyme in a buffer solution.
-
Initiation: The reaction is initiated by adding the fluorogenic substrate and NAD+.
-
Incubation: The reaction mixture is incubated at 37°C for a defined time (e.g., 30 minutes).
-
Development: A developing solution is added to stop the enzymatic reaction and generate a fluorescent signal from the deacetylated substrate.
-
Measurement: The fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the compound concentration. Similar assays can be performed for SIRT1 and SIRT2 to assess selectivity.
Visualizing Workflows and Pathways
To provide a clearer understanding of the processes involved in cross-reactivity studies, the following diagrams illustrate a general experimental workflow and a hypothetical signaling pathway that could be modulated by a non-selective quinoline-based inhibitor.
Caption: Experimental workflow for assessing cross-reactivity.
Caption: Hypothetical signaling pathway affected by a non-selective inhibitor.
Conclusion and Future Directions
The diverse biological activities of the quinoline-4-carboxylic acid scaffold highlight the potential for both therapeutic benefits and off-target effects. For any novel this compound-based compound, a thorough investigation into its cross-reactivity profile is not just recommended but essential for progression in the drug discovery pipeline. While direct data is currently sparse, the information and protocols presented in this guide provide a solid foundation for researchers to design and execute comprehensive selectivity studies. Future research should focus on systematic profiling of this compound derivatives against diverse target families to build a clear structure-selectivity relationship, which will ultimately guide the development of safer and more effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. SAR Based Optimization of a 4-Quinoline Carboxylic Acid Analog with Potent Anti-Viral Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]
- 4. 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Investigation of quinoline-4-carboxylic acid as a highly potent scaffold for the development of alkaline phosphatase inhibitors: synthesis, SAR analysis and molecular modelling studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 7-Bromoquinoline-4-carboxylic acid: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 7-Bromoquinoline-4-carboxylic acid are paramount for ensuring laboratory safety and environmental compliance. This guide provides essential, step-by-step procedures for the safe disposal of this compound, aligning with standard laboratory safety protocols and regulatory guidelines.
I. Immediate Safety and Handling Precautions
Before beginning any disposal process, it is crucial to handle this compound with appropriate personal protective equipment (PPE). The compound is classified with several hazards that necessitate careful handling to avoid exposure.
Hazard Summary:
| Hazard Statement | Classification |
| Harmful if swallowed | Acute toxicity, oral |
| Causes skin irritation | Skin corrosion/irritation |
| Causes serious eye irritation | Serious eye damage/eye irritation |
| May cause respiratory irritation | Specific target organ toxicity, single exposure |
Recommended Personal Protective Equipment (PPE):
| PPE Category | Specification |
| Eye/Face Protection | Chemical safety goggles or face shield |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Body Protection | Lab coat, long-sleeved clothing |
| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust is generated, a NIOSH-approved respirator may be necessary. |
Always wash hands thoroughly after handling the chemical. Avoid breathing dust or fumes.[1][2][3]
II. Step-by-Step Disposal Procedure
The primary principle for the disposal of this compound is to treat it as hazardous chemical waste. It should not be disposed of in regular trash or poured down the drain.[1]
Step 1: Segregation and Waste Collection
-
Solid Waste: Collect un-contaminated or minimally contaminated solid this compound in a designated, clearly labeled, and sealed waste container.
-
Contaminated Materials: Any materials, such as weighing paper, gloves, or paper towels, that have come into direct contact with the chemical should also be placed in the designated hazardous waste container.
-
Solutions: If the compound is in a solution, it should be collected in a labeled, sealed, and appropriate liquid waste container. Do not mix with incompatible waste streams.
Step 2: Labeling of Waste Containers
Properly label the hazardous waste container with the following information:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Toxic," "Irritant")
-
The date of accumulation
-
The name of the principal investigator or laboratory contact
Step 3: Storage of Chemical Waste
Store the sealed and labeled waste container in a designated, secure, and well-ventilated secondary containment area away from incompatible materials. This area should be clearly marked as a hazardous waste accumulation site.
Step 4: Arranging for Disposal
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for the pickup and proper disposal of the hazardous waste.[4][5] Follow all institutional and local regulations for waste manifest and pickup procedures.
III. Emergency Procedures in Case of a Spill
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure the Area: Immediately alert others in the vicinity and restrict access to the spill area.
-
Ventilate: Ensure the area is well-ventilated, using a fume hood if the spill is contained within one.
-
Wear Appropriate PPE: Before cleaning the spill, don the recommended PPE as outlined in the table above.
-
Contain and Clean the Spill:
-
For solid spills, carefully sweep or scoop the material into a designated hazardous waste container, avoiding dust generation.[5]
-
For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to absorb the spill. Place the contaminated absorbent material into the hazardous waste container.
-
-
Decontaminate the Area: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleaning materials as hazardous waste.
-
Report the Incident: Report the spill to your laboratory supervisor and EHS department, following your institution's protocols.
Below is a logical workflow for the disposal decision-making process for this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling 7-Bromoquinoline-4-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety, handling, and disposal information for 7-Bromoquinoline-4-carboxylic acid. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar compounds, including other bromo-quinoline derivatives and quinoline (B57606) carboxylic acids. It is imperative to handle this chemical with caution in a laboratory setting.
Immediate Safety Protocols and Personal Protective Equipment (PPE)
When working with this compound, a comprehensive personal protective equipment strategy is mandatory to prevent exposure. The primary hazards associated with this class of compounds include skin and eye irritation, respiratory tract irritation, and harm if swallowed.[1][2]
Table 1: Personal Protective Equipment (PPE) Summary
| Body Part | Recommended PPE | Material/Standard | Rationale and Best Practices |
| Eyes/Face | Chemical safety goggles with side shields or a face shield | Conforming to EN 166 (EU) or NIOSH (US) standards | Protects against splashes and dust particles. Standard safety glasses are not sufficient.[3][4] |
| Hands | Chemical-resistant gloves | Nitrile or butyl rubber | Inspect gloves for any signs of damage before use. Dispose of contaminated gloves immediately after handling and thoroughly wash hands.[5][6] |
| Body | Laboratory coat | Standard lab coat | A fully fastened lab coat provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory | Use in a well-ventilated area or chemical fume hood. A NIOSH/MSHA approved respirator may be necessary. | N95 or higher-rated respirator | To minimize the inhalation of dust or aerosols, all handling of the solid compound should be performed within a certified chemical fume hood. A respirator is recommended for situations with potential for high dust concentration.[3] |
| Feet | Closed-toe shoes | --- | Protects feet from spills and falling objects. |
Operational Plan: Handling and Storage
Proper handling and storage procedures are essential to maintain the integrity of this compound and to ensure a safe laboratory environment.
Handling:
-
Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]
-
Avoid generating dust when working with the solid form.
-
Do not eat, drink, or smoke in the area where the chemical is handled.[2]
-
Wash hands thoroughly after handling.[2]
Storage:
-
Store in a tightly closed container.[2]
-
Keep in a cool, dry, and well-ventilated place.[2]
-
Store away from strong oxidizing agents.[7]
Disposal Plan
The disposal of this compound and any contaminated materials must be conducted in accordance with local, state, and federal regulations.
Waste Segregation and Disposal:
-
All waste materials, including the chemical itself, contaminated absorbents, and disposable PPE, should be treated as hazardous waste.
-
Collect waste in a dedicated, properly labeled, and sealed container.
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[8]
-
Provide the EHS department or contractor with available safety information, noting that a specific SDS is not available and that the waste is characterized based on similar compounds.
Accidental Spill Response:
-
Small Spills:
-
For solid spills, carefully sweep up the material to avoid creating dust and place it in a sealed container for disposal.[4]
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Large Spills:
-
Evacuate the area immediately.
-
Do not attempt to clean up large spills without proper training and equipment.
-
Contact your institution's EHS department or emergency services.
-
Experimental Workflow and Safety Checkpoints
The following diagram outlines a typical experimental workflow for handling this compound, incorporating critical safety checkpoints.
References
- 1. 7-Bromo-4-hydroxyquinoline-3-carboxylic acid | C10H6BrNO3 | CID 10400802 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. leelinework.com [leelinework.com]
- 6. hsa.ie [hsa.ie]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
